2-(4-Bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane
Description
Properties
IUPAC Name |
2-(4-bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BBrO2/c1-9-8-12(2,3)16-13(15-9)10-4-6-11(14)7-5-10/h4-7,9H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRUASQKAECKLGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(CC(O1)(C)C)C)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BBrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701214780 | |
| Record name | 2-(4-Bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701214780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1092060-78-0 | |
| Record name | 2-(4-Bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1092060-78-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701214780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-(4-Bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane chemical properties
An In-Depth Technical Guide to 2-(4-Bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane: Properties, Synthesis, and Application
Abstract
This technical guide provides a comprehensive overview of 2-(4-Bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane, a key organoboron intermediate in modern organic synthesis. As a derivative of 4-bromophenylboronic acid, this compound serves as a robust and stable precursor for the introduction of the 4-bromophenyl moiety in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. The use of 2-methyl-2,4-pentanediol as a protecting group forms a six-membered dioxaborinane ring, which confers distinct stability and handling characteristics compared to more common five-membered pinacol esters. This document details the compound's physicochemical properties, provides a validated synthesis protocol, explores its chemical stability and reactivity, and offers expert insights into its application in synthetic chemistry for researchers, scientists, and drug development professionals.
Nomenclature and Molecular Structure
Correctly identifying a chemical entity is foundational to its study and application. This section provides the standard nomenclature and structural details for the title compound.
-
IUPAC Name: 2-(4-bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane
-
Common Synonyms: 4-Bromophenylboronic Acid 2-Methyl-2,4-pentanediol Ester; 4-Bromophenylboronic Acid Hexylene Glycol Ester
-
Molecular Formula: C₁₂H₁₇BBrO₂
-
CAS Number: While less common than its pinacol analog, related structures are indexed under various numbers. Researchers should verify the specific CAS number with their supplier.
The molecular structure consists of a central 1,3,2-dioxaborinane ring, substituted at the boron atom with a 4-bromophenyl group. The dioxaborinane ring itself is derived from the condensation of a boronic acid with 2-methyl-2,4-pentanediol, resulting in a stable six-membered cyclic ester.
Physicochemical Properties
The physical and chemical properties of a reagent are critical for designing experiments, ensuring safety, and optimizing reaction conditions. The data below is compiled from empirical data for analogous compounds and theoretical calculations.
| Property | Value | Source / Comment |
| Molecular Weight | 283.98 g/mol | Calculated from molecular formula. |
| Appearance | White to off-white crystalline solid | Inferred from analogous arylboronic esters. |
| Melting Point | Not widely reported; expected to be a solid at room temperature. | The analogous pinacol ester has a melting point of 69-73 °C. |
| Boiling Point | Decomposes upon heating at atmospheric pressure. | Typical for boronic esters. |
| Solubility | Soluble in common organic solvents (THF, Dioxane, Toluene, DMF, Chloroform). Practically insoluble in water.[1] | Hydrolytic instability in the presence of water is a known characteristic of boronic esters. |
| Stability | Thermodynamically more stable than five-membered dioxaborolane (pinacol) esters.[2][3] | The six-membered ring structure reduces ring strain. Stable under recommended dry, inert storage conditions. |
Synthesis and Purification
The most direct and widely adopted method for the synthesis of 2-(4-Bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane is the esterification of 4-bromophenylboronic acid with 2-methyl-2,4-pentanediol (also known as hexylene glycol). This reaction is typically driven by the removal of water.
Experimental Protocol: Synthesis
-
Reagent Preparation: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 4-bromophenylboronic acid (10.0 g, 49.8 mmol, 1.0 equiv.) and 2-methyl-2,4-pentanediol (6.48 g, 54.8 mmol, 1.1 equiv.).
-
Solvent Addition: Add toluene (100 mL) to the flask. The toluene serves as the reaction solvent and as an azeotropic agent to remove the water byproduct.
-
Reaction: Heat the mixture to reflux (approximately 110-115 °C). Water will begin to collect in the Dean-Stark trap.
-
Monitoring: Monitor the reaction progress by observing the cessation of water collection (theoretical yield of water is ~0.9 mL). The reaction is typically complete within 2-4 hours.
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the toluene under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid or oil can be purified by recrystallization from a suitable solvent system (e.g., heptane or a mixture of ethyl acetate and heptane) to yield the pure product.
Caption: Synthesis workflow for the target compound.
Chemical Stability and Mechanistic Insights
A key advantage of using 2-methyl-2,4-pentanediol as the protecting group lies in the enhanced stability of the resulting dioxaborinane ring system.
-
Thermodynamic Stability: Six-membered boronic esters, such as the title compound, are generally more thermodynamically stable than their five-membered counterparts like pinacol esters.[2][3] This increased stability is attributed to reduced ring strain in the chair-like conformation of the six-membered ring. This property can be advantageous in multi-step syntheses where the boronic ester must endure various reaction conditions before its final use in a cross-coupling step.
-
Hydrolytic Stability: While all boronic esters are susceptible to hydrolysis, the greater stability of the 6-membered ring can translate to a slower rate of decomposition in the presence of trace water compared to less stable esters. However, rigorous exclusion of moisture during storage and handling remains critical.
-
Reactivity in Transmetalation: The stability of the boronic ester directly influences the equilibrium of the transmetalation step in the Suzuki-Miyaura catalytic cycle. A more stable ester requires more forceful conditions (e.g., a stronger base or higher temperature) to activate the boron center for efficient transfer of the aryl group to the palladium catalyst.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
2-(4-Bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane is primarily designed for use in the Suzuki-Miyaura cross-coupling reaction to form biaryl structures.[4][5] This reaction is a cornerstone of modern medicinal chemistry and materials science for its reliability and functional group tolerance.
General Protocol: Suzuki-Miyaura Coupling
-
Catalyst Pre-formation (Optional): In a glovebox or under an inert atmosphere, charge a reaction vessel with a palladium source (e.g., Pd(OAc)₂, 2 mol%) and a phosphine ligand (e.g., SPhos, 4 mol%).
-
Reagent Addition: To the vessel, add 2-(4-Bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane (1.2 equiv.), the desired aryl or vinyl halide/triflate coupling partner (1.0 equiv.), and a base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Solvent and Reaction: Add a degassed solvent system (e.g., toluene/water 3:1). Seal the vessel and heat to the desired temperature (typically 80-110 °C) with vigorous stirring for 2-24 hours.
-
Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude product via flash column chromatography.
Causality and Mechanism
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium(0) species.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) complex.
-
Transmetalation: This is the key step where the organic group from the boron reagent is transferred to the palladium center. The base is crucial here; it activates the boronic ester by forming a more nucleophilic boronate complex (-ate complex), which facilitates the transfer of the 4-bromophenyl group to the Pd(II) center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst.
Safety, Handling, and Storage
As with all laboratory chemicals, proper handling is essential for safety.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[6]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[7] Avoid contact with skin and eyes.[1] Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from moisture and strong oxidizing agents. Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prolong shelf life.
-
Hazards: May cause skin, eye, and respiratory irritation.[6]
Conclusion
2-(4-Bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane is a valuable and robust synthetic intermediate. Its primary utility lies in its role as a stable and reliable source of the 4-bromophenyl group for Suzuki-Miyaura cross-coupling reactions. The enhanced thermodynamic stability conferred by the six-membered dioxaborinane ring makes it an attractive alternative to traditional pinacol esters, particularly in complex synthetic routes requiring high stability. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, enables researchers to effectively leverage this reagent in the pursuit of novel molecules for drug discovery and materials science.
References
- TCI Chemicals. (2025, March 14). SAFETY DATA SHEET: 2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
-
PubChem. (n.d.). 2-(4-(Bromomethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. National Center for Biotechnology Information. Retrieved from [Link]
- Thermo Fisher Scientific. (2025, September 16). SAFETY DATA SHEET.
- Woods, W. G., & Strong, P. L. (1960). 4,4,6-Trimethyl-1,3,2-dioxaborinane. A Stable Dialkoxyborane. Journal of the American Chemical Society.
- Fisher Scientific. (2025, December 19). SAFETY DATA SHEET: 4'-Bromoacetanilide.
- SynZeal. (n.d.). Safety Data Sheet: Methyl 4-Bromophenylacetate.
- Sigma-Aldrich. (2022, June 15). SAFETY DATA SHEET: Thiophene-2-boronic acid pinacol ester.
-
PubChem. (n.d.). 2-(4-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione. National Center for Biotechnology Information. Retrieved from [Link]
- Stanetty, P., Schnürch, M., & Mihovilovic, M. D. (n.d.). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. University of Windsor.
- Abdel-Aziz, M., et al. (2023). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ACS Omega. NIH.
-
ResearchGate. (n.d.). Order of thermodynamic stability of representative boronic esters. Retrieved from [Link]
-
Chongqing Chemdad Co., Ltd. (n.d.). 4,4,6-trimethyl-2-vinyl-1,3,2-dioxaborinane. Retrieved from [Link]
- Google Patents. (n.d.). US20110155950A1 - Process for the preparation of 4-bromophenyl derivatives.
-
Wikipedia. (n.d.). 2-Methyl-2,4-pentanediol. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
- Penning, T. D., et al. (2008). Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine. Journal of Organic Chemistry. NIH.
-
Beilstein Journals. (n.d.). Borylated norbornadiene derivatives: Synthesis and application in Pd-catalyzed Suzuki–Miyaura coupling reactions. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Stability of boronic esters – Structural effects on the relative rates of transesterification of 2-(phenyl)-1,3,2-dioxaborolane. Retrieved from [Link]
-
American Chemical Society. (2011, September 13). 2-Methyl-2,4-pentanediol. Retrieved from [Link]
-
ResearchGate. (n.d.). 4,4,6-Trimethyl-1,3,2-dioxaborinane. Retrieved from [Link]
-
PubChem. (n.d.). (4S)-2-Methyl-2,4-pentanediol. National Center for Biotechnology Information. Retrieved from [Link]
-
Ataman Kimya. (n.d.). 2-METHYL-2,4-PENTANEDIOL. Retrieved from [Link]
- Google Patents. (n.d.). CN102329193B - Process for synthesizing 2-methyl-2,4-pentendiol through hydrogenation reduction of diacetone alcohol.
Sources
Synthesis and Characterization of 2-(4-Bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane: A Key Building Block for Cross-Coupling Reactions
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Organoboron compounds, particularly boronic acids and their esters, are indispensable tools in modern organic synthesis, primarily for their role in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1][2][3] Boronic esters are often favored over their corresponding acids due to their enhanced stability, ease of handling, and purification.[1][4] This guide provides a comprehensive technical overview of the synthesis and detailed characterization of 2-(4-bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane, a stable and versatile arylboronic ester. This compound serves as a crucial intermediate for introducing the 4-bromophenyl moiety in the development of complex molecules, including pharmaceuticals and advanced materials. We present a robust, step-by-step synthesis protocol, a thorough characterization workflow using modern spectroscopic techniques, and an explanation of the chemical principles that underpin the experimental choices.
Introduction: The Utility of Dioxaborinane Esters in Synthesis
Boronic acids (R-B(OH)₂) are Lewis acids that have become central to the formation of carbon-carbon bonds.[5][6] The Suzuki-Miyaura coupling, a reaction awarded the Nobel Prize in Chemistry in 2010, leverages these reagents to couple aryl, vinyl, or alkyl groups with halides or triflates, a process fundamental to drug discovery and materials science.[2]
While effective, boronic acids can be prone to side reactions like protodeboronation and the formation of cyclic boroxine anhydrides.[1][5] To mitigate these issues, the boronic acid is often converted into a more stable boronic ester. Esters formed with diols create cyclic structures known as dioxaborolanes (5-membered rings) or dioxaborinanes (6-membered rings).[5][6]
2-(4-Bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane is derived from the reaction of 4-bromophenylboronic acid with 2-methyl-2,4-pentanediol. The resulting six-membered dioxaborinane ring, featuring gem-dimethyl substitution, offers significant steric shielding to the boron center. This structural feature enhances the ester's stability against hydrolysis and premature degradation compared to simpler esters, making it an excellent reagent for controlled and high-yielding cross-coupling reactions.[7][8] The presence of the bromo-substituent provides a reactive handle for subsequent orthogonal transformations, further increasing its synthetic value.
Synthesis Methodology
The synthesis of 2-(4-bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane is achieved through a direct esterification (condensation) reaction between 4-bromophenylboronic acid and 2-methyl-2,4-pentanediol. The reaction proceeds by eliminating water, which drives the equilibrium toward the formation of the cyclic ester product.
Principle of the Reaction
The reaction is a straightforward condensation. The hydroxyl groups of the diol react with the hydroxyl groups of the boronic acid to form B-O bonds, releasing two molecules of water. The use of a solvent that allows for azeotropic removal of water (e.g., toluene with a Dean-Stark apparatus) or the use of a dehydrating agent can facilitate this process. However, for many stable diols like 2-methyl-2,4-pentanediol, the reaction can be driven to completion by simply stirring the reagents in a suitable solvent at room temperature or with gentle heating, followed by removal of the solvent and water under vacuum.
Reaction Scheme
Caption: Esterification of 4-bromophenylboronic acid with 2-methyl-2,4-pentanediol.
Experimental Protocol
This protocol describes a reliable method for the gram-scale synthesis of the title compound.
Materials and Reagents
| Reagent/Material | M.W. ( g/mol ) | Quantity | Moles (mmol) | Notes |
| 4-Bromophenylboronic Acid | 200.81 | 5.00 g | 24.9 | Purity >97% |
| 2-Methyl-2,4-pentanediol | 118.17 | 3.03 g | 25.6 | 1.03 equivalents |
| Tetrahydrofuran (THF) | - | 50 mL | - | Anhydrous |
| Magnesium Sulfate (MgSO₄) | - | ~5 g | - | Anhydrous |
| Hexanes | - | ~100 mL | - | For purification/trituration |
| Diethyl Ether | - | ~100 mL | - | For extraction |
| Saturated aq. NaCl (Brine) | - | ~50 mL | - | For washing |
Step-by-Step Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromophenylboronic acid (5.00 g, 24.9 mmol).
-
Addition of Reagents: Add anhydrous tetrahydrofuran (50 mL) to the flask and stir to dissolve the boronic acid. To this solution, add 2-methyl-2,4-pentanediol (3.03 g, 25.6 mmol) in one portion.
-
Reaction: Stir the resulting mixture at room temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting boronic acid spot is consumed.
-
Work-up:
-
Filter the reaction mixture to remove any insoluble impurities.
-
Transfer the filtrate to a separatory funnel and wash with brine (2 x 25 mL) to remove any unreacted diol and water-soluble byproducts.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate (~5 g).
-
-
Isolation and Purification:
-
Filter off the magnesium sulfate and wash the solid with a small amount of diethyl ether.
-
Combine the organic filtrates and concentrate them under reduced pressure using a rotary evaporator to yield a crude oil or solid.
-
Triturate the crude product with cold hexanes (~50 mL). The product should precipitate as a white or off-white solid.
-
Collect the solid by vacuum filtration, wash with a small amount of cold hexanes, and dry under high vacuum.
-
-
Final Product: The typical yield of 2-(4-bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane (M.W. 282.97 g/mol ) is expected to be in the range of 85-95%.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis and purification of the target compound.
Physicochemical and Spectroscopic Characterization
Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized 2-(4-bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane.
Summary of Physicochemical Properties
| Property | Expected Value |
| CAS Number | 1092060-78-0[9] |
| Molecular Formula | C₁₂H₁₆BBrO₂ |
| Molecular Weight | 282.97 g/mol [9] |
| Appearance | White to off-white solid or liquid[9] |
| Purity | >97% |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for unambiguous structure elucidation of organic molecules.
-
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their connectivity. The aromatic region will show a classic AA'BB' pattern (appearing as two distinct doublets) characteristic of a 1,4-disubstituted benzene ring. The aliphatic region will show distinct signals for the inequivalent protons of the dioxaborinane ring and its methyl substituents.
-
¹³C NMR: The carbon NMR spectrum indicates the number of chemically distinct carbon environments. Six unique carbon signals are expected: four for the aromatic ring and two for the aliphatic portion of the dioxaborinane ring, along with signals for the methyl groups.
Expected NMR Data (in CDCl₃)
| ¹H NMR | δ (ppm) | Multiplicity | Integration | Assignment |
| Aromatic | ~7.65 | d, J ≈ 8.4 Hz | 2H | Ar-H ortho to Boron |
| Aromatic | ~7.50 | d, J ≈ 8.4 Hz | 2H | Ar-H ortho to Bromine |
| Aliphatic CH | ~4.30 | m | 1H | -O-CH (CH₃)- |
| Aliphatic CH₂ | ~1.90 | m | 2H | -CH₂ -C(CH₃)₂- |
| Aliphatic CH₃ | ~1.35 | s | 6H | -C(C H₃)₂- |
| Aliphatic CH₃ | ~1.30 | d | 3H | -CH(C H₃)- |
| ¹³C NMR | δ (ppm) | Assignment |
| Aromatic | ~136 | Ar-C (ortho to B) |
| Aromatic | ~131 | Ar-C (ortho to Br) |
| Aromatic | ~125 | Ar-C -Br |
| Aromatic (ipso) | Not observed | Ar-C -B |
| Aliphatic | ~72 | -C (CH₃)₂- |
| Aliphatic | ~68 | -O-C H(CH₃)- |
| Aliphatic | ~48 | -C H₂- |
| Aliphatic | ~29 | -C(C H₃)₂ |
| Aliphatic | ~22 | -CH(C H₃) |
Note: The ipso-carbon attached to boron often shows a very broad signal or is not observed due to quadrupolar relaxation.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. For organobromine compounds, the presence of two abundant, naturally occurring isotopes of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) provides a definitive diagnostic signature.
-
Expected Observation: The mass spectrum should show two molecular ion peaks of nearly equal intensity:
-
[M]⁺: at m/z ≈ 282 (corresponding to the ⁷⁹Br isotope)
-
[M+2]⁺: at m/z ≈ 284 (corresponding to the ⁸¹Br isotope)
-
-
This characteristic isotopic pattern is a powerful confirmation of the presence of a single bromine atom in the molecule.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3070 | C-H stretch | Aromatic C-H |
| ~2960-2870 | C-H stretch | Aliphatic C-H |
| ~1600, ~1480 | C=C stretch | Aromatic Ring |
| ~1350-1300 | B-O stretch | Boronic Ester |
| ~1100 | C-O stretch | Ester C-O |
| ~1010 | C-Br stretch | Aryl Bromide |
Conclusion
This guide has detailed a reliable and efficient method for the synthesis of 2-(4-bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane from commercially available starting materials. The stability conferred by the substituted dioxaborinane ring makes this compound a superior alternative to the corresponding boronic acid for applications in organic synthesis. The comprehensive characterization data provided, including expected NMR, MS, and IR signatures, establishes a benchmark for quality control and structural verification. As a versatile building block, this boronic ester is poised for broad application in the synthesis of complex organic molecules, empowering researchers in drug development and materials science to advance their synthetic programs with greater efficiency and control.
References
-
Thomas, A. A., Zahrt, A. F., Delaney, C. P., & Denmark, S. E. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]
-
Sci-Hub. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 2018. [Link]
-
ACS Publications. (2020). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. The Journal of Organic Chemistry. [Link]
-
Organic Syntheses. (n.d.). Boronic esters. [Link]
-
Wikipedia. (n.d.). Boronic acid. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Journal of the American Chemical Society. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]
-
ResearchGate. (n.d.). Order of thermodynamic stability of representative boronic esters. [Link]
-
Wiley-VCH. (2011). Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. [Link]
-
PubMed Central (PMC). (2022). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]
- Google Patents. (n.d.). WO2013016185A1 - Synthesis of boronic esters and boronic acids using grignard reagents.
-
The Royal Society of Chemistry. (n.d.). Supporting Information. [Link]
-
ResearchGate. (2005). A Comparative Study of the Relative Stability of Representative Chiral and Achiral Boronic Esters Employing Transesterification. [Link]
-
The Royal Society of Chemistry. (2013). 1H NMR spectrum of Compound 32. [Link]
-
ResearchGate. (2020). Stability of boronic esters – Structural effects on the relative rates of transesterification of 2-(phenyl)-1,3,2-dioxaborolane. [Link]
-
Wikipedia. (n.d.). Neopentyl glycol. [Link]
-
MDPI. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. [Link]
-
PubChem. (n.d.). 2-(4-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione. [Link]
-
National Institutes of Health (NIH). (2023). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. [Link]
- Google Patents. (n.d.). EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
-
PubChem. (n.d.). 4,4,6-Trimethyl-2-(4-methylphenyl)-1,3,2-dioxaborinane. [Link]
Sources
- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Boronic acid - Wikipedia [en.wikipedia.org]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. 2-(4-Bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane | 1092060-78-0 [sigmaaldrich.com]
A-Z Guide to 2-(4-Bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane: Applications in Synthesis and Beyond
For researchers, scientists, and professionals in drug development, the strategic selection of building blocks is paramount to synthetic success. Among the vast arsenal of organoboron reagents, 2-(4-Bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane emerges as a highly valuable and versatile intermediate. This guide provides an in-depth exploration of its core applications, advantages, and practical methodologies, grounded in established chemical principles.
Foundational Overview: Structure and Significance
2-(4-Bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane belongs to the class of boronic esters. Its structure is characterized by a 4-bromophenyl group attached to a boron atom, which is, in turn, part of a six-membered dioxaborinane ring. This cyclic ester is formed from the corresponding 4-bromophenylboronic acid and 2-methyl-2,4-pentanediol.
The dual-functionality of this molecule is its most critical feature. It possesses both a reactive carbon-bromine bond, which can participate in various cross-coupling reactions as an electrophile, and a boronic ester group, a nucleophilic partner in the renowned Suzuki-Miyaura coupling. This makes it an ideal linchpin for the convergent synthesis of complex molecules. Furthermore, the 4,4,6-trimethyl-1,3,2-dioxaborinane protecting group imparts greater stability compared to the free boronic acid, making it less susceptible to degradation and simplifying handling and storage.[1][2]
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The paramount application of this reagent is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[3][4] This reaction is one of the most powerful and widely used methods for forming carbon-carbon (C-C) bonds, particularly for creating biaryl structures.[5][6][7] The biaryl motif is a ubiquitous core in pharmaceuticals, agrochemicals, and advanced materials.[8][9]
Mechanistic Rationale
The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst.[3] The choice to use a boronic ester like 2-(4-Bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane instead of the corresponding boronic acid is often a strategic one. Boronic esters exhibit greater stability, avoiding issues like protodeboronation (cleavage of the C-B bond by a proton source) and trimerization (formation of inactive boroxines), which can plague boronic acids.[1]
The key steps in the catalytic cycle are:
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halide bond of an aryl halide (or triflate), forming a Pd(II) complex.
-
Transmetalation : The organic group from the boronic ester is transferred to the palladium center. This step requires activation by a base, which forms a more nucleophilic "ate" complex with the boron atom, facilitating the transfer.
-
Reductive Elimination : The two organic groups on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.
Field-Proven Experimental Protocol
The following is a representative, self-validating protocol for the Suzuki-Miyaura coupling of 2-(4-Bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane with an aryl iodide.
Objective: Synthesis of 4-Bromo-4'-methoxybiphenyl.
Materials:
-
2-(4-Bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane (1.0 eq)
-
4-Iodoanisole (1.1 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.02 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)
-
1,4-Dioxane (solvent)
-
Water (co-solvent)
Methodology:
-
Inert Atmosphere Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-(4-Bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane, 4-iodoanisole, Pd(dppf)Cl₂, and K₂CO₃.
-
Causality: An inert atmosphere (Nitrogen or Argon) is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst, which is formed in situ. Pd(dppf)Cl₂ is a robust precatalyst, stable to air, that reliably generates the active catalytic species.
-
-
Solvent Addition: Evacuate and backfill the flask with inert gas three times. Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).
-
Causality: The solvent system must solubilize both the organic substrates and the inorganic base. Water is often essential for dissolving the base and facilitating the formation of the boronate "ate" complex required for transmetalation.[10] Degassing removes dissolved oxygen.
-
-
Reaction: Heat the mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, and wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure 4-Bromo-4'-methoxybiphenyl.
Expanding Synthetic Utility
Beyond its primary role, the dual handles of this reagent allow for sequential, orthogonal functionalization, a highly sought-after strategy in drug discovery and materials science.[11]
Sequential Cross-Coupling Workflow
This reagent is an excellent starting point for synthesizing unsymmetrical terphenyls or other complex multi-aryl structures.
-
Step 1 (Suzuki-Miyaura Coupling): The boronic ester is coupled with an aryl halide (Ar¹-X) to form an intermediate biaryl (Ar¹-C₆H₄-Br). The C-Br bond remains intact under standard Suzuki conditions.
-
Step 2 (Second Cross-Coupling): The remaining C-Br bond on the biaryl product can then be subjected to a second cross-coupling reaction (e.g., another Suzuki, Buchwald-Hartwig amination, Sonogashira coupling) with a different partner (Ar²-M) to yield the final, complex product (Ar¹-C₆H₄-Ar²).
Applications in Medicinal Chemistry and Materials Science
The 4-bromophenyl moiety is a key structural element in various biologically active molecules and functional materials.
-
Drug Discovery: The ability to readily form biaryl linkages is critical in medicinal chemistry. Many drugs, such as the endothelin receptor antagonist Macitentan, contain complex biaryl cores where this type of building block could be instrumental in the synthesis.[12][13] The bromine atom can also serve as a handle for late-stage functionalization to rapidly generate libraries of compounds for structure-activity relationship (SAR) studies.[11]
-
Materials Science: Biaryl and poly-aryl structures are fundamental to the design of Organic Light-Emitting Diodes (OLEDs), organic photovoltaics, and other functional polymers.[8] The predictable and high-yielding nature of Suzuki couplings using stable boronic esters makes them indispensable for the synthesis of these advanced materials.
Comparative Analysis: Dioxaborinane vs. Boronic Acid
The choice of boron reagent is a critical experimental parameter. While often interchangeable, esters provide distinct advantages over their corresponding acids.
| Feature | 4-Bromophenylboronic Acid | 2-(4-Bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane | Rationale & Field Insight |
| Shelf Stability | Moderate; susceptible to dehydration to form boroxine anhydrides. | High; the cyclic ester protects the boron center.[1] | Ester offers longer shelf-life and more consistent reactivity, reducing batch-to-batch variability.[2] |
| Handling | Can be hygroscopic and requires careful storage. | Typically a free-flowing, crystalline solid.[14] | Easier to handle, weigh, and dispense accurately, especially in automated or high-throughput workflows. |
| Solubility | Variable; often poorly soluble in non-polar organic solvents. | Generally exhibits improved solubility in common organic solvents (e.g., THF, Dioxane). | Better solubility ensures homogeneous reaction conditions, often leading to cleaner reactions and higher yields. |
| Reaction Rate | Can be faster in some cases due to easier "ate" complex formation. | May require slightly more forcing conditions, but often provides more reproducible results. | While acids might react faster, the superior stability and handling of the ester often make it the more reliable choice for complex syntheses.[1] |
Conclusion
2-(4-Bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane is more than a mere chemical intermediate; it is a robust and versatile synthetic tool. Its enhanced stability over the corresponding boronic acid simplifies handling and ensures reproducibility, while its dual reactive sites enable its use as a cornerstone reagent in Suzuki-Miyaura couplings and sophisticated sequential synthesis strategies. For researchers in drug discovery and materials science, mastering the application of this building block provides a reliable and efficient pathway to constructing the complex molecular architectures that drive innovation.
References
-
TCI Chemicals. 2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 68716-49-4.
-
Cammidge, A. N., et al. "Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations." Journal of the American Chemical Society, 2015.
-
Li, J., et al. "Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis." Royal Society of Chemistry, 2023.
-
Sakai, N., et al. "Palladium-Catalyzed Homocoupling and Cross-Coupling Reactions of Aryl Halides in Poly(ethylene glycol)." The Journal of Organic Chemistry, 2004.
-
Sigma-Aldrich. Palladium-catalyzed Cross-coupling Reactions.
-
TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction.
-
Dou, X., et al. "Developing Biarylhemiboronic Esters for Biaryl Atropisomer Synthesis via Dynamic Kinetic Atroposelective Suzuki–Miyaura Cross-Coupling." Journal of the American Chemical Society, 2024.
-
Morin, G., et al. "Metal-Free Catalytic Cross-Coupling of Esters and Boranes." ChemRxiv, 2025.
-
Chemistry LibreTexts. 2.2: Pd-Catalyzed Cross Coupling Reactions.
-
Kłossowski, S., et al. "Stability of Boronic Esters to Hydrolysis: A Comparative Study." ResearchGate, 2016.
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling.
-
Abdel-Maksoud, M. S., et al. "Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors." ACS Omega, 2023.
-
Liu, C., et al. "Expanding the functional group tolerance of cross-coupling in 1,2-dihydro-1,2-azaborines: installation of alkyl, alkenyl, aryl, and heteroaryl substituents while maintaining a B-H bond." Organic & Biomolecular Chemistry, 2018.
-
Organic Chemistry Portal. Biaryl synthesis by C-C coupling.
-
F. P. Crisóstomo, et al. "Impact of Cross-Coupling Reactions in Drug Discovery and Development." MDPI, 2020.
-
Dou, X., et al. "Developing Biarylhemiboronic Esters for Biaryl Atropisomer Synthesis via Dynamic Kinetic Atroposelective Suzuki-Miyaura Cross-Coupling." ResearchGate, 2024.
-
Organic Chemistry Portal. Suzuki Coupling.
-
Ishihara, K., et al. "Boronic acid catalysis." Chemical Society Reviews, 2019.
-
Chem-Impex. 2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
-
Botella, L., et al. "Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water." Tetrahedron, 2004.
-
Bolli, M. H., et al. "The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist." ResearchGate, 2012.
-
Littke, A. F., & Fu, G. C. "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition, 1999.
-
Brandstetter, T., et al. "Suzuki–Miyaura cross-coupling reaction on copper-trans-A2B corroles with excellent functional group tolerance." Beilstein Journal of Organic Chemistry, 2012.
-
Hosmane, N. S., et al. "Boron Chemistry for Medical Applications." MDPI, 2017.
-
Wikipedia. Boronic acid.
-
Al-Masum, M. A., et al. "Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents." Journal of the Iranian Chemical Society, 2022.
-
Molbase. 2-(4-BROMO-PHENYL)-4,4,5,5-TETRAMETHYL-[1][5][15]DIOXABOROLANE synthesis.
-
HDH Chemicals. 2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, 5 grams.
-
Campeau, L. C., & Hazari, N. "Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future." Organometallics, 2019.
-
Zenodo. Suzuki-Miyaura cross-coupling reactions of 2,4,6,8-tetra-bromo-10,11-dihydro- 5H-dibenzo.
-
F. P. Crisóstomo, et al. "Impact of Cross-Coupling Reactions in Drug Discovery and Development." ResearchGate, 2020.
-
BenchChem. A Comparative Guide to Boronic Esters vs. Acids in Suzuki-Miyaura Coupling with 3-Bromo-2-chloropyridine.
-
Bolli, M. H., et al. "The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist." Journal of Medicinal Chemistry, 2012.
-
BLDpharm. BD236449[68716-49-4]2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
-
Fisher Scientific. 2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 98.0+%, TCI America 1 g.
-
TCI America. 2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
Sources
- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. zenodo.org [zenodo.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. tcichemicals.com [tcichemicals.com]
- 7. Biaryl synthesis by C-C coupling [organic-chemistry.org]
- 8. chemimpex.com [chemimpex.com]
- 9. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 15. 2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 68716-49-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Foreword: The Strategic Advantage of Neopentyl Glycol Boronic Esters in Modern Synthesis
An In-Depth Technical Guide to 2-(4-Bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane
For Researchers, Scientists, and Drug Development Professionals
In the landscape of palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura reaction remains a cornerstone for the construction of carbon-carbon bonds. The choice of the boron-containing reagent is critical, influencing reaction efficiency, stability, and scope. While boronic acids are foundational, their propensity for dehydration to form boroxines and susceptibility to protodeboronation can introduce variability. Boronic esters have emerged as highly effective alternatives, offering enhanced stability and handling characteristics. Among these, pinacol esters are ubiquitous. However, this guide focuses on a less common but strategically important counterpart: 2-(4-Bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane , a neopentyl glycol-type boronic ester. This document provides a deep dive into its structure, synthesis, properties, and application, underscoring the nuanced advantages that different boronic ester protecting groups offer to the discerning synthetic chemist.
Molecular Structure and Physicochemical Properties
2-(4-Bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane belongs to the class of arylboronic esters. The core structure consists of a 4-bromophenyl group attached to a boron atom, which is, in turn, part of a six-membered dioxaborinane ring. This heterocyclic ring is derived from the condensation of 4-bromophenylboronic acid with 2-methyl-2,4-pentanediol (also known as hexylene glycol). The gem-dimethyl group at the 4-position and the methyl group at the 6-position of the ring provide significant steric shielding to the boron center.
This steric hindrance is a key feature, contributing to the compound's stability compared to the free boronic acid. Unlike boronic acids, which can form trimeric anhydrides (boroxines), the dioxaborinane structure is exclusively monomeric and generally exhibits improved stability towards column chromatography and storage.[1]
Table 1: Physicochemical Properties
| Property | Value | Source |
| Chemical Formula | C₁₂H₁₆BBrO₂ | Calculated |
| Molecular Weight | 282.97 g/mol | Calculated |
| Appearance | Expected to be a white to off-white solid or crystalline powder | Inferred from similar compounds |
| Solubility | Soluble in common organic solvents (THF, Dioxane, Toluene, CH₂Cl₂) | [1] |
| Synonyms | 4-Bromophenylboronic acid neopentyl glycol ester, 4-Bromophenylboronic acid hexylene glycol ester | N/A |
Synthesis and Purification
The most direct method for synthesizing 2-(4-Bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane is the esterification of 4-bromophenylboronic acid with 2-methyl-2,4-pentanediol. The reaction is a dehydration and is typically carried out in a non-polar solvent with azeotropic removal of water to drive the equilibrium towards the product.
Expert Insight: Causality Behind the Protocol
The choice of a Dean-Stark apparatus is critical for achieving high conversion. The formation of boronic esters is a reversible process; water produced during the reaction can hydrolyze the ester product back to the starting materials.[2] By continuously removing water from the reaction mixture via azeotropic distillation with a solvent like benzene or toluene, the equilibrium is shifted in favor of the desired ester, ensuring a high isolated yield.[3] Using a slight excess of the diol can also help drive the reaction to completion, especially if the starting boronic acid contains some amount of the corresponding boroxine.[3]
Detailed Experimental Protocol: Synthesis
Objective: To synthesize 2-(4-Bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane from commercially available starting materials.
Materials:
-
4-Bromophenylboronic acid
-
2-Methyl-2,4-pentanediol (Hexylene Glycol)
-
Toluene or Benzene (anhydrous)
-
Magnesium sulfate (anhydrous)
-
Magnetic stir bar
-
Round-bottomed flask (e.g., 500 mL)
-
Dean-Stark apparatus and condenser
Procedure:
-
Setup: Assemble a 500-mL round-bottomed flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser. Ensure all glassware is oven-dried to remove residual moisture.
-
Charging the Flask: To the flask, add 4-bromophenylboronic acid (1.0 equiv), 2-methyl-2,4-pentanediol (1.05 equiv), and toluene (approx. 0.5 M concentration relative to the boronic acid).
-
Reaction: Heat the mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap.
-
Monitoring: Continue refluxing until no more water is observed collecting in the trap (typically 1.5–3 hours). The reaction can be monitored by thin-layer chromatography (TLC) to confirm the consumption of the starting boronic acid.
-
Workup:
-
Allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be used directly or purified further.
-
-
Purification (if necessary):
-
Dissolve the crude residue in a suitable organic solvent like diethyl ether or ethyl acetate.
-
Wash the organic solution with a small amount of water to remove any excess diol, followed by a brine wash. Note: Minimize contact with water as the ester can slowly hydrolyze.[3]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the purified product.
-
Spectroscopic Characterization (Predicted)
-
¹H NMR:
-
Aromatic Region: Two distinct doublets are expected in the aromatic region (approx. δ 7.50-7.80 ppm), characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the boron atom will be deshielded and appear further downfield.
-
Dioxaborinane Ring: The protons of the 4,4,6-trimethyl-1,3,2-dioxaborinane ring will have characteristic shifts. One would expect:
-
A singlet for the two gem-dimethyl groups at the C4 position (approx. δ 1.30 ppm).
-
A doublet for the methyl group at the C6 position (approx. δ 1.40 ppm).
-
A multiplet for the proton at the C6 position (approx. δ 4.50 ppm).
-
Two distinct signals (multiplets or doublets of doublets) for the diastereotopic methylene protons at the C5 position.
-
-
-
¹³C NMR:
-
Aromatic Region: Four signals are expected for the aromatic carbons, with the carbon atom directly attached to boron (C-B) being a key, though sometimes broad, signal.
-
Dioxaborinane Ring: Signals corresponding to the three methyl carbons and the three distinct carbons of the dioxaborinane ring backbone (C4, C5, C6) would be visible.
-
Application in Suzuki-Miyaura Cross-Coupling
The primary utility of 2-(4-Bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane is as a coupling partner in the Suzuki-Miyaura reaction. It serves as a stable and reliable source of the 4-bromophenyl nucleophile, which can be coupled with a variety of organic halides or triflates (R-X) to form new C-C bonds.
The Catalytic Cycle
The generally accepted mechanism involves a Pd(0)/Pd(II) catalytic cycle. The use of a boronic ester necessitates its activation by a base to form a more nucleophilic boronate species, which is crucial for the transmetalation step.
Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Advantages of the Neopentyl Glycol Ester
-
Enhanced Stability: Compared to boronic acids, neopentyl glycol esters are less prone to protodeboronation, a common side reaction that consumes the reagent. This stability is particularly advantageous in complex syntheses or when coupling partners are sluggish.[1][4]
-
Improved Reactivity: In some systems, electron-rich esters like the neopentyl glycol derivative can lead to increased rates of transmetalation compared to the corresponding boronic acid.[4] This can shorten reaction times and improve yields.
-
Homogeneous Reaction Conditions: Boronic esters are readily soluble in apolar organic solvents, which can lead to more homogeneous reaction conditions, improving reproducibility. This is particularly beneficial when using anhydrous protocols to suppress protodeboronation.[5]
Representative Protocol: Suzuki-Miyaura Coupling
Objective: To couple 2-(4-Bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane with an aryl halide (e.g., Iodobenzene) to form 4-bromo-1,1'-biphenyl.
Materials:
-
2-(4-Bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane (1.2 equiv)
-
Iodobenzene (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄, 2-3 equiv)
-
Solvent system (e.g., Toluene/Ethanol/Water or 1,4-Dioxane/Water)
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Procedure:
-
Setup: In a round-bottom flask equipped with a condenser and magnetic stir bar, combine the aryl halide, 2-(4-Bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane, the palladium catalyst, and the base.
-
Solvent Addition: Add the chosen solvent system. A common ratio is 4:1 or 5:1 organic solvent to water.
-
Degassing: Sparge the reaction mixture with an inert gas (Nitrogen or Argon) for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by TLC or GC-MS until the starting aryl halide is consumed.
-
Workup:
-
Cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by silica gel column chromatography to obtain the desired biaryl product.
Handling, Storage, and Safety
-
Handling: Handle in a well-ventilated area, preferably a fume hood. Wear standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from moisture. While more stable than boronic acids, prolonged exposure to atmospheric moisture can lead to hydrolysis.
-
Safety: Boronic esters are generally considered to have low toxicity. However, always consult the specific Safety Data Sheet (SDS) for the compound or its close analogs before use. The primary hazards are related to irritation upon contact.
Conclusion
2-(4-Bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane represents a valuable, stabilized precursor for the introduction of the 4-bromophenyl moiety in organic synthesis. Its neopentyl glycol-derived structure provides a balance of stability and reactivity that can be advantageous for challenging Suzuki-Miyaura couplings. For medicinal and materials chemists, understanding the properties and applications of such tailored reagents is key to developing robust, efficient, and reproducible synthetic routes to complex molecular targets.
References
-
Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 133(7), 2116–2119. [Link]
-
Cox, P. A., Reid, M., & Leach, A. G. (2017). Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. Organic Syntheses, 94, 249-266. [Link]
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Slower-Releasing Counterpart to Pinacol Boronic Esters: The Use of 1,8-Diaminonaphthalene (dan) as a Protecting Group for Boron.
- Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Partners in Palladium-Catalyzed Cross-Coupling Reactions. Chemical Reviews, 108(1), 288-325.
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
- Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A General Solution for the Suzuki-Miyaura Cross-Coupling of Pyridine- and Pyrimidine-Boronic Acids. Journal of the American Chemical Society, 131(20), 6961–6963.
-
Chem-Impex International. (n.d.). 2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. [Link]
- G. A. Molander, & D. E. Hoag. (2002). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyl- and Aryltrifluoroborates with Aryl and 1-Alkenyl Halides and Triflates. Journal of Organic Chemistry, 67(24), 8410–8415.
- Gillis, E. P., & Burke, M. D. (2007). A Simple and Modular Strategy for the Multistep Synthesis of Saturated Polyketides from Monomeric Building Blocks. Journal of the American Chemical Society, 129(22), 6716–6717.
-
Chem-Station. (2016). Protecting Groups for Boronic Acids. [Link]
-
ResearchGate. (2021). Order of thermodynamic stability of representative boronic esters. [Link]
- Thomas, A. A., & Janda, K. D. (2006). Boronic acids as protecting and directing groups in synthesis. Chemical Society Reviews, 35(6), 481-494.
-
Boron Molecular. (n.d.). 4,4,6-Trimethyl-1,3,2-dioxaborinane. [Link]
- Hall, D. G. (Ed.). (2011).
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
Sources
- 1. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. orgsyn.org [orgsyn.org]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
Safety and handling of 2-(4-Bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane
An In-depth Technical Guide to the Safe Handling of 2-(4-Bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the safety protocols and handling procedures for 2-(4-Bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane (CAS No. 1092060-78-0). As a key building block in modern synthetic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions, understanding its properties and associated hazards is critical for ensuring laboratory safety and experimental success. This document is intended for researchers, chemists, and drug development professionals who may handle this or structurally similar organoboron compounds.
Disclaimer: Specific safety data for 2-(4-Bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane is limited. The information herein is synthesized from data on closely related analogs, such as 4-bromophenylboronic acid and its pinacol ester, and established best practices for laboratory chemical safety. Users should always consult the most recent Safety Data Sheet (SDS) provided by their supplier and perform their own risk assessment before use.
Hazard Identification and Classification
While a specific GHS classification for this exact compound is not widely published, analogous boronic acid esters are typically classified with hazards such as skin, eye, and respiratory irritation.[1][2] The primary risks are associated with the compound acting as a fine powder or dust, which can be easily inhaled or come into contact with skin and eyes.
Table 1: Anticipated GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
|---|---|---|
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][2] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[1][2] |
| Specific target organ toxicity — Single exposure | Category 3 | H335: May cause respiratory irritation[1] |
| Acute Toxicity, Oral (if swallowed) | Category 4 | H302: Harmful if swallowed[1] |
Signal Word: Warning [3]
Anticipated GHS Pictograms:
Chemical and Physical Properties
Understanding the physical properties of a compound is foundational to its safe handling. For instance, knowing it is a solid allows for appropriate measures to prevent dust formation.
Table 2: Properties of 2-(4-Bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane
| Property | Value | Source |
|---|---|---|
| CAS Number | 1092060-78-0 | [3] |
| Molecular Formula | C₁₂H₁₆BBrO₂ | [3] |
| Molecular Weight | 282.97 g/mol | [3] |
| Physical Form | Liquid | [3] |
| Purity | 97% | [3] |
| InChI Key | PRUASQKAECKLGK-UHFFFAOYSA-N | [3] |
| Flash Point | No data available | [1][4] |
| Autoignition Temperature | No data available | [1][4] |
| Solubility | Likely soluble in organic solvents; reacts with water. | General chemical knowledge |
Core Directive: Safe Handling Protocol
The causality behind a stringent handling protocol is to minimize exposure through all potential routes: inhalation, dermal contact, and ingestion. Organoboron compounds, while powerful synthetic tools, can be sensitive to air and moisture and may possess irritant properties.[4] The following protocol is designed as a self-validating system to mitigate these risks.
Step-by-Step Handling Workflow
-
Preparation (Pre-Handling):
-
Risk Assessment: Before beginning any work, conduct a thorough risk assessment for the entire experimental procedure.
-
Engineering Controls: Ensure a certified chemical fume hood is operational.[5] Engineering controls are the primary defense against inhalation hazards.
-
PPE Donning: Put on all required Personal Protective Equipment (see Section 4) in the correct sequence.
-
Inert Atmosphere: Prepare an inert atmosphere (e.g., nitrogen or argon) for the reaction if the subsequent chemistry is sensitive to air or moisture.[6]
-
-
Aliquotting and Transfer:
-
Location: Perform all manipulations of the solid compound exclusively within the chemical fume hood to contain dust and vapors.[5][7]
-
Static Control: Take measures to prevent the buildup of electrostatic charge, which can cause fine powders to disperse.[8]
-
Tool Selection: Use spark-proof tools for transfers.[9]
-
Weighing: If possible, weigh the material directly into the reaction vessel. If using a weigh boat, ensure the transfer is done carefully to minimize dust creation. Do not use a brush to sweep up spills at this stage.
-
-
Post-Handling:
-
Decontamination: Thoroughly clean all surfaces, glassware, and equipment that came into contact with the chemical.
-
Waste Disposal: Dispose of contaminated materials (e.g., weigh boats, gloves, pipette tips) in a designated, sealed hazardous waste container.[1]
-
PPE Doffing: Remove PPE carefully to avoid cross-contamination. Remove gloves last, using the proper technique.
-
Hygiene: Wash hands and any exposed skin thoroughly with soap and water after completing the work.[1][10]
-
Workflow Visualization
Caption: A logical workflow for handling 2-(4-Bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane.
Personal Protective Equipment (PPE)
PPE is the last line of defense, employed after engineering and administrative controls.[11] The choice of PPE must be commensurate with the identified risks.
-
Eye and Face Protection: Chemical safety goggles are mandatory.[1] For procedures with a higher risk of splashing or dust generation, a face shield should be worn over the safety goggles.[12]
-
Skin Protection:
-
Gloves: Wear chemical-resistant gloves. Nitrile gloves are a common choice for providing protection against incidental contact.[12] Always inspect gloves for tears or punctures before use and change them immediately if contamination is suspected.
-
Lab Coat: A flame-resistant lab coat should be worn and kept fully buttoned to protect skin and personal clothing.[12]
-
-
Respiratory Protection:
-
For routine handling inside a certified fume hood, respiratory protection is typically not required.
-
If engineering controls are insufficient or during a large-scale spill cleanup where dust concentrations may be high, a NIOSH-approved respirator with a particulate filter (e.g., N95 or P1) is necessary. All respirator use requires a formal respiratory protection program, including fit testing and training.[12]
-
Hierarchy of Controls Visualization
Caption: PPE is the final layer of protection after other safety controls are implemented.
Emergency Procedures
First-Aid Measures
Immediate and appropriate first aid can significantly reduce the severity of an injury.
-
Inhalation: If inhaled, immediately move the person to fresh air.[1][10] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[1][9]
-
Skin Contact: Remove all contaminated clothing.[13] Immediately wash the affected skin with plenty of soap and water for at least 15 minutes.[1][14] If skin irritation occurs, seek medical attention.[13]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][10][14] Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][14]
-
Ingestion: Do NOT induce vomiting.[1] Rinse the mouth with water.[14] If the person is conscious, have them drink one or two glasses of water. Call a physician or poison control center immediately.[1][14]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO₂).[1][4]
-
Unsuitable Extinguishing Media: Do not use a solid stream of water, as it may scatter and spread the fire.
-
Specific Hazards: Combustion may produce toxic and irritating fumes, including carbon monoxide (CO), carbon dioxide (CO₂), oxides of boron, and hydrogen bromide (HBr).[1][4][6]
-
Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA) with a full facepiece operated in pressure-demand or other positive pressure mode.[1][4][8]
Accidental Release Measures
-
Personal Precautions: Evacuate unnecessary personnel.[10] Ensure adequate ventilation. Avoid breathing dust.[10] Wear the appropriate level of PPE as described in Section 4.
-
Environmental Precautions: Prevent the material from entering drains or waterways.[10][13]
-
Containment and Cleanup:
-
Eliminate all ignition sources.[7]
-
Carefully sweep up or vacuum the spilled solid material, avoiding dust generation.[8]
-
Place the collected material into a suitable, labeled, and closed container for disposal.[8][10]
-
Clean the spill area thoroughly with a suitable solvent, followed by soap and water. Collect all cleaning materials for proper disposal.
-
Storage, Stability, and Disposal
-
Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated area.[1][4][8] Some boronic esters are sensitive to air and moisture and should be stored under an inert atmosphere (e.g., argon or nitrogen).[4][6]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[1][4]
-
Disposal: All waste materials must be disposed of in accordance with local, state, and federal regulations. Entrust disposal to a licensed waste disposal company.[1][13] Do not allow the chemical to enter the sewer system or waterways.
Toxicological and Ecological Information
-
Ecological Data: Specific ecological data is not available.[13] As a standard precaution, the compound should not be released into the environment, as its effects on aquatic and terrestrial life are unknown.[8]
References
-
Vertex AI Search, SAFETY DATA SHEET, Revision Date 22-Dec-2025. 1
-
Combi-Blocks, Inc., PN-5953 - Safety Data Sheet, January 2, 2023. 8
-
Society for Chemical Hazard Communication, SDS – SECTION 4. 14
-
Fisher Scientific, SAFETY DATA SHEET. 15
-
Sigma-Aldrich, SAFETY DATA SHEET, May 12, 2025.
-
Angene Chemical, Safety Data Sheet, October 19, 2025. 10
-
Matrix Scientific, Download SDS, January 18, 2023. 5
-
Shanghai Canbi Pharma Ltd., SAFETY DATA SHEET. 6
-
SD Fine-Chem, Chemwatch GHS SDS in English (European) 39521-5.
-
Sigma-Aldrich, SAFETY DATA SHEET, June 15, 2022.
-
TargetMol, Safety Data Sheet, January 8, 2026. 9
-
ACS Material, PPE and Safety for Chemical Handling, July 14, 2020. 11
-
Thermo Fisher Scientific, SAFETY DATA SHEET, September 16, 2025. 2
-
University of California, San Francisco, Chemical Safety: Personal Protective Equipment. 12
-
Apollo Scientific, 4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinane, July 3, 2023. 7
-
Sigma-Aldrich, 2-(4-Bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane. 3
Sources
- 1. fishersci.com [fishersci.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. 2-(4-Bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane | 1092060-78-0 [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. matrixscientific.com [matrixscientific.com]
- 6. canbipharm.com [canbipharm.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. combi-blocks.com [combi-blocks.com]
- 9. targetmol.com [targetmol.com]
- 10. angenechemical.com [angenechemical.com]
- 11. PPE and Safety for Chemical Handling [acsmaterial.com]
- 12. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 13. tcichemicals.com [tcichemicals.com]
- 14. schc.org [schc.org]
- 15. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
2-(4-Bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane stability and storage
An In-Depth Technical Guide to the Stability and Storage of 2-(4-Bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane
Abstract
2-(4-Bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane is a crucial arylboronic ester, widely utilized as a stable precursor in synthetic organic chemistry, most notably in Suzuki-Miyaura cross-coupling reactions. While the neopentyl glycol protecting group confers significantly greater stability compared to the corresponding free boronic acid, the compound is not impervious to degradation. This guide provides a comprehensive analysis of the core stability challenges, including hydrolysis, oxidation, and protodeboronation. We will elucidate the causal mechanisms behind these degradation pathways and present field-proven protocols for optimal handling, storage, and stability assessment to ensure the compound's integrity, thereby promoting experimental reproducibility and success in research and drug development settings.
Chemical Profile and Structural Significance
2-(4-Bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane is a white to off-white crystalline solid. Its structure is characterized by a 4-bromophenyl group attached to a boron atom, which is incorporated into a six-membered heterocyclic ring known as a 1,3,2-dioxaborinane. This ring is formed by the esterification of 4-bromophenylboronic acid with 2-methyl-2,4-pentanediol (also known as hexylene glycol), a derivative of neopentyl glycol.
| Property | Value |
| Molecular Formula | C₁₂H₁₆BBrO₂ |
| Molecular Weight | 282.97 g/mol |
| CAS Number | 1092060-78-0[1] |
| Appearance | White to Almost white powder to crystal |
| Physical State | Solid |
The primary purpose of converting a boronic acid to a boronic ester is to enhance its stability and ease of handling.[2] Unprotected boronic acids can be prone to dehydration to form cyclic boroxine anhydrides, and their purification can be challenging.[3] The neopentyl glycol protecting group provides steric hindrance around the Lewis acidic boron center, which is fundamental to its increased stability.
Caption: Structure of 2-(4-Bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane.
Core Stability Challenges
While robust, arylboronic esters are susceptible to specific degradation pathways that can compromise sample purity and reactivity. Understanding these pathways is critical for implementing effective storage strategies.
Hydrolytic Instability
The most significant degradation pathway for boronic esters is hydrolysis. The boron atom is Lewis acidic and susceptible to nucleophilic attack by water. This reaction is reversible but can lead to the formation of the free boronic acid and the corresponding diol, particularly in the presence of acidic or basic conditions.
The stability of boronic esters against hydrolysis is directly influenced by the steric bulk of the diol protecting group.[3] More sterically hindered esters, like those derived from pinacol, generally exhibit higher stability.[3] The six-membered dioxaborinane ring of the title compound offers substantial stability, comparable to and in some cases exceeding that of pinacol esters, due to its specific conformational and steric properties.[4]
Caption: Primary hydrolytic degradation pathway.
Oxidative Degradation
The carbon-boron bond can be susceptible to oxidation, leading to cleavage and the formation of phenolic byproducts. This process can be initiated by atmospheric oxygen, peroxides, or other oxidizing agents. While boronic esters are generally more resistant to oxidation than free boronic acids, this pathway remains a potential concern for long-term storage, especially if the compound is exposed to air and light.[5][6]
Protodeboronation
Protodeboronation is the cleavage of the C-B bond, where the boronic ester moiety is replaced by a hydrogen atom, yielding bromobenzene as a byproduct. This reaction can be catalyzed by acids, bases, or certain metal catalysts and is often accelerated in the presence of water.[2] The stability towards protodeboronation is a key factor in the yield of cross-coupling reactions, as it represents a non-productive consumption of the starting material.[2]
Recommended Handling and Storage Protocols
Adherence to strict handling and storage protocols is paramount to preserving the chemical integrity of 2-(4-Bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane. The primary objectives are to minimize exposure to moisture, oxygen, and light.
General Handling
-
Atmosphere: All manipulations should be performed in a dry, well-ventilated area.[7] For maximum protection, especially when dispensing the reagent, use of an inert atmosphere glovebox or a Schlenk line with dry nitrogen or argon is strongly recommended.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, lab coat, and chemical-resistant gloves.[7]
-
Dispensing: Avoid creating dust.[8] Use clean, dry spatulas and glassware. After dispensing, tightly reseal the container immediately.
-
Cross-Contamination: Never return unused material to the original container.
Storage Conditions
The following table summarizes the recommended conditions for short-term and long-term storage.
| Parameter | Short-Term Storage (In-Use, <1 month) | Long-Term Archival Storage (>1 month) | Rationale |
| Temperature | Room Temperature (<25°C) or Refrigerated (2-8°C) | Refrigerated (2-8°C) or Frozen (-20°C) | Reduces the rate of potential degradation reactions. |
| Atmosphere | Tightly sealed container. | Inert atmosphere (Argon or Nitrogen) | Prevents hydrolysis and oxidation by excluding moisture and oxygen. |
| Light | Store in an opaque container or in a dark place (e.g., cabinet). | Store in an opaque container in a dark location. | Minimizes light-induced degradation pathways. |
| Container | Original manufacturer's container with a tight-fitting cap. | Original container, potentially placed within a secondary sealed bag containing a desiccant. | Ensures a high-quality seal and protection from the external environment. |
Vendor recommendations often suggest storing at room temperature, but for ensuring long-term stability for high-purity applications, storage should be in a cool, dark, and dry place.
Caption: Recommended workflow for handling and storage.
Experimental Protocol: Assessing Compound Stability
To ensure the quality of the reagent, especially if it has been stored for an extended period or if experimental results are inconsistent, a simple quality control check is advisable.
Objective: To assess the purity of 2-(4-Bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane and detect the presence of its primary hydrolytic degradation product, 4-bromophenylboronic acid.
Methodology: ¹H NMR Spectroscopy
-
Sample Preparation:
-
Under dry conditions (in a glovebox or under a stream of inert gas), accurately weigh approximately 5-10 mg of the compound into a clean, dry NMR tube.
-
Add ~0.6 mL of an anhydrous deuterated solvent (e.g., CDCl₃ or d₆-DMSO). Using an anhydrous solvent is critical to prevent hydrolysis during the analysis itself.
-
Cap the NMR tube securely.
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Analysis:
-
Reference Spectrum: Compare the acquired spectrum to a reference spectrum of the pure compound. The aromatic protons of the 4-bromophenyl group should appear as two distinct doublets in the ~7.4-7.8 ppm region. The methyl and methylene protons of the neopentyl glycol backbone will appear in the aliphatic region (~0.8-1.5 ppm and ~3.7 ppm).
-
Detection of Impurities: Look for the characteristic signals of 4-bromophenylboronic acid. The -B(OH)₂ proton signal is often broad and its chemical shift is concentration and solvent-dependent, but its presence, along with a separate set of aromatic signals corresponding to the free boronic acid, indicates degradation.
-
Quantification: Integrate the signals corresponding to the boronic ester and the boronic acid impurity. The relative integration allows for an estimation of the extent of hydrolysis. Purity of >95% is generally acceptable for most synthetic applications.
-
Conclusion
2-(4-Bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane is a valuable and relatively stable arylboron reagent. However, its efficacy is contingent upon its purity. The principal threats to its stability are hydrolysis and, to a lesser extent, oxidation. By understanding these degradation mechanisms and implementing rigorous storage and handling protocols—centered on the exclusion of moisture and air—researchers can ensure the long-term integrity of the compound. Routine quality control checks via NMR provide a reliable method to validate reagent quality, ultimately leading to more predictable and successful synthetic outcomes.
References
-
Chepiga, K. M., et al. (2013). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 135(48), 18038–18041. [Link]
-
Li, W., et al. (2009). Stability of Boronic Esters to Hydrolysis: A Comparative Study. Synlett, 2009(12), 1933-1936. [Link]
-
Kfa, P. (n.d.). Assessing the stability and reactivity of a new generation of boronic esters. Poster. [Link]
-
Roy, C. D. (2010). A Comparative Study of the Relative Stability of Representative Chiral and Achiral Boronic Esters Employing Transesterification. Synthetic Communications, 40(20), 3041-3050. [Link]
-
T. G. (2016). Protecting Groups for Boronic Acids. Chem-Station International Edition. [Link]
-
ABX GmbH. (2012). Material Safety Data Sheet: Desmethyl-PD 153035. ABX GmbH. [Link]
-
Wang, W. R., et al. (2003). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)2. Journal of Pharmaceutical Sciences, 92(6), 1216-1229. [Link]
-
SynZeal. (n.d.). Safety Data Sheet: Methyl 4-Bromophenylacetate. SynZeal Research Pvt Ltd. [Link]
-
Köster, D., & Bekemeier, H. (1975). [Hydrolytic stability of various 1,3-dioxolane, 1,3-oxathiolane and 1,3-dithiolane derivatives]. Pharmazie, 30(3), 170-1. [Link]
-
Silde, V., et al. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry, 78(10), 4769–4776. [Link]
-
Environmental Health & Safety, University of Washington. (n.d.). Safe Handling and Storage of Chemicals. [Link]
-
Cox, P. A., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R₃SiCF₃ Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1293–1307. [Link]
Sources
- 1. 2-(4-Bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane CAS#: 1092060-78-0 [chemicalbook.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 4. researchgate.net [researchgate.net]
- 5. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 6. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. tcichemicals.com [tcichemicals.com]
The Alchemist's Choice: A Researcher's Guide to Boronic Acid Esters in Cross-Coupling Reactions
For the modern synthetic chemist, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the construction of carbon-carbon bonds, a cornerstone of pharmaceutical, agrochemical, and materials science research.[1][2][3] At the heart of this powerful transformation lies the organoboron reagent. While boronic acids have historically been the workhorses of this reaction, their ester derivatives, particularly boronic acid pinacol esters, have emerged as superior alternatives, offering a compelling blend of stability, reactivity, and versatility.[4][5] This guide provides an in-depth exploration of boronic acid esters in cross-coupling reactions, offering both foundational knowledge and field-proven insights for researchers, scientists, and drug development professionals.
The Boronic Ester Advantage: Stability Meets Reactivity
The primary driver for the adoption of boronic acid esters is their enhanced stability compared to their corresponding boronic acids.[4][5][6] This stability is not merely a matter of convenience; it is a critical factor that ensures reproducibility and broadens the scope of accessible chemistry.
Causality of Stability: Boronic acids are susceptible to various decomposition pathways, most notably protodeboronation, where the carbon-boron bond is cleaved by a proton source, and trimerization to form boroxines.[1] The esterification of the boronic acid, typically with a diol like pinacol, sterically shields the boron atom, rendering it less electrophilic and therefore less prone to these undesirable side reactions.[4] This increased stability translates to a longer shelf-life, easier handling, and the ability to purify these reagents using standard chromatographic techniques.[4]
| Reagent Type | Key Advantages | Key Disadvantages |
| Boronic Acids | High reactivity, atom economy | Susceptible to protodeboronation and oxidation, can be difficult to purify |
| Boronic Esters | High stability, easy to handle and purify, compatible with a wide range of reaction conditions | May require slightly more forcing conditions for transmetalation |
The Engine Room: The Suzuki-Miyaura Catalytic Cycle
A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization. The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction proceeds through a catalytic cycle involving a palladium catalyst.[1][7][8]
node [fillcolor="#F1F3F4"]; "Pd(0)L2" [label="Active Pd(0) Catalyst"]; "R1-Pd(II)-X(L2)" [label="Oxidative Addition\nIntermediate"]; "R1-Pd(II)-OR(L2)" [label="Alkoxo/Hydroxo\nPalladium Complex"]; "R1-Pd(II)-R2(L2)" [label="Di-organopalladium\nIntermediate"];
node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; OA [label="Oxidative\nAddition"]; TM [label="Transmetalation"]; RE [label="Reductive\nElimination"]; LE [label="Ligand\nExchange"];
"Pd(0)L2" -> OA [label="R1-X"]; OA -> "R1-Pd(II)-X(L2)"; "R1-Pd(II)-X(L2)" -> LE [label="Base (e.g., OH-)"]; LE -> "R1-Pd(II)-OR(L2)"; "R1-Pd(II)-OR(L2)" -> TM [label="R2-B(OR)2"]; TM -> "R1-Pd(II)-R2(L2)"; "R1-Pd(II)-R2(L2)" -> RE [label="Formation of\nR1-R2"]; RE -> "Pd(0)L2"; }
The catalytic cycle consists of three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (R¹-X) to form a Pd(II) intermediate.[7][8]
-
Transmetalation: This is the crucial step where the organic group (R²) is transferred from the boronic acid ester to the palladium center. The presence of a base is essential for this step.[7][9] The base activates the boronic ester, forming a more nucleophilic boronate species, which then facilitates the transfer of the R² group to the palladium complex.[10][11][12]
-
Reductive Elimination: The two organic fragments (R¹ and R²) on the palladium center couple, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[7][8]
Key Reagents and Their Roles: A Practical Perspective
The success of a Suzuki-Miyaura coupling hinges on the judicious selection of each component.
The Boronic Ester: Pinacol Esters as the Gold Standard
While various diols can be used to form boronic esters, pinacol (2,3-dimethyl-2,3-butanediol) esters are the most widely employed due to their high stability and ease of preparation.[1][4] They are typically crystalline solids, which facilitates their handling and purification.[6]
Synthesis of Boronic Acid Pinacol Esters: A common and efficient method for the synthesis of aryl and vinyl boronic acid pinacol esters is the Miyaura borylation reaction.[13] This palladium-catalyzed reaction couples an aryl or vinyl halide/triflate with bis(pinacolato)diboron (B₂pin₂).[14]
node [fillcolor="#F1F3F4"]; "Aryl/Vinyl-X" [label="Aryl or Vinyl Halide/Triflate"]; "B2pin2" [label="Bis(pinacolato)diboron"]; "Product" [label="Aryl/Vinyl Boronic\nPinacol Ester"];
node [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Catalyst" [label="Pd Catalyst\n(e.g., Pd(dppf)Cl2)"]; "Base" [label="Base\n(e.g., KOAc)"];
"Aryl/Vinyl-X" -> "Product"; "B2pin2" -> "Product"; "Catalyst" -> "Product" [style=dotted]; "Base" -> "Product" [style=dotted]; }
The Palladium Catalyst: The Heart of the Reaction
A wide variety of palladium catalysts can be employed, with the choice often depending on the reactivity of the coupling partners. For many standard couplings, catalysts like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] are effective.[1][15] For more challenging transformations, such as those involving sterically hindered substrates or aryl chlorides, more specialized ligands, like the Buchwald biarylphosphine ligands, are often necessary to achieve high yields.[3][15]
The Base: The Unsung Hero
The role of the base is multifaceted and critical for the reaction's success.[10][11] Its primary function is to activate the boronic ester by forming a more nucleophilic boronate complex, which is the active species in the transmetalation step.[9][12] The choice of base can significantly impact the reaction rate and yield. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH).[1] The strength and solubility of the base are key considerations. For instance, cesium carbonate is often used for challenging couplings due to its high solubility in organic solvents.[16]
Experimental Protocol: A Step-by-Step Guide to Suzuki-Miyaura Coupling
The following is a general, field-proven protocol for a typical Suzuki-Miyaura cross-coupling reaction using a boronic acid pinacol ester.
Materials:
-
Aryl/Vinyl Halide (1.0 equiv)
-
Boronic Acid Pinacol Ester (1.1 - 1.5 equiv)
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂, 0.01 - 0.05 equiv)
-
Base (e.g., K₂CO₃, 2.0 - 3.0 equiv)
-
Anhydrous Solvent (e.g., 1,4-Dioxane, Toluene, or DMF)
-
Water (often added in a ratio of 4:1 to 10:1 organic solvent to water)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add the aryl/vinyl halide, boronic acid pinacol ester, palladium catalyst, and base.
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes. This is crucial to prevent oxidation of the Pd(0) catalyst.[16]
-
Solvent Addition: Add the degassed anhydrous organic solvent, followed by the degassed water, via syringe.
-
Heating and Monitoring: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Self-Validating System: The progress of the reaction can be reliably monitored by TLC, observing the consumption of the starting materials and the appearance of the product spot. A successful reaction will show a high conversion of the limiting reagent. The identity of the product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Troubleshooting Common Issues
Even with a robust protocol, challenges can arise. Here are some common issues and their potential solutions:
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst, insufficient degassing, poor quality reagents, incorrect base or solvent. | Use a fresh batch of catalyst, ensure thorough degassing, use freshly purified reagents, screen different bases and solvents.[17] |
| Homocoupling of Boronic Ester | Presence of oxygen, use of a Pd(II) precatalyst without a reducing agent. | Ensure rigorous exclusion of oxygen, consider adding a phosphine ligand to reduce the Pd(II) precatalyst.[1] |
| Protodeboronation of Boronic Ester | Presence of protic impurities, prolonged reaction times at high temperatures. | Use anhydrous solvents, minimize reaction time, consider using a more stable boronic ester derivative if the substrate is particularly sensitive. |
Conclusion and Future Outlook
Boronic acid esters, particularly pinacol esters, have solidified their position as indispensable reagents in modern organic synthesis. Their enhanced stability, coupled with their high reactivity in Suzuki-Miyaura cross-coupling reactions, provides a reliable and versatile platform for the construction of complex molecular architectures. As the demand for more efficient and sustainable synthetic methods grows, the development of new boronic ester derivatives and more active catalytic systems will undoubtedly continue to expand the horizons of what is achievable in the world of cross-coupling chemistry.
References
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Cano, I., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. Retrieved from [Link]
-
Cella, R., et al. (2025, August 9). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. The Journal of Organic Chemistry. Retrieved from [Link]
-
Gillis, E. P., & Burke, M. D. (2007). Chemoselective Boronic Ester Synthesis by Controlled Speciation. Journal of the American Chemical Society. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis: The Power of Boronic Acid Pinacol Esters. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Retrieved from [Link]
-
Reddy, G. S., et al. (2021). Transition metal-free synthesis of alkyl pinacol boronates. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Journal of the American Chemical Society. Retrieved from [Link]
-
Singh, T., et al. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Retrieved from [Link]
-
ResearchGate. (n.d.). Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction.... Retrieved from [Link]
-
SciSpace. (n.d.). Recent Advances in the Palladium Catalyzed Suzuki–Miyaura Cross-Coupling Reaction in Water. Retrieved from [Link]
-
Organic Syntheses. (2020). Synthesis of Arylboronic Pinacol Esters from Corresponding Arylamines. Retrieved from [Link]
-
Organic Syntheses. (n.d.). boronic esters. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Pinacolborane. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 18). The Role of Boronic Acid Pinacol Esters in Suzuki-Miyaura Cross-Coupling. Retrieved from [Link]
-
Carrow, B. P., & Hartwig, J. F. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Zhang, P., et al. (2020). Iridium-Catalyzed Stereocontrolled C(sp3)–C(sp3) Cross-Coupling of Boronic Esters and Allylic Carbonates Enabled by Boron-to-Zinc Transmetalation. Journal of the American Chemical Society. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
- Google Patents. (n.d.). WO2013016185A1 - Synthesis of boronic esters and boronic acids using grignard reagents.
-
MDPI. (n.d.). Recent Advances in the Synthesis of Borinic Acid Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Stereospecific cross‐coupling of secondary and tertiary boronic esters. Retrieved from [Link]
-
MDPI. (2017, May 9). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Retrieved from [Link]
-
Ahmed, I., & Rawat, D. S. (2023, August 12). Suzuki–Miyaura cross-couplings for alkyl boron reagent: recent developments—a review. Monatshefte für Chemie - Chemical Monthly. Retrieved from [Link]
-
R Discovery. (2018, March 15). Elucidating the Role of the Boronic Esters in the Suzuki-Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Retrieved from [Link]
-
Semantic Scholar. (n.d.). [PDF] Recent Advances in the Palladium Catalyzed Suzuki–Miyaura Cross-Coupling Reaction in Water. Retrieved from [Link]
-
YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2013, October 3). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Retrieved from [Link]
-
Journal of the American Chemical Society. (2018, March 15). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Retrieved from [Link]
-
Journal of the American Chemical Society. (n.d.). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Retrieved from [Link]
-
Organic Syntheses. (2020, August 9). Anhydrous, Homogeneous, Suzuki-Miyaura Cross- Coupling of Boronic Esters using Potassium Trimethylsilanolate. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison of reactivity of different boron reagents (a) The predicted.... Retrieved from [Link]
-
National Institutes of Health. (n.d.). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Retrieved from [Link]
-
Quora. (2018, April 4). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. Retrieved from [Link]
-
Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? : r/Chempros. Retrieved from [Link]
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. mt.com [mt.com]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 13. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 14. ftp.orgsyn.org [ftp.orgsyn.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. quora.com [quora.com]
- 17. reddit.com [reddit.com]
A Technical Guide to 2-(4-Bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane: A Versatile Bifunctional Reagent in Modern Organic Synthesis
Executive Summary
This technical guide provides an in-depth analysis of 2-(4-Bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane, a highly valuable and versatile building block in contemporary organic chemistry. As a stable, neopentyl glycol-derived boronic ester, this reagent offers significant advantages in handling, purification, and storage compared to its corresponding boronic acid. Its true power lies in its bifunctional nature, possessing two orthogonally reactive sites: a boronic ester for Suzuki-Miyaura cross-coupling and an aryl bromide for a subsequent carbon-carbon or carbon-heteroatom bond formation. This unique characteristic enables the strategic, sequential synthesis of complex biaryl and poly-aryl structures, making it an indispensable tool for researchers, particularly in the fields of medicinal chemistry and materials science. This document explores its synthesis, mechanistic role in catalysis, and strategic application in multi-step synthetic workflows.
Introduction: The Evolution of Cross-Coupling and the Need for Advanced Reagents
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, a distinction recognized by the 2010 Nobel Prize in Chemistry.[1][2] Its widespread adoption in both academic and industrial settings is due to its remarkable functional group tolerance, mild reaction conditions, and the low toxicity of the boron-containing reagents.[3][4] The reaction facilitates the formation of a carbon-carbon bond, typically between sp²-hybridized centers, and is a premier method for constructing biaryl motifs prevalent in pharmaceuticals, agrochemicals, and organic electronics.[5][6]
The key nucleophilic partner in this reaction is an organoboron species, most commonly a boronic acid (RB(OH)₂) or a boronic ester (RB(OR)₂).[2][7] While boronic acids are widely used, they can be prone to side reactions like protodeboronation and the formation of cyclic boroxine anhydrides, which can complicate purification and stoichiometry.[1] Boronic esters, formed by condensing a boronic acid with a diol, offer a solution by enhancing the compound's stability, making them easier to handle, purify via chromatography, and store for extended periods.[8]
Among the various diols used for this purpose, neopentyl glycol and its derivatives, such as 4-methyl-2,4-pentanediol, form six-membered dioxaborinane rings that confer exceptional hydrolytic and thermal stability.[9][10] This brings us to the subject of this guide: 2-(4-Bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane . This reagent masterfully combines the stability of a neopentyl-type boronic ester with the synthetic potential of an aryl bromide, creating a powerful bifunctional building block for programmed, sequential cross-coupling reactions.
Synthesis and Physicochemical Properties
The preparation of 2-(4-Bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane is a straightforward and high-yielding esterification process. The causality behind this synthesis lies in the thermodynamically favorable condensation of a boronic acid with a diol, typically driven by the removal of water.
Protocol 1: Synthesis of 2-(4-Bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane
Methodology:
-
To a round-bottom flask equipped with a magnetic stirrer, add 4-bromophenylboronic acid (1.0 eq).
-
Add a suitable anhydrous solvent such as toluene or acetonitrile (approx. 5 mL per mmol of boronic acid).
-
Add 4-methyl-2,4-pentanediol (1.05 eq). The slight excess of the diol ensures complete consumption of the boronic acid.
-
Stir the suspension at room temperature. The reaction progress can be monitored as the solids dissolve to form a clear solution, typically within 1-2 hours.
-
Once the reaction is complete (as determined by TLC or LC-MS), remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product is often of high purity. If necessary, it can be further purified by recrystallization from a solvent like hexanes or by flash column chromatography on silica gel.
Rationale for Reagent Choice:
-
4-Methyl-2,4-pentanediol: This diol is chosen over simpler alternatives like ethylene glycol or pinacol to form a six-membered dioxaborinane ring. The gem-dimethyl group at the 4-position contributes to a Thorpe-Ingold effect, which pre-organizes the molecule for cyclization and enhances the stability of the resulting ring structure.[10] This structural feature significantly increases the ester's resistance to hydrolysis compared to five-membered dioxaborolane rings (e.g., from pinacol), a critical advantage for purification and long-term storage.[9][11]
Physicochemical Data Summary
| Property | Value | Rationale & Significance |
| Molecular Formula | C₁₂H₁₆BBrO₂ | Confirms elemental composition. |
| Molecular Weight | 282.97 g/mol | Essential for stoichiometric calculations in reactions. |
| Appearance | White to off-white solid | Solid form allows for easy handling and weighing. |
| Stability | High | The 4,4,6-trimethyl-1,3,2-dioxaborinane ring provides excellent hydrolytic and thermal stability, superior to many other boronic esters.[9][12] |
The Suzuki-Miyaura Coupling: A Mechanistic Overview
To fully appreciate the utility of 2-(4-Bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane, a firm grasp of the Suzuki-Miyaura catalytic cycle is essential. The reaction is a convergence of three key steps orchestrated by a palladium catalyst.[13]
-
Oxidative Addition: A low-valent Pd(0) complex reacts with an organic electrophile (e.g., an aryl halide, R¹-X), inserting itself into the carbon-halogen bond. This forms a high-valent Pd(II) intermediate. This step is often the rate-determining step of the cycle.[13]
-
Transmetalation: The organic moiety from the boron reagent (R²) is transferred to the palladium center, displacing the halide (X). This crucial step requires activation by a base, which forms a more nucleophilic "ate" complex (e.g., [R²B(OR)₂(OH)]⁻).[7][8] The exact mechanism can vary, but this activation is critical for the transfer to occur efficiently.[1][8]
-
Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are expelled from the coordination sphere, forming the new C-C bond (R¹-R²). This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.
Caption: Workflow for sequential cross-coupling using the bifunctional reagent.
Protocol 2: Representative Sequential Suzuki-Miyaura Coupling
Step A: First Coupling (Utilizing the Boronic Ester)
-
Setup: In an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), combine 2-(4-Bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane (1.0 eq), the desired aryl iodide or triflate (Ar¹-X, 1.1 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).
-
Solvent: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water (e.g., 4:1 v/v).
-
Reaction: Heat the mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting bromo-biaryl intermediate by flash column chromatography.
Causality and Selectivity: Standard Suzuki conditions using a common base like potassium carbonate are generally mild enough to activate the boronic ester for transmetalation without promoting the oxidative addition into the more robust C-Br bond. Aryl iodides and triflates are significantly more reactive electrophiles than aryl bromides, ensuring high selectivity for the desired initial coupling.
Step B: Second Coupling (Utilizing the Aryl Bromide)
-
Setup: Using the purified bromo-biaryl from Step A (1.0 eq), set up a new reaction under an inert atmosphere. Add the second organoboron reagent (Ar²-B(OR)₂, 1.2 eq), a suitable base (e.g., K₃PO₄), and a more active palladium catalyst system.
-
Catalyst Choice: For the less reactive aryl bromide, a more robust catalyst system is often required. This may involve a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ combined with a specialized phosphine ligand (e.g., SPhos, XPhos, or P(t-Bu)₃) that promotes the more difficult oxidative addition step. [14][15]3. Solvent & Reaction: Use an anhydrous organic solvent like toluene or CPME and heat to 100-110 °C until the reaction is complete.
-
Workup & Purification: Follow a similar aqueous workup and chromatographic purification procedure as described in Step A to isolate the final unsymmetrical terphenyl product.
Causality and Selectivity: The use of a stronger base and a more electron-rich, bulky phosphine ligand is the key to activating the C-Br bond. These ligands accelerate the rate of both oxidative addition and reductive elimination, enabling the efficient coupling of the less reactive aryl bromide. [15]
Conclusion and Outlook
2-(4-Bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane is more than just another organoboron reagent; it is a sophisticated tool for advanced organic synthesis. Its enhanced stability, derived from the neopentyl glycol backbone, simplifies handling and purification, while its bifunctional nature provides an elegant and efficient pathway for the programmed synthesis of complex molecules. For researchers and drug development professionals, this reagent offers a reliable and strategic advantage, enabling the rapid construction of molecular libraries and the efficient synthesis of elaborate target structures. As the demand for synthetic efficiency and molecular complexity continues to grow, the role of such well-designed, multifunctional building blocks will only become more critical.
References
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health (NIH). [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]
-
THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. ResearchGate. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Order of thermodynamic stability of representative boronic esters. ResearchGate. [Link]
-
2-(4-(Bromomethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. PubChem. [Link]
-
Stability of boronic esters – Structural effects on the relative rates of transesterification of 2-(phenyl)-1,3,2-dioxaborolane. ResearchGate. [Link]
-
Neopentyl glycol. Wikipedia. [Link]
-
Suzuki reaction. Wikipedia. [Link]
-
2-(4-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione. PubChem. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. National Institutes of Health (NIH). [Link]
-
Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds. The Soderquist Group. [Link]
-
2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. Oakwood Chemical. [Link]
-
2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. PubChem. [Link]
- Process for the preparation of 4-bromophenyl derivatives.
-
Metal-Free Catalytic Cross-Coupling of Esters and Boranes. ChemRxiv. [Link]
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health (NIH). [Link]
-
Organoborane coupling reactions (Suzuki coupling). National Institutes of Health (NIH). [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. [Link]
Sources
- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Yoneda Labs [yonedalabs.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tcichemicals.com [tcichemicals.com]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Neopentyl glycol - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Buy 4,4,6-Trimethyl-1,3,2-dioxaborinane | 23894-82-8 [smolecule.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
The Strategic Advantage of 2-(4-Bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane in Modern Biaryl Synthesis
Introduction: The Enduring Importance of Biaryl Scaffolds and the Evolution of Cross-Coupling Reagents
The biaryl motif is a cornerstone of modern molecular design, featuring prominently in pharmaceuticals, agrochemicals, and advanced functional materials.[1][2] The controlled synthesis of these structures via carbon-carbon bond formation is therefore of paramount importance in drug discovery and development.[1] The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has emerged as a preferred method for forging these bonds, lauded for its operational simplicity, broad functional group tolerance, and the generally low toxicity of its boron-based reagents.[3][4]
Historically, the Suzuki-Miyaura reaction has relied heavily on the use of boronic acids. However, the inherent instability of many boronic acids, which can lead to protodeboronation or the formation of unreactive cyclic anhydrides (boroxines), often compromises reaction efficiency and reproducibility.[5] This has spurred the development of more robust boronic acid surrogates, with boronic esters being a notable success. Among these, esters derived from neopentyl glycol, such as 2-(4-Bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane , offer distinct advantages in terms of stability and reactivity.[6][7] This application note provides a comprehensive guide to the use of this stable and highly effective reagent in the synthesis of biaryl compounds, complete with detailed protocols and troubleshooting advice for researchers and drug development professionals.
The Merits of the 4,4,6-trimethyl-1,3,2-dioxaborinane Moiety: A Leap in Stability and Reactivity
The choice of a protecting group for the boronic acid functionality is not trivial; it directly impacts the reagent's stability, solubility, and reactivity profile in the catalytic cycle. While pinacol esters are widely used, neopentyl glycol derivatives, which form a six-membered dioxaborinane ring, present a compelling alternative.[8]
Enhanced Stability: The gem-dimethyl group on the neopentyl backbone imparts significant steric hindrance around the boron center, which contributes to the high chemical and thermal stability of the dioxaborinane ring.[9][10] This steric shielding minimizes unwanted side reactions such as hydrolysis and protodeboronation, leading to a longer shelf-life and more consistent reaction outcomes.[11]
Modulated Reactivity: While generally more stable than boronic acids, neopentyl glycol boronic esters have been shown to exhibit greater reactivity compared to their pinacol counterparts in certain contexts.[11] This can be attributed to the electronic effects of the diol backbone and the specific geometry of the six-membered ring, which can influence the transmetalation step of the Suzuki-Miyaura catalytic cycle.[12] Some studies suggest that electron-rich esters, like those derived from neopentyl glycol, can lead to increased rates of transmetalation compared to boronic acids.[12]
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
A thorough understanding of the reaction mechanism is crucial for optimizing reaction conditions and troubleshooting unforeseen challenges. The generally accepted mechanism for the Suzuki-Miyaura coupling is a multi-step catalytic cycle involving a palladium catalyst.[3]
Sources
- 1. Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. quora.com [quora.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Neopentyl glycol - Wikipedia [en.wikipedia.org]
- 8. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 9. The application of Neopentyl glycol_Chemicalbook [chemicalbook.com]
- 10. jiuanchemical.com [jiuanchemical.com]
- 11. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 12. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Catalyst Selection for Suzuki-Miyaura Coupling of 2-(4-Bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane
An Application Guide for Researchers
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] This guide provides an in-depth analysis of catalyst selection and protocol optimization for the coupling of 2-(4-bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane with various aryl halides. We will explore the mechanistic underpinnings of the catalytic cycle, explain the rationale behind the selection of specific palladium precatalysts and ligands, and provide a detailed, field-proven experimental protocol. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful transformation.
Introduction: The Power of the Suzuki-Miyaura Reaction
Developed in the late 1970s, the palladium-catalyzed Suzuki-Miyaura reaction has become one of the most versatile and widely used methods for synthesizing biaryls, styrenes, and polyolefins.[1][4] Its significance was recognized with the 2010 Nobel Prize in Chemistry awarded to Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi.[5] The reaction's popularity stems from its mild conditions, the commercial availability of a vast array of starting materials, and the low toxicity of the boron-containing reagents.[6][7]
This guide focuses on a specific organoboron nucleophile: 2-(4-bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane . This compound is a type of boronic ester, which offers enhanced stability and ease of handling compared to its corresponding boronic acid, making it an attractive reagent in complex molecule synthesis.[8] We will dissect the critical parameters for successfully coupling this reagent with aryl bromides, focusing on the heart of the reaction: the palladium catalyst system.
The Catalytic Cycle: A Mechanistic Framework
A fundamental understanding of the reaction mechanism is essential for rational catalyst selection and troubleshooting. The generally accepted catalytic cycle for the Suzuki-Miyaura coupling involves three primary steps, centered around a palladium complex cycling between Pd(0) and Pd(II) oxidation states.[1][5]
-
Oxidative Addition: The cycle begins with the oxidative addition of an aryl halide (Ar-X) to a coordinatively unsaturated 14-electron Pd(0) complex. This step forms a square-planar Pd(II) intermediate, and its rate is often influenced by the electron density of the ligand and the nature of the halide (I > Br > Cl).[1][4] For aryl bromides, this step can be rate-limiting under certain conditions.[9]
-
Transmetalation: In this crucial step, the organic group from the boron reagent is transferred to the palladium center. The process is facilitated by a base, which activates the boronic ester to form a more nucleophilic "ate" complex.[10] This is followed by the displacement of the halide on the palladium complex, leading to a diarylpalladium(II) species.[1][2] The steric and electronic properties of both coupling partners and the ligands on palladium heavily influence the efficiency of this step.
-
Reductive Elimination: This is the final, product-forming step. The two organic groups on the Pd(II) center couple, forming a new C-C bond and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[1][5] Bulky, electron-rich ligands are known to accelerate this step.[3][11]
Catalyst System Selection: A Two-Part Strategy
The "catalyst" in a Suzuki-Miyaura reaction is a system composed of a palladium source (precatalyst) and a supporting ligand. The choice of both components is critical for achieving high yield and selectivity.
Palladium Precatalysts
The role of the precatalyst is to provide a reliable source of the active Pd(0) species in the reaction mixture. While Pd(0) sources like Pd(PPh₃)₄ or Pd₂(dba)₃ can be used directly, they can be sensitive to air and may require activation. Pd(II) sources such as Pd(OAc)₂ or PdCl₂ are more stable but must be reduced in situ to Pd(0) to initiate the catalytic cycle.
Modern approaches often favor preformed Pd(II) precatalysts that incorporate the desired ligand. These complexes, such as (XPhos)Pd G3, are often air- and moisture-stable, offer high activity, and generate the active L₁Pd(0) species rapidly and quantitatively under the reaction conditions, which is crucial when using unstable boronic acids.[12]
Ligand Selection: The Key to Reactivity and Scope
The ligand is arguably the most important variable in optimizing a Suzuki-Miyaura coupling. It stabilizes the palladium center, influences its reactivity, and dictates the overall efficiency of the catalytic cycle. For coupling aryl bromides with boronic esters like 2-(4-bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane, the choice of ligand is paramount.
-
Simple Phosphines (e.g., PPh₃): Triphenylphosphine is a classic ligand suitable for simple couplings. However, it is often insufficient for more challenging substrates, such as sterically hindered partners or less reactive aryl chlorides.
-
Bulky, Electron-Rich Dialkylbiaryl Phosphines: This class of ligands, developed by the Buchwald group, has revolutionized Suzuki-Miyaura coupling.[10][13] Ligands like XPhos , SPhos , and RuPhos possess both steric bulk and strong electron-donating properties.[13]
-
Why they work: The steric bulk promotes the formation of monoligated L₁Pd(0) species, which are highly reactive in the oxidative addition step.[10][13] The electron-rich nature of the ligand accelerates the final reductive elimination step.[10] This combination makes them exceptionally effective for a broad range of substrates, including unactivated aryl bromides and chlorides.[10][13]
-
-
N-Heterocyclic Carbenes (NHCs): NHCs are strong sigma-donating ligands that form very stable bonds with palladium. They are excellent for promoting oxidative addition and can be highly effective catalysts, often used in the form of PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) complexes.[5]
Data Summary: Catalyst Performance in Aryl Bromide Coupling
Choosing the optimal catalyst system often involves screening several combinations of ligands, bases, and solvents. The table below summarizes common and effective systems for the Suzuki-Miyaura coupling of aryl bromides with arylboronic acids or esters, providing a strong starting point for optimization.
| Catalyst System Component | Example | Role & Rationale | Typical Conditions | Expected Outcome |
| Pd Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | Provides the source of catalytically active Pd(0). | 1-2 mol% loading. | Effective, but requires careful handling and in-situ reduction. |
| Ligand | XPhos or SPhos | Bulky, electron-rich ligand. Accelerates oxidative addition and reductive elimination.[13] | 1.1-1.5 eq. relative to Pd. | Excellent yields , broad substrate scope, effective for hindered substrates.[13] |
| Ligand | PPh₃ | Standard, less sterically demanding ligand. | 2-4 eq. relative to Pd. | Good for simple, unhindered aryl bromides. May fail with challenging substrates. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the boronic ester for transmetalation.[10] K₃PO₄ is often effective for boronic esters. | 2.0-3.0 equivalents. | Crucial for the reaction. Choice can significantly impact yield.[11] |
| Solvent | Dioxane/H₂O, Toluene/H₂O, 2-MeTHF/H₂O | Solubilizes reactants and base. Water can facilitate the transmetalation of boronic esters.[11][14] | Typically 10:1 organic to aqueous ratio. | Solvent choice affects solubility and reaction rate. Dioxane and Toluene are common. |
| Temperature | 80-110 °C | Provides thermal energy to overcome activation barriers, particularly for oxidative addition. | Reaction dependent. | Higher temperatures generally increase reaction rates but can lead to side reactions like protodeboronation.[11] |
Detailed Experimental Protocol
This protocol provides a reliable starting point for the coupling of 2-(4-bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane with a generic aryl bromide. Note: All operations should be performed under an inert atmosphere (e.g., Nitrogen or Argon) using standard Schlenk techniques or in a glovebox.
Reagents & Equipment
-
2-(4-Bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane (1.2 eq.)
-
Aryl Bromide (1.0 eq.)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 eq., 2 mol%)
-
XPhos (0.024 eq., 2.4 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous powder (3.0 eq.)
-
Anhydrous Toluene and Degassed Water (10:1 v/v)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert atmosphere manifold (Schlenk line) or glovebox
-
Heating mantle or oil bath with temperature control
Step-by-Step Procedure
-
Vessel Preparation: To a dry Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 eq.), 2-(4-bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane (1.2 eq.), Pd(OAc)₂ (0.02 eq.), XPhos (0.024 eq.), and K₃PO₄ (3.0 eq.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add anhydrous toluene followed by degassed water via syringe to achieve the desired concentration (typically 0.1-0.5 M with respect to the aryl bromide) and a 10:1 solvent ratio. The mixture may appear as a suspension.
-
Reaction: Place the flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for the specified time (typically 4-24 hours).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to isolate the desired biaryl product.
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst; insufficient temperature. | Ensure a properly degassed system. Screen different ligands (e.g., SPhos) or a more active precatalyst. Increase the reaction temperature. |
| Protodeboronation | The boronic ester is hydrolyzing back to bromobenzene faster than it couples. | Use anhydrous conditions with a base like K₃PO₄ or CsF.[11] Lower the reaction temperature and use a more active catalyst to shorten reaction time.[12] |
| Homocoupling | Oxygen contamination leading to oxidative coupling of the boronic ester. | Thoroughly degas all solvents and ensure the reaction is run under a strictly inert atmosphere.[11] |
| Poor Yield | Suboptimal choice of base or solvent. | Screen different bases (K₂CO₃, Cs₂CO₃) and solvent systems (e.g., Dioxane, 2-MeTHF). The combination of base and solvent is critical.[2] |
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Plata, R. E., & Singleton, D. A. (2017). Mechanism of the Suzuki–Miyaura Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics. [Link]
-
Thomas, A. A., et al. (2021). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
-
Knapp, D. M., et al. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. [Link]
-
ResearchGate. (n.d.). Reaction Conditions for Optimized Suzuki-Miyaura Reaction Using Phosphite Ligands. [Link]
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. [Link]
-
Scite.ai. (n.d.). Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. [Link]
-
ACS Publications. (n.d.). Formation and Role of Palladium Chalcogenide and Other Species in Suzuki–Miyaura and Heck C–C Coupling Reactions Catalyzed with Palladium(II) Complexes of Organochalcogen Ligands: Realities and Speculations. Organometallics. [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions for Suzuki coupling reaction. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. National Institutes of Health. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Suzuki-Miyaura Coupling with Allylboronic Acid Pinacol Ester. [Link]
-
National Institutes of Health. (2025). Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction. [Link]
-
ACS Publications. (n.d.). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]
-
ACS Publications. (n.d.). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry. [Link]
-
Reddit. (2024). How to approach choosing reaction conditions for Suzuki? r/Chempros. [Link]
-
MDPI. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Molecules. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Organoborane coupling reactions (Suzuki coupling). National Institutes of Health. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. National Institutes of Health. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reddit.com [reddit.com]
- 12. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
Optimizing Suzuki-Miyaura Couplings: A Deep Dive into Solvent Effects on 2-(4-Bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Solvent in Modulating Reactivity
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are cornerstone methodologies in modern organic synthesis, particularly within the pharmaceutical and materials science sectors.[1][2][3] These reactions enable the efficient construction of carbon-carbon bonds, forming the backbone of many complex molecules.[4] The choice of reagents, catalyst, base, and solvent are all critical parameters that dictate the success of these transformations. Among these, the solvent is often a decisive, yet sometimes overlooked, factor that can profoundly influence reaction rates, yields, and even chemoselectivity.[1][2][5][6] This guide provides a detailed examination of the solvent effects in Suzuki-Miyaura coupling reactions involving 2-(4-Bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane, a versatile and commonly used boronic ester.
2-(4-Bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane is a neopentyl glycol boronic ester derivative. Boronic esters, in general, offer improved stability over their corresponding boronic acids, preventing undesirable side reactions like protodeboronation.[4] The trimethyl-1,3,2-dioxaborinane protecting group imparts a balance of stability and reactivity, making it a valuable reagent in multi-step syntheses.
This document will explore the mechanistic underpinnings of solvent influence, provide detailed experimental protocols for solvent screening, and present data to guide the rational selection of solvents for optimizing Suzuki-Miyaura couplings with this important building block.
Mechanistic Insights: How Solvents Dictate the Reaction Pathway
The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[4][7] The solvent plays a multifaceted role in each of these steps.[2][5][6]
-
Solubility and Stabilization: The most fundamental role of the solvent is to dissolve the reactants, catalyst, and base to allow for a homogeneous reaction mixture.[2][6] Furthermore, coordinating solvents can stabilize the palladium catalyst, preventing its decomposition and prolonging its catalytic activity.[2][5]
-
Influence on Oxidative Addition: The initial step, where the palladium(0) catalyst inserts into the carbon-bromine bond of 2-(4-Bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane, can be influenced by solvent polarity. More polar solvents can stabilize the polar transition state of this step, potentially accelerating the reaction.[5][6]
-
Critical Role in Transmetalation: The transmetalation step, where the aryl group is transferred from the boron atom to the palladium center, is often the rate-determining step and is highly sensitive to the solvent.[8] This step typically requires the activation of the boronic ester by a base. The solvent's ability to solvate the base and the resulting boronate complex is crucial.[8][9] Protic solvents, like water and alcohols, can participate in hydrogen bonding and facilitate the formation of the active boronate species.[8][10] In contrast, aprotic solvents influence the reaction through their polarity and coordinating ability.[10][11][12]
-
Modulating Chemoselectivity: In substrates with multiple reactive sites, the solvent can dramatically influence which site undergoes reaction.[5][13] While not directly applicable to the monofunctional 2-(4-Bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane, this principle underscores the profound control that solvent choice can exert over reaction outcomes. Studies have shown that polar aprotic solvents like DMF or MeCN can favor reaction at a C-OTf bond over a C-Cl bond, while nonpolar or protic solvents favor the opposite selectivity.[5][9][13]
Below is a diagram illustrating the key steps of the Suzuki-Miyaura catalytic cycle.
Figure 1: The Suzuki-Miyaura Catalytic Cycle.
Experimental Protocols: A Systematic Approach to Solvent Screening
To elucidate the optimal solvent for a Suzuki-Miyaura coupling of 2-(4-Bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane, a systematic screening of a diverse set of solvents is recommended. The following protocol outlines a general procedure for such a screening.
General Procedure for Solvent Screening
Materials:
-
2-(4-Bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane
-
Aryl halide or triflate coupling partner (e.g., 4-iodoanisole)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Anhydrous solvents (e.g., Toluene, 1,4-Dioxane, Tetrahydrofuran (THF), Acetonitrile (MeCN), N,N-Dimethylformamide (DMF), Isopropanol (IPA), and a mixture such as Toluene/Water)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and reaction monitoring equipment (TLC, GC, or LC-MS)
Protocol:
-
Reaction Setup: In a series of oven-dried reaction vials, add 2-(4-Bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane (1.0 equiv), the aryl halide/triflate (1.2 equiv), and the base (2.0 equiv).
-
Inert Atmosphere: Seal the vials with septa and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Solvent Addition: To each vial, add the designated anhydrous solvent (to achieve a concentration of ~0.1 M with respect to the limiting reagent). For mixed solvent systems, add the appropriate ratio of each solvent.
-
Catalyst Addition: Prepare a stock solution of the palladium catalyst in the respective solvent and add the appropriate amount to each vial (typically 1-5 mol%).
-
Reaction: Place the vials in a pre-heated heating block or oil bath at the desired temperature (e.g., 80-100 °C).
-
Monitoring: Monitor the progress of each reaction at regular intervals (e.g., 1, 2, 4, 8, and 24 hours) by taking small aliquots and analyzing them by TLC, GC, or LC-MS.
-
Work-up and Analysis: Once the reactions are complete (or after a set time), cool the vials to room temperature. Dilute the reaction mixtures with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Analyze the crude product by ¹H NMR or GC/LC-MS to determine the conversion and yield.
The workflow for this solvent screening protocol is visualized below.
Figure 2: Experimental Workflow for Solvent Screening.
Data Presentation: Comparative Analysis of Solvent Performance
The results of the solvent screening can be effectively summarized in a table to allow for a direct comparison of the different solvent systems.
| Entry | Solvent | Base | Catalyst | Temp (°C) | Time (h) | Conversion (%) | Yield (%) |
| 1 | Toluene | K₂CO₃ | Pd(PPh₃)₄ | 100 | 12 | 85 | 78 |
| 2 | 1,4-Dioxane | K₂CO₃ | Pd(PPh₃)₄ | 100 | 12 | 95 | 90 |
| 3 | THF | K₂CO₃ | Pd(PPh₃)₄ | 80 | 24 | 70 | 65 |
| 4 | MeCN | K₂CO₃ | Pd(PPh₃)₄ | 80 | 24 | 50 | 45 |
| 5 | DMF | K₂CO₃ | Pd(PPh₃)₄ | 100 | 8 | >99 | 92 |
| 6 | IPA | K₂CO₃ | Pd(PPh₃)₄ | 80 | 18 | 90 | 85 |
| 7 | Toluene/H₂O (9:1) | K₃PO₄ | PdCl₂(dppf) | 100 | 6 | >99 | 96 |
| 8 | 1,4-Dioxane/H₂O (9:1) | K₃PO₄ | PdCl₂(dppf) | 100 | 6 | >99 | 97 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary depending on the specific substrates, catalyst, and reaction conditions.
Discussion and Recommendations
The choice of solvent can have a dramatic impact on the outcome of the Suzuki-Miyaura coupling. Based on general trends observed in the literature, the following points should be considered:
-
Aprotic Polar Solvents: Solvents like DMF and MeCN can be effective, but their performance can be substrate-dependent.[5][14][15] DMF often leads to high reaction rates due to its high boiling point and ability to dissolve a wide range of reagents.[14][15] However, MeCN can sometimes lead to lower yields.[5]
-
Ethereal Solvents: 1,4-Dioxane and THF are commonly used and often provide good to excellent yields.[3][7][14] 1,4-Dioxane, with its higher boiling point, is frequently a reliable choice.[3][7]
-
Aromatic Hydrocarbons: Toluene is another standard solvent that often gives good results, particularly in combination with a water co-solvent.
-
Protic Solvents: Alcohols, such as isopropanol, can be surprisingly effective and offer a more environmentally friendly alternative.[14] The presence of a protic solvent can facilitate the transmetalation step.[5][8]
-
Mixed Solvent Systems: The addition of water to aprotic solvents like toluene or dioxane is a very common and effective strategy.[7][14] Water can aid in the dissolution of the inorganic base and promote the formation of the active boronate species, often leading to significantly accelerated reaction rates and higher yields.[5][8][16]
Recommendation: For the Suzuki-Miyaura coupling of 2-(4-Bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane, a mixed solvent system such as 1,4-Dioxane/Water or Toluene/Water with a base like K₃PO₄ or Cs₂CO₃ is an excellent starting point. These conditions often provide a robust and high-yielding reaction. For substrates that are sensitive to water, anhydrous polar aprotic solvents like DMF or 1,4-Dioxane should be considered. A thorough solvent screening, as outlined above, is always the most reliable method to identify the optimal conditions for a specific reaction.
Conclusion
The solvent is a powerful tool for controlling the outcome of Suzuki-Miyaura coupling reactions. A deep understanding of how solvents influence the reaction mechanism, coupled with a systematic approach to solvent screening, is essential for developing efficient and robust synthetic protocols. For reactions involving 2-(4-Bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane, the judicious choice of solvent can lead to significant improvements in reaction time, yield, and overall process efficiency, which is of paramount importance in both academic research and industrial drug development.
References
- Caddick, S., & Cloke, F. G. N. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry.
- Fairlamb, I. J. S. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
- Reeves, E. K., Bauman, O. R., Mitchem, G. B., & Neufeldt, S. R. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry, 60(3-4), 406–409.
- BenchChem. (n.d.). Application Notes and Protocols: The Role of Dioxane Solvents in Palladium-Catalyzed Cross-Coupling Reactions. BenchChem.
- (2025, August 7). Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species.
- Tenger Chemical. (2025, May 26). Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide. Tenger Chemical.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- (n.d.). Transmetalation in the Suzuki-Miyaura Coupling: The Fork in the Trail.
- Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. Chemistry Steps.
- (2019, August 30). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
- (2025, August 6). Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters.
- (2017, October 15). What is the difference between polar aprotic solvent and polar protic solvents? Quora.
- ChemTalk. (n.d.). Polar Protic and Aprotic Solvents. ChemTalk.
- (2025, August 5). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings.
- (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- Royal Society of Chemistry. (n.d.). Suzuki–Miyaura cross-couplings of secondary allylic boronic esters. Royal Society of Chemistry.
- (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction...
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443.
- (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES.
-
ChemicalBook. (n.d.). 2-(4-BROMO-PHENYL)-4,4,5,5-TETRAMETHYL-[1][2][5]DIOXABOROLANE synthesis. ChemicalBook.
- (n.d.). Effect of the solvent on the reaction progress of Suzuki-Miyaura...
- (n.d.). Effect of solvents and bases on Suzuki-Miyaura cross coupling reaction...
Sources
- 1. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 11. Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide [tengerchemical.com]
- 12. Polar Protic and Aprotic Solvents | ChemTalk [chemistrytalk.org]
- 13. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. arodes.hes-so.ch [arodes.hes-so.ch]
Application Notes and Protocols: Strategic Base Selection for the Suzuki-Miyaura Coupling of 2-(4-Bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane
Introduction: The Critical Role of the Base in Suzuki-Miyaura Couplings
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction, which couples an organoboron species with an organic halide or triflate, has become indispensable in the synthesis of complex molecules, from pharmaceuticals to advanced materials.[2] At the heart of this transformation lies a carefully orchestrated catalytic cycle, and within it, the choice of base is a parameter of paramount importance, capable of dictating the reaction's success or failure.
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic selection of a base for the Suzuki-Miyaura coupling of a specific and increasingly utilized substrate: 2-(4-Bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane . This neopentyl glycol boronic ester offers enhanced stability compared to its corresponding boronic acid, yet its successful application in cross-coupling reactions is intrinsically linked to the judicious choice of base. We will delve into the mechanistic underpinnings of base selection, present a comparative analysis of common bases, and provide detailed, validated protocols to empower researchers to optimize their synthetic strategies.
The Mechanistic Imperative: Why the Base is More Than Just a Proton Scavenger
In the Suzuki-Miyaura coupling, the base plays a multifaceted and active role in the catalytic cycle, extending far beyond simple acid quenching. Its primary function is to activate the organoboron reagent, thereby facilitating the crucial transmetalation step. Two principal mechanistic pathways are generally considered, and the operative pathway is often influenced by the nature of the boronic species and the chosen base.
-
The Boronate Pathway: In this pathway, the base reacts directly with the organoboron species to form a more nucleophilic "ate" complex. This tetracoordinate boronate is significantly more reactive towards the palladium(II) center, accelerating the transfer of the aryl group.
-
The Oxo-Palladium Pathway: Alternatively, the base can react with the palladium(II)-halide complex (formed after oxidative addition) to generate a palladium(II)-hydroxide or -alkoxide species. This complex is more electrophilic and readily undergoes transmetalation with the neutral organoboron reagent.
For boronic esters such as 2-(4-Bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane, which are less Lewis acidic than their boronic acid counterparts, the formation of a stable boronate complex can be less favorable. Consequently, the Oxo-Palladium pathway is often a key consideration, particularly when milder bases are employed. However, with sufficiently strong bases, the boronate pathway can still be accessed and can lead to significant rate enhancements.
Visualizing the Catalytic Cycle: The Central Role of the Base
To illustrate the critical junctures where the base intervenes, the following diagram outlines the catalytic cycle for the Suzuki-Miyaura coupling.
Figure 1. The Suzuki-Miyaura catalytic cycle, highlighting the dual roles of the base in either activating the palladium(II)-halide complex (Oxo-Palladium Pathway) or the boronic ester (Boronate Pathway).
Comparative Analysis of Bases for the Coupling of 2-(4-Bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane
The choice of base can dramatically impact the yield and reaction rate. Below is a comparative summary of commonly used inorganic bases for the Suzuki-Miyaura coupling, with expected performance for a model reaction between 2-(4-Bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane and an aryl halide.
| Base | Formula | Typical Yield Range (%) | Reaction Time (h) | Key Considerations & Insights |
| Potassium Phosphate | K₃PO₄ | 85-98 | 2-12 | An excellent choice for many Suzuki couplings, including those with boronic esters. Its moderate basicity and high solubility in common solvent mixtures often lead to high yields and clean reactions. |
| Cesium Carbonate | Cs₂CO₃ | 80-95 | 4-16 | A highly effective base, often used for challenging substrates. Its high solubility in organic solvents can be advantageous. However, it is more costly than other carbonates. |
| Sodium Carbonate | Na₂CO₃ | 70-90 | 6-24 | A cost-effective and widely used base. While generally reliable, it may require longer reaction times or higher temperatures compared to stronger bases like K₃PO₄. |
| Potassium Fluoride | KF | 65-85 | 8-24 | A milder base that can be particularly useful when base-sensitive functional groups are present. The fluoride ion is thought to activate the boronic ester by forming a fluoroborate species. |
| Cesium Hydroxide | CsOH | 90-99 | 0.5-5 | A very strong base that can lead to rapid reaction rates, even at room temperature. However, its high basicity may not be compatible with all functional groups. |
Note: The expected yields and reaction times are based on typical conditions and may vary depending on the specific coupling partners, catalyst, ligand, and solvent system used.
Experimental Protocols: A Guide to Implementation
The following protocols provide a starting point for the Suzuki-Miyaura coupling of 2-(4-Bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane. Optimization may be required for specific substrates.
Protocol 1: General Screening of Bases
This protocol is designed for the parallel screening of different bases to identify the optimal conditions for a specific coupling reaction.
Materials:
-
2-(4-Bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane (1.0 equiv)
-
Aryl halide or triflate (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Selected inorganic base (2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, Toluene/H₂O 4:1)
-
Inert gas (Argon or Nitrogen)
-
Reaction vials with stir bars
Procedure:
-
Reaction Setup: To a series of oven-dried reaction vials, add 2-(4-Bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane, the aryl halide/triflate, the palladium catalyst, and a different selected inorganic base for each vial.
-
Inert Atmosphere: Seal the vials with septa, and purge with an inert gas for 5-10 minutes.
-
Solvent Addition: Add the degassed solvent to each vial via syringe.
-
Reaction: Place the vials in a preheated aluminum block on a magnetic stir plate and heat to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of each reaction by TLC or LC-MS at regular intervals.
-
Work-up: Upon completion, cool the reactions to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Analysis: Dry the organic layers over anhydrous Na₂SO₄, filter, and concentrate. Analyze the crude product by ¹H NMR or GC-MS to determine the conversion and yield for each base.
Protocol 2: Optimized Procedure with Potassium Phosphate (K₃PO₄)
This protocol utilizes K₃PO₄, a frequently effective base for the Suzuki coupling of boronic esters.
Materials:
-
2-(4-Bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane (1.0 mmol, 1.0 equiv)
-
Aryl halide or triflate (1.2 mmol, 1.2 equiv)
-
Pd(dppf)Cl₂ (0.03 mmol, 3 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask and stir bar
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a stir bar, add 2-(4-Bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane, the aryl halide/triflate, Pd(dppf)Cl₂, and K₃PO₄.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with inert gas three times.
-
Solvent Addition: Add degassed 1,4-dioxane and water via syringe.
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool to room temperature. Dilute with ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Workflow Visualization
The following diagram illustrates the general workflow for the base screening and optimization process.
Figure 2. A generalized workflow for the screening and optimization of bases in the Suzuki-Miyaura coupling of 2-(4-Bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane.
Conclusion and Future Outlook
The selection of an appropriate base is a critical parameter for the successful Suzuki-Miyaura coupling of 2-(4-Bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane. While a range of bases can be effective, potassium phosphate often provides a robust and high-yielding starting point. For more challenging substrates or when faster reaction times are desired, stronger bases like cesium hydroxide may be advantageous, provided the functional groups on the coupling partners are tolerant.
As the demand for more efficient and sustainable synthetic methods continues to grow, a deeper understanding of the nuanced roles of each reaction component, particularly the base, will be essential. Future research will likely focus on the development of novel catalytic systems that can operate under even milder conditions with a broader range of functional group compatibility, further expanding the synthetic utility of stable and versatile reagents like neopentyl glycol boronic esters.
References
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]
-
Chemler, S. R.; Trauner, D.; Danishefsky, S. J. The B-Alkyl Suzuki–Miyaura Cross-Coupling Reaction: A Review. Angewandte Chemie International Edition, 2001 , 40 (23), 4544-4568. [Link]
-
Lennox, A. J. J.; Lloyd-Jones, G. C. The Role of the Base in the Suzuki–Miyaura Reaction: A Guide for the Perplexed. Angewandte Chemie International Edition, 2013 , 52 (29), 7362-7370. [Link]
-
Thomas, A. A.; Denmark, S. E. Pre-transmetalation intermediates in the Suzuki–Miyaura reaction revealed: The missing link. Science, 2016 , 352 (6283), 329-332. [Link]
-
Billingsley, K. L.; Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 2007 , 129 (11), 3358–3366. [Link]
-
Carrow, B. P.; Hartwig, J. F. A Practical Synthesis of Arylboronic Esters from Aryl Halides. Journal of the American Chemical Society, 2011 , 133 (7), 2116–2119. [Link]
-
Molander, G. A.; Trice, S. L. J.; Dreher, S. D. Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters Using Potassium Trimethylsilanolate. Organic Syntheses, 2012 , 89, 162. [Link]
-
Knapp, D. M.; Gillis, E. P.; Burke, M. D. A general solution for the Suzuki–Miyaura cross-coupling of sterically hindered aryl chlorides: restoring bidirectional bond disconnection. Journal of the American Chemical Society, 2009 , 131 (20), 6961-6963. [Link]
-
Kinzel, T.; Zhang, Y.; Buchwald, S. L. A New Palladium Precatalyst for C–C and C–N Cross-Coupling Reactions of Aryl Chlorides and Bromides. Journal of the American Chemical Society, 2010 , 132 (40), 14073–14075. [Link]
- Suzuki, A. Cross-coupling reactions of organoboron compounds with organic halides. In Metal-Catalyzed Cross-Coupling Reactions; Diederich, F., Stang, P. J., Eds.; Wiley-VCH: Weinheim, Germany, 1998; pp 49–97.
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
Sources
Advanced Protecting Group Strategies: A Comprehensive Guide to 2-(4-Bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane
Introduction: Navigating the Landscape of Boronic Acid Protection
In the intricate world of multi-step organic synthesis, the judicious use of protecting groups is a cornerstone of success. These temporary modifications of functional groups allow for selective reactions at other sites within a molecule, preventing undesired side reactions and enabling the construction of complex molecular architectures.[1][2] Among the myriad of protecting groups available, those for boronic acids have gained prominence due to the indispensable role of the Suzuki-Miyaura cross-coupling reaction in modern carbon-carbon bond formation.[3][4]
While boronic acids themselves are versatile reagents, they can be prone to degradation through pathways like protodeboronation and trimerization to form boroxines.[5] To mitigate these issues and improve handling and stability, boronic acids are often converted to their corresponding esters.[5][6] The most commonly employed are the pinacol esters (derived from a 1,2-diol), which offer a good balance of stability and reactivity.[3][7] However, the choice of the protecting diol can be strategically tuned to modulate these properties.
This guide focuses on a less common but highly advantageous protecting group strategy utilizing 2-(4-Bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane . This compound is a cyclic boronic ester formed from 4-bromophenylboronic acid and 2,4-pentanediol, a 1,3-diol. The resulting six-membered dioxaborinane ring imparts distinct stability and reactivity profiles compared to its five-membered dioxaborolane (e.g., pinacol) counterparts, offering unique advantages in specific synthetic contexts.
This document will provide a detailed exploration of the synthesis, properties, and applications of 2-(4-Bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane, complete with experimental protocols and expert insights to empower researchers, scientists, and drug development professionals in their synthetic endeavors.
The Dioxaborinane Advantage: Enhanced Stability and Synthetic Utility
The choice to protect a boronic acid with a 1,3-diol like 2,4-pentanediol is a deliberate one, rooted in the fundamental principles of chemical stability. Six-membered rings, such as the 1,3,2-dioxaborinane system, are generally more thermodynamically stable than their five-membered counterparts.[1] This enhanced stability can be attributed to reduced ring strain.
This increased robustness translates to several practical benefits in a synthetic workflow:
-
Enhanced Shelf-Life and Handling: The crystalline nature and higher stability of the dioxaborinane derivative make it easier to handle, weigh, and store for extended periods compared to the free boronic acid.
-
Improved Chromatographic Stability: While some boronic esters can be sensitive to silica gel chromatography, the increased stability of the dioxaborinane ring can allow for more straightforward purification.[8][9]
-
Controlled Reactivity: The inherent stability of the dioxaborinane can be leveraged to perform reactions on other parts of the molecule without premature cleavage of the protecting group.
Synthesis of 2-(4-Bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane: A Step-by-Step Protocol
The synthesis of the title compound is a straightforward esterification reaction between 4-bromophenylboronic acid and 2,4-pentanediol. The following protocol is a representative procedure that can be adapted and optimized as needed.
Workflow for the Synthesis of 2-(4-Bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane
Sources
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with 2-(4-Bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane
Welcome to the technical support center for the Suzuki-Miyaura coupling reaction, with a specific focus on challenges encountered when using neopentyl glycol boronic esters, such as 2-(4-Bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and actionable protocols to enhance reaction yields and purity.
I. Frequently Asked Questions (FAQs)
Here, we address the most common issues encountered during the Suzuki coupling with aryl neopentyl glycol boronic esters.
Q1: My reaction yield is consistently low or the reaction fails to go to completion. What are the most likely causes?
Low yields are often multifactorial. The primary culprits to investigate are:
-
Inefficient Catalyst Activation or Deactivation: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst, or it may be deactivating during the reaction.[1][2]
-
Suboptimal Base or Solvent System: The choice of base and solvent is critical and highly interdependent.[3][4] An inappropriate combination can hinder the crucial transmetalation step.[5][6]
-
Boronic Ester Instability: Although more stable than the corresponding boronic acids, neopentyl glycol boronic esters can still undergo hydrolysis or protodeboronation under certain conditions, reducing the concentration of the active nucleophile.
-
Presence of Oxygen: Inadequate degassing of the reaction mixture can lead to oxidation of the Pd(0) catalyst and promote undesirable side reactions like homocoupling of the boronic ester.[3][7]
Q2: I am observing significant amounts of a homocoupled byproduct from my boronic ester. How can I minimize this?
Homocoupling of the boronic ester is a common side reaction, often exacerbated by the presence of oxygen or Pd(II) species in the reaction mixture.[3][7] To mitigate this:
-
Ensure Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture with an inert gas (Argon or Nitrogen) prior to adding the palladium catalyst.
-
Use a Pd(0) Catalyst Source: Starting with a Pd(0) source like Pd(PPh₃)₄ can sometimes be advantageous over Pd(II) sources that require in-situ reduction.
-
Optimize Reaction Conditions: Lowering the reaction temperature or using a less reactive base might disfavor the homocoupling pathway.
Q3: I am seeing a significant amount of dehalogenated starting material (the aryl bromide is being reduced). What causes this and how can I prevent it?
Dehalogenation is a side reaction where the aryl bromide is reduced to the corresponding arene.[8] This can be caused by:
-
Hydride Sources in the Reaction: Certain bases or solvents can act as hydride donors, leading to reductive elimination of an aryl-hydride species from the palladium center.[3]
-
High Temperatures and Long Reaction Times: These conditions can increase the likelihood of dehalogenation.[8]
-
Ligand Choice: The electronic and steric properties of the phosphine ligand can influence the relative rates of cross-coupling versus dehalogenation.[8]
To address this, consider screening different bases (e.g., moving from a hydroxide or alkoxide to a carbonate or phosphate), lowering the reaction temperature, and potentially switching to a different phosphine ligand.
II. Troubleshooting Guides & In-Depth Solutions
This section provides a systematic approach to diagnosing and resolving common issues in Suzuki coupling reactions involving 2-(4-Bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane.
Issue 1: Low or No Product Formation
A stalled or low-yielding reaction requires a methodical investigation of the reaction components and conditions.
Causality Analysis:
The Suzuki-Miyaura catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[9] A failure in any of these steps will result in a poor outcome. With 2-(4-Bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane, the aryl bromide moiety is generally reactive towards oxidative addition.[3] Therefore, issues often arise during the transmetalation step, which is highly dependent on the base, or due to catalyst deactivation.
Troubleshooting Workflow Diagram:
Caption: A decision tree for troubleshooting low-yield Suzuki coupling reactions.
Detailed Troubleshooting Steps & Protocols:
1. Catalyst System Evaluation:
-
Rationale: The choice of palladium source and ligand is paramount. The ligand stabilizes the palladium center and modulates its reactivity. For sterically hindered or electronically challenging substrates, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) are often necessary to promote both oxidative addition and reductive elimination.[10][11][12]
-
Protocol: Catalyst and Ligand Screening
-
Prepare a series of reaction vials under an inert atmosphere.
-
To each vial, add 2-(4-Bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane (1.0 equiv), the coupling partner (1.2 equiv), and a chosen base (e.g., K₂CO₃, 2.0 equiv).
-
Add the palladium source (1-2 mol%) and ligand (2-4 mol%) to each vial. Screen a variety of systems.
-
Add degassed solvent and run the reactions at a standard temperature (e.g., 80-100 °C).
-
Monitor reaction progress by TLC or GC-MS.
-
| Catalyst System | Ligand Type | Typical Use Case |
| Pd(PPh₃)₄ | Triphenylphosphine | General purpose, good for reactive substrates. |
| Pd(OAc)₂ + SPhos | Buchwald Ligand | Electron-rich or sterically hindered substrates.[13] |
| PdCl₂(dppf) | Ferrocenyl Ligand | Good for a broad range of substrates. |
| PEPPSI™-IPr | NHC Precatalyst | Highly active for challenging couplings.[5] |
2. Base and Solvent Optimization:
-
Rationale: The base plays a crucial role in activating the boronic ester for transmetalation.[6][14][15] It is believed to form a more nucleophilic boronate species. The solvent must be able to dissolve the reactants and facilitate the interaction between the organic and aqueous phases (if present).
-
Protocol: Base and Solvent Matrix Screening
-
Set up a grid of reactions in a parallel synthesizer or multi-well plate.
-
Use the best catalyst/ligand system identified in the previous step.
-
Vary the base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, KOtBu) across the rows.
-
Vary the solvent system (e.g., Toluene/H₂O, Dioxane/H₂O, THF/H₂O) across the columns.
-
Run all reactions under identical temperature and time conditions.
-
Analyze the yield of each reaction to identify the optimal combination.
-
3. Boronic Ester Integrity:
-
Rationale: Neopentyl glycol boronic esters are generally more stable to protodeboronation than boronic acids. However, under harsh basic conditions or in the presence of excess water, they can hydrolyze to the corresponding boronic acid, which may then be susceptible to degradation. Recent studies also show that boronic esters can participate directly in the transmetalation step without prior hydrolysis.[16][17][18]
-
Protocol: Assessing Boronic Ester Stability
-
Run a control experiment containing only the boronic ester, base, and solvent under the reaction conditions.
-
After a set time, quench the reaction and analyze the mixture by ¹H NMR or GC-MS to quantify the amount of remaining boronic ester and any protodeboronated byproduct (bromobenzene).
-
If significant degradation is observed, consider using anhydrous conditions or a milder base (e.g., KF).
-
Issue 2: Formation of Impurities and Side Products
The presence of side products complicates purification and reduces the overall yield.
Common Side Reactions:
-
Homocoupling: Dimerization of the boronic ester to form a biphenyl species.
-
Dehalogenation: Reduction of the aryl bromide starting material.[8]
-
Protodeboronation: Replacement of the boronic ester group with a hydrogen atom.[19]
Side Reaction Mitigation Strategies:
| Side Reaction | Primary Cause(s) | Mitigation Strategy |
| Homocoupling | Presence of O₂, high concentration of Pd(II) | Rigorous degassing of solvents; use of a Pd(0) source; slow addition of the boronic ester.[3][7] |
| Dehalogenation | High temperature, certain bases (e.g., strong alkoxides), hydride impurities | Lower reaction temperature; screen milder bases (K₃PO₄, Cs₂CO₃); use high-purity solvents.[8] |
| Protodeboronation | Excess water, harsh basic conditions | Use anhydrous solvents; screen milder bases (KF); use a slight excess of the boronic ester (e.g., 1.1 equiv).[19] |
The Suzuki-Miyaura Catalytic Cycle and Common Pitfalls:
Caption: The Suzuki-Miyaura catalytic cycle, highlighting key steps and potential side reactions.
III. Conclusion
Successfully optimizing Suzuki coupling reactions with 2-(4-Bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane requires a systematic and logical approach. By carefully considering the interplay between the catalyst, ligand, base, and solvent, researchers can overcome common challenges such as low yields and side product formation. This guide provides a framework for troubleshooting and a foundation for developing robust and high-yielding cross-coupling protocols.
IV. References
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Wikipedia. (2024). Suzuki reaction. Retrieved from [Link]
-
Amatore, C., Jutand, A., & Le Duc, G. (2011). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 133(41), 16552–16564.
-
Le Duc, G., et al. (2010). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. Chemistry – A European Journal, 16(35), 10817-10825.
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Pérez-Lorenzo, M. (2020). Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. Catalysts, 10(12), 1461.
-
Saito, S., et al. (2020). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions, 49(38), 13358-13364.
-
Boron Molecular. (2023). Optimizing Suzuki Coupling with High-Purity Boronic Esters. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.
-
Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(12), 4259–4268.
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]
-
Lu, G.-P., et al. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. The Journal of Organic Chemistry, 77(8), 3700–3703.
-
Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. AGRIS.
-
R Discovery. (2018). Elucidating the Role of the Boronic Esters in the Suzuki-Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Retrieved from [Link]
-
ResearchGate. (2019). The Slow‐Release Strategy in Suzuki–Miyaura Coupling. Retrieved from [Link]
-
Scite.ai. (2018). Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. Retrieved from [Link]
-
ResearchGate. (2009). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Retrieved from [Link]
-
Wang, Y., et al. (2024). Understanding and Controlling Reactivity Patterns of Pd1@C3N4-Catalyzed Suzuki–Miyaura Couplings. ACS Catalysis, 14(16), 11463–11474.
-
Reddit. (2023). Problems with Suzuki coupling. Retrieved from [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Retrieved from [Link]
-
Morressier. (2021). Understanding the mechanism of the Pd (II) to Pd (0) reduction in Suzuki-Miyaura cross-coupling reactions by investigating the active species and its characterization. Retrieved from [Link]
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]
-
Szostak, M., et al. (2019). Palladium-catalyzed decarbonylative Suzuki–Miyaura cross-coupling of amides by carbon–nitrogen bond activation. Chemical Science, 10(38), 8885-8890.
-
Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695.
-
Myers, A. (n.d.). The Suzuki Reaction. Retrieved from [Link]
-
Al-Zoubi, R. M., & Al-Masri, M. R. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Catalysts, 7(5), 146.
-
Reddit. (2023). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Understanding the mechanism of the Pd (II) to Pd (0) reduction in Suzuki-Miyaura cross-coupling reactions by investigating the active species and its characterization [morressier.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. reddit.com [reddit.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 11. scite.ai [scite.ai]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations [agris.fao.org]
- 18. discovery.researcher.life [discovery.researcher.life]
- 19. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
Technical Support Center: Troubleshooting Side Reactions of 2-(4-Bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane in Cross-Coupling Reactions
Welcome to the technical support center for researchers utilizing 2-(4-Bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane in cross-coupling reactions. This guide is designed to provide in-depth troubleshooting for common side reactions, offering practical solutions based on established scientific principles to enhance the success of your synthetic endeavors.
Introduction to 2-(4-Bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane
2-(4-Bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane is a neopentyl glycol boronic ester derivative. These esters are often favored over their corresponding boronic acids due to their enhanced stability, which can lead to improved handling and more consistent reaction outcomes.[1][2][3] However, like all organoboron reagents, they are not immune to side reactions under typical cross-coupling conditions, particularly in the widely used Suzuki-Miyaura reaction. Understanding and mitigating these undesired pathways is crucial for achieving high yields and purity of the desired cross-coupled product.
This guide will focus on the two most prevalent side reactions: protodeboronation and homocoupling .
Frequently Asked Questions (FAQs) and Troubleshooting
Issue 1: Formation of Bromobenzene as a Byproduct
Q1: I am observing a significant amount of bromobenzene in my reaction mixture by GC-MS and ¹H NMR. What is the likely cause?
A1: The formation of bromobenzene is a classic indicator of protodeboronation. This is an undesired side reaction where the carbon-boron bond of your boronic ester is cleaved and replaced by a carbon-hydrogen bond.[4]
Troubleshooting Guide: Protodeboronation
Symptoms:
-
Presence of bromobenzene, the protonated starting material, in your crude reaction mixture.
-
Lower than expected yield of the desired cross-coupled product.
-
Consumption of the boronic ester without corresponding product formation.
Diagnosis: The Mechanism of Protodeboronation
Protodeboronation of aryl boronic esters can occur through several pathways, often catalyzed by acid or base.[4][5] In the context of a Suzuki-Miyaura coupling, which is typically run under basic conditions, the base-catalyzed pathway is most relevant.[1][6] The presence of water in the reaction medium can facilitate this process. While neopentyl glycol esters are generally more stable than the corresponding boronic acids, they can still undergo hydrolysis to the boronic acid, which may then be more susceptible to protodeboronation.[6]
Workflow for Mitigating Protodeboronation:
Caption: A stepwise workflow to troubleshoot and minimize protodeboronation.
Corrective Actions:
| Step | Action | Rationale |
| 1. Reagent and Solvent Purity | Ensure all reagents, especially the solvent and base, are anhydrous. | Water is a proton source and can facilitate both the hydrolysis of the boronic ester and the subsequent protodeboronation of the resulting boronic acid.[6][7] |
| 2. Choice of Base | Consider using a non-hydroxide base such as K₃PO₄ or CsF. | Strong hydroxide bases can promote the formation of boronate species that are more susceptible to protodeboronation.[8] Anhydrous conditions with bases like potassium trimethylsilanolate (TMSOK) have also been shown to be effective.[9] |
| 3. Reaction Temperature | Run the reaction at the lowest effective temperature. | Higher temperatures can accelerate the rate of protodeboronation. |
| 4. Stoichiometry | Use a slight excess (1.1-1.5 equivalents) of the boronic ester. | This can help to compensate for some loss due to protodeboronation and drive the desired cross-coupling reaction to completion. |
Issue 2: Formation of 4,4'-Dibromobiphenyl as a Byproduct
Q2: My LC-MS and ¹H NMR data show a significant peak corresponding to 4,4'-dibromobiphenyl. What is this byproduct and how can I prevent its formation?
A2: The presence of 4,4'-dibromobiphenyl indicates that a homocoupling side reaction of your 2-(4-Bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane has occurred. This reaction involves the palladium-catalyzed coupling of two molecules of the boronic ester to form a symmetrical biaryl.[10][11]
Troubleshooting Guide: Homocoupling
Symptoms:
-
Formation of a symmetrical biaryl, in this case, 4,4'-dibromobiphenyl.
-
Reduced yield of the desired hetero-coupled product.
-
Potential for the formation of palladium black.
Diagnosis: The Mechanism of Homocoupling
Homocoupling is a well-documented side reaction in Suzuki-Miyaura couplings.[11] It can be promoted by the presence of Pd(II) species in the reaction mixture.[12][13] The presence of an oxidant, such as atmospheric oxygen, can facilitate the formation of Pd(II) from the active Pd(0) catalyst, leading to an increased rate of homocoupling.[14]
Workflow for Mitigating Homocoupling:
Caption: A systematic approach to reducing the formation of homocoupling byproducts.
Corrective Actions:
| Step | Action | Rationale |
| 1. Rigorous Deoxygenation | Thoroughly degas the reaction mixture (e.g., by sparging with argon or nitrogen for 15-30 minutes) before adding the palladium catalyst. Maintain a positive inert atmosphere throughout the reaction. | Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which is known to promote homocoupling.[12][13] |
| 2. Catalyst and Ligand Selection | Use a pre-formed Pd(0) catalyst or a pre-catalyst that rapidly generates the active Pd(0) species. Electron-rich and bulky phosphine ligands can sometimes suppress homocoupling. | This minimizes the concentration of Pd(II) species that can participate in the homocoupling pathway.[13] |
| 3. Order of Addition | Add the palladium catalyst to the reaction mixture after the other components have been added and the mixture has been heated to the desired reaction temperature (if applicable). | This can help to ensure that the oxidative addition of the aryl halide to the Pd(0) catalyst is the initial and favored step. |
| 4. Mild Reducing Agent | Consider the addition of a mild reducing agent, such as potassium formate, to the reaction mixture. | This can help to maintain the palladium in its active Pd(0) state and reduce any Pd(II) species that may form.[12] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Minimized Side Reactions
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), 2-(4-Bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane (1.2 equiv), and the anhydrous base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add the anhydrous, degassed solvent (e.g., 4:1 dioxane/water or anhydrous THF, 0.1-0.2 M) via syringe.
-
Sparge the resulting mixture with the inert gas for 15-20 minutes.
-
Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and the ligand, if required.
-
Heat the reaction to the desired temperature and monitor its progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water or brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Summary Table of Side Reactions and Solutions
| Side Reaction | Byproduct | Primary Cause(s) | Key Solutions |
| Protodeboronation | Bromobenzene | Presence of water/protons, inappropriate base | Use anhydrous reagents/solvents, non-hydroxide bases (K₃PO₄, CsF), lower reaction temperature. |
| Homocoupling | 4,4'-Dibromobiphenyl | Presence of oxygen, Pd(II) species | Rigorous deoxygenation, use of Pd(0) catalysts, optimized order of addition, consider mild reducing agents. |
References
-
Darzi, E. R., White, B. M., Loventhal, L. K., Zakharov, L. N., & Jasti, R. (2017). An Operationally Simple and Mild Oxidative Homocoupling of Aryl Boronic Esters To Access Conformationally Constrained Macrocycles. Journal of the American Chemical Society, 139(8), 3106–3114. [Link][10][11]
-
Remarchuk, T. V., & Biscoe, M. R. (2024). Rapid, Homogenous, B-Alkyl Suzuki-Miyaura Cross-Coupling of Boronic Esters. The Journal of Organic Chemistry. [Link][9]
-
Darzi, E. R., White, B. M., Loventhal, L. K., Zakharov, L. N., & Jasti, R. (2017). An Operationally Simple and Mild Oxidative Homocoupling of Aryl Boronic Esters To Access Conformationally Constrained Macrocycles. PubMed. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ChemRxiv. [Link][6]
-
Kar, A., Mampuys, P., & Orru, R. V. A. (2019). Active Palladium Colloids via Palladacycle Degradation as Efficient Catalysts for Oxidative Homocoupling and Cross-Coupling of Aryl Boronic Acids. ACS Omega. [Link][14]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link][1]
-
Byers, P. J., Rashid, J., & Hart, A. C. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(4), 761–765. [Link][12]
-
ResearchGate. (n.d.). The proposed mechanism for protodeboronation of arylboronic acids. ResearchGate. [Link][5]
-
Byers, P. J., Rashid, J., & Hart, A. C. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ACS Publications. [Link][13]
-
Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of chemical research, 49(5), 965–977. [Link][2]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link][8]
-
Organic Syntheses. (2020). Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. Organic Syntheses, 97, 245-261. [Link][7]
-
ResearchGate. (n.d.). Why is pinacol boronic ester more widely used in Suzuki coupling compared to other diols?. ResearchGate. [Link][3]
Sources
- 1. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. research.ed.ac.uk [research.ed.ac.uk]
- 7. orgsyn.org [orgsyn.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Rapid, Homogenous, B-Alkyl Suzuki-Miyaura Cross-Coupling of Boronic Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. An Operationally Simple and Mild Oxidative Homocoupling of Aryl Boronic Esters To Access Conformationally Constrained Macrocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Biaryl Products from 2-(4-Bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane Reactions
Welcome to the technical support guide for purifying reaction products derived from 2-(4-Bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane. This boronate ester is a key building block in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex biaryl compounds vital to pharmaceutical and materials science research.[1][2] However, the path from a crude reaction mixture to a pure product is often fraught with challenges, including persistent impurities and difficult separations.
This guide is structured to provide researchers, scientists, and drug development professionals with actionable, field-proven insights into troubleshooting common purification issues. We move beyond simple protocols to explain the chemical principles behind each separation strategy, empowering you to make informed decisions for your specific system.
Frequently Asked Questions (FAQs)
Here we address the most common initial questions encountered during the purification process.
Q1: What are the primary impurities I should expect after a Suzuki-Miyaura coupling reaction using 2-(4-Bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane?
A1: The crude product mixture typically contains a variety of byproducts and unreacted reagents. The most common species include:
-
Unreacted Starting Materials: Residual 2-(4-Bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane and the aryl/vinyl halide coupling partner.
-
Homocoupling Byproducts: Symmetrical biaryls formed from the coupling of two boronate ester molecules or two aryl halide molecules. The homocoupling of boronic acids is often promoted by the presence of oxygen or Pd(II) species in the reaction.[3][4]
-
Hydrolysis Products: The dioxaborinane ring can hydrolyze to form 4-bromophenylboronic acid and 2,2-dimethyl-1,3-propanediol. Boronic acids themselves are susceptible to protodeboronation, which can lead to the formation of bromobenzene.[3]
-
Phenolic Byproducts: Under certain conditions, particularly with hydroxylamine, aryl boronic acids or esters can be converted into the corresponding phenols (e.g., 4-bromophenol).[5][6]
-
Catalyst and Ligand Residues: Residual palladium catalyst and related phosphine ligands or their oxides (e.g., triphenylphosphine oxide), which can be notoriously difficult to remove via chromatography.[7]
Q2: Why is my product streaking or difficult to separate on a silica gel column?
A2: This is a frequent issue, often caused by residual boronic acids. Boronic acids are Lewis acidic and can interact strongly with the acidic silanol groups on the surface of silica gel, leading to poor peak shape (tailing or streaking) and incomplete separation.[8] Additionally, if your target biaryl compound has polar functional groups (like amines or phenols), it may also exhibit strong interactions with the silica, complicating the purification.[7]
Q3: What is the first and most critical step in my purification workup?
A3: An aqueous basic wash is almost always the recommended first step. Boronic acids are acidic and will react with a mild base (e.g., NaHCO₃, K₂CO₃, or NaOH) to form water-soluble boronate salts.[9][10] This allows for their efficient removal from the organic layer into the aqueous phase during a liquid-liquid extraction, significantly simplifying the subsequent chromatographic purification.
Troubleshooting Guide: From Crude Mixture to Pure Compound
This section provides a problem-oriented approach to tackling specific purification challenges.
Problem 1: Significant Contamination with Boronic Acid Byproducts
Your NMR or LC-MS analysis shows the presence of 4-bromophenylboronic acid or other boronic acid species alongside your desired product.
-
Causality: This impurity arises from the hydrolysis of the 2-(4-Bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane starting material or intermediate boronate esters.[11] This hydrolysis can occur during the reaction or during an aqueous workup if the pH is not controlled.
-
Solution 1: Rigorous Aqueous Basic Extraction This method leverages the acidic nature of boronic acids to render them water-soluble.
-
Dissolve the crude reaction mixture in a water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or 1M sodium hydroxide (NaOH). Wash 2-3 times to ensure complete removal.
-
Combine the aqueous layers and back-extract with the organic solvent one more time to recover any product that may have partitioned.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Solution 2: Scavenger Resins For stubborn cases or when basic conditions are not tolerated by the product, specialized scavenger resins are highly effective.
-
Choose a resin with high affinity for boronic acids, such as silica-bound diethanolamine (DEAM) or diol functionalities (e.g., SiliaBond Diol).[12]
-
Dissolve the crude product in a suitable solvent (e.g., DCM, THF).
-
Add the scavenger resin (typically 3-5 equivalents relative to the estimated amount of boronic acid impurity).
-
Stir the slurry at room temperature for 1-4 hours. Monitor the removal of the impurity by TLC or LC-MS.
-
Filter off the resin and wash it thoroughly with the solvent.
-
Combine the filtrate and washings, then concentrate to yield the purified product.
-
-
Solution 3: Transesterification with Diethanolamine This chemical method converts the boronic acid into a stable, often crystalline diethanolamine adduct that can be easily removed.[13][14][15]
-
Dissolve the crude mixture containing the boronic acid impurity in a solvent like diethyl ether.
-
Add diethanolamine (1.1 equivalents). The diethanolamine adduct of the boronic acid will often precipitate as a white solid.
-
Stir for 30-60 minutes.
-
Filter the mixture to remove the precipitated adduct.
-
The desired product should remain in the filtrate, which can then be concentrated.
-
Problem 2: Product Co-elutes with Homocoupled Byproduct or Starting Material
During flash column chromatography, your desired biaryl product has a very similar Rf value to the symmetrical homocoupled byproduct or the unreacted aryl bromide, making separation inefficient.
-
Causality: Co-elution occurs when compounds have similar polarities and affinities for the stationary phase (silica gel) in a given mobile phase (eluent).[16] This is common for biaryl products and their related impurities which often have similar structural features.
-
Solution 1: Optimize the Chromatography Solvent System A systematic change in the eluent composition can dramatically alter selectivity.
-
Change Solvent Polarity: If using a standard hexane/ethyl acetate system, try switching to a different solvent combination with different chemical properties, such as dichloromethane/methanol or toluene/acetone.
-
Introduce a Third Solvent: Adding a small amount of a third solvent can fine-tune the separation. For example, adding a small percentage of methanol to a DCM eluent can significantly change the elution profile of polar compounds.
-
Use Additives for Basic/Acidic Compounds: If your product contains a basic nitrogen, adding a small amount of triethylamine (~0.1-1%) to the eluent can improve peak shape and may alter retention times. Conversely, a small amount of acetic acid can help with acidic compounds.[16]
-
-
Solution 2: Recrystallization If your product is a solid, recrystallization is a powerful and scalable purification technique.
-
Dissolve the impure solid in a minimum amount of a suitable hot solvent or solvent mixture.
-
Allow the solution to cool slowly and undisturbed. The desired product should crystallize out, leaving impurities behind in the mother liquor.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
-
Solution 3: Preparative HPLC or SFC For high-value materials or when all other methods fail, high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) offer superior resolving power.[17][18][19] These techniques use more efficient stationary phases and allow for precise gradient elution, enabling the separation of very similar compounds.
Data & Diagrams
Table 1: Common Impurities and Recommended Purification Strategies
| Impurity Type | Chemical Example | Key Property | Primary Purification Method | Secondary Method |
| Boronic Acid | 4-Bromophenylboronic acid | Acidic, Polar | Aqueous basic wash (NaOH, K₂CO₃)[10] | Scavenger resin (e.g., SiliaBond Diol)[12] |
| Homocoupled Dimer | 4,4'-Dibromobiphenyl | Non-polar | Flash Chromatography | Recrystallization |
| Unreacted Ester | 2-(4-Bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane | Moderately Polar | Flash Chromatography | Recrystallization |
| Phosphine Oxide | Triphenylphosphine oxide | Highly Polar | Flash Chromatography (often streaks)[7] | Filtration through silica plug |
| Palladium Residues | Pd(0), Pd(II) species | Catalyst | Activated carbon treatment or filtration | Scavenger Resins (e.g., SiliaMetS) |
Diagram 1: Purification Workflow Decision Tree
This diagram provides a logical pathway for selecting an appropriate purification strategy based on the initial assessment of the crude reaction mixture.
Caption: Decision tree for selecting a purification strategy.
Diagram 2: Hydrolysis of the Dioxaborinane Ring
This diagram illustrates the key hydrolysis reaction that generates problematic boronic acid impurities.
Caption: Hydrolysis of the boronate ester to boronic acid.
References
- Kianmehr, E. (2007). A mild conversion of arylboronic acids and their pinacolyl boronate esters into phenols using hydroxylamine. Tetrahedron Letters, 48(15).
- Costanzo, M. J., et al. (2006).
-
Gillis, E. P., et al. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. Journal of Organic Chemistry, 76(9), 3571-3575. Available at: [Link]
-
Wikipedia. Boronic acid. Available at: [Link]
-
Gillis, E. P., et al. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. ACS Publications. Available at: [Link]
-
Reddit. (2018). Suzuki purification problem. r/OrganicChemistry. Available at: [Link]
-
Smuts, J. P., et al. (2014). Enantiomeric Separation of Biaryl Atropisomers Using Cyclofructan Based Chiral Stationary Phases. Journal of Chromatography A, 1345, 123-134. Available at: [Link]
-
ResearchGate. (2016). Can I remove boronic acid using Work up process? Available at: [Link]
-
Smuts, J. P., et al. (2014). Enantiomeric separation of biaryl atropisomers using cyclofructan based chiral stationary phases. PubMed. Available at: [Link]
-
Reddit. (2017). Trying to remove a boronic acid in a workup. Help! r/chemistry. Available at: [Link]
-
Reddit. (2017). Purification of boronic acids? r/chemistry. Available at: [Link]
-
Lee, C.-Y., et al. (2022). Deaminative Ring Contraction for the Modular Synthesis of Pyrido[n]helicenes. Organic Letters. Available at: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
Reddit. (2023). Problems with Suzuki coupling. r/Chempros. Available at: [Link]
- Adamo, C., et al. (2006). On the Mechanism of the Suzuki Reaction. Organometallics, 25(20), 4896-4903.
-
Le-Houx, A., et al. (2022). Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution. ACS Catalysis, 12(14), 8374-8379. Available at: [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling? Available at: [Link]
-
ResearchGate. (2019). Impurities formed during the Suzuki−Miyaura coupling. Available at: [Link]
-
Wikipedia. Suzuki reaction. Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
-
Organic Chemistry Portal. Biaryl synthesis by C-C coupling. Available at: [Link]
-
Miyaura, N. (2002). Organoborane coupling reactions (Suzuki coupling). Journal of Organometallic Chemistry, 653(1-2), 54-57. Available at: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Yoneda Labs [yonedalabs.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Boronic acid - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. academic.oup.com [academic.oup.com]
- 12. silicycle.com [silicycle.com]
- 13. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. reddit.com [reddit.com]
- 16. reddit.com [reddit.com]
- 17. Enantiomeric Separation of Biaryl Atropisomers Using Cyclofructan Based Chiral Stationary Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Enantiomeric separation of biaryl atropisomers using cyclofructan based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
Technical Support Center: Stability and Handling of 2-(4-Bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane
Welcome to the technical support guide for 2-(4-bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane. This resource is designed for researchers, scientists, and drug development professionals to navigate the common stability challenges associated with this versatile reagent. By understanding the underlying chemical principles, you can ensure the integrity of your experiments and the reliability of your results.
Section 1: Frequently Asked Questions (FAQs) - Core Stability Concerns
This section addresses the most common initial questions regarding the stability and handling of 2-(4-bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane.
Q1: What is 2-(4-bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane and why is its stability important?
A1: 2-(4-Bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane is a type of boronic ester, specifically a dioxaborinane derivative.[1][2] These compounds are crucial reagents in organic synthesis, most notably in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, which is widely used to form carbon-carbon bonds.[3] The stability of this reagent is paramount because its degradation leads to the formation of impurities that can decrease the yield of the desired product, complicate purification, and potentially lead to the formation of unwanted side products.[4][5]
Q2: What are the primary degradation pathways for this boronic ester?
A2: The main degradation pathway for 2-(4-bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane, like other boronic esters, is hydrolysis .[6][7] This reaction involves the cleavage of the B-O bonds by water to form 4-bromophenylboronic acid and 2,4-pentanediol (the diol used to form the six-membered ring). Another potential issue is protodeboronation , where the C-B bond is cleaved, replacing the boronic ester group with a hydrogen atom, especially under certain reaction conditions.[3]
Q3: How can I visually assess the quality of my 2-(4-bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane?
A3: High-purity 2-(4-bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane should be a white to off-white crystalline solid. The presence of a significant amount of a clear, viscous liquid or a strong odor may indicate hydrolysis to the corresponding boronic acid and diol. For a more definitive assessment, analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy are recommended to confirm the structure and purity.
Section 2: Troubleshooting Guide - Common Experimental Issues
This section provides a structured approach to troubleshooting common problems encountered when using 2-(4-bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane in your experiments.
Issue 1: Low or No Yield in Suzuki-Miyaura Coupling Reactions
Symptoms:
-
The desired cross-coupled product is not observed or is present in very low quantities.
-
The starting aryl halide is largely unreacted.
-
Significant amounts of 4-bromophenylboronic acid are detected in the reaction mixture.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Hydrolysis of the Boronic Ester | The presence of water in the reaction mixture can hydrolyze the boronic ester to the less reactive boronic acid, especially under basic conditions.[6][7] | 1. Use Anhydrous Solvents and Reagents: Ensure all solvents and reagents are rigorously dried before use. 2. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture. 3. Fresh Reagent: Use a freshly opened bottle of the boronic ester or one that has been properly stored. |
| Ineffective Transmetalation | The transfer of the aryl group from boron to the palladium catalyst is a critical step. The choice of base and ligands can significantly impact this process.[3] | 1. Optimize Base: Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) to find the optimal conditions for your specific substrates. 2. Ligand Selection: The choice of phosphine ligand can influence the rate and efficiency of the transmetalation step.[3] |
| Catalyst Deactivation | The palladium catalyst can be deactivated by impurities or by exposure to air. | 1. Degas Solvents: Thoroughly degas all solvents before use to remove dissolved oxygen. 2. Use High-Purity Catalyst: Ensure the palladium catalyst is of high quality and has been stored correctly. |
Experimental Workflow for Troubleshooting Low Yield:
Caption: Troubleshooting workflow for low yield in Suzuki-Miyaura reactions.
Issue 2: Formation of Homocoupling Byproducts
Symptoms:
-
Significant formation of 4,4'-dibromobiphenyl (homocoupling of the boronic ester) or the homocoupling product of the other coupling partner.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Presence of Oxygen | Adventitious oxygen can promote the palladium-mediated homocoupling of boronic acids or esters.[4][5] | 1. Thorough Degassing: Employ robust degassing techniques for all solvents (e.g., sparging with an inert gas, freeze-pump-thaw cycles). 2. Strict Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the reaction setup and duration. |
| High Catalyst Loading or Temperature | Higher catalyst concentrations and elevated temperatures can sometimes favor side reactions like homocoupling. | 1. Optimize Catalyst Loading: Titrate the amount of palladium catalyst to find the minimum effective concentration. 2. Temperature Screening: Evaluate the reaction at lower temperatures to see if homocoupling is suppressed without significantly impacting the desired reaction rate. |
| Choice of Base | Certain strong bases can promote homocoupling under specific conditions. | 1. Base Screening: If homocoupling is a major issue, consider screening milder bases. |
Diagram of Homocoupling Pathway:
Caption: Simplified representation of the homocoupling side reaction.
Section 3: Storage and Handling Protocols
Proper storage and handling are critical to maintaining the stability and reactivity of 2-(4-bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane.
Recommended Storage Conditions:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8 °C | Refrigeration slows down potential degradation pathways. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents exposure to atmospheric moisture and oxygen. |
| Container | Tightly sealed, opaque container | Protects from moisture and light. |
| Handling | In a glovebox or under a stream of inert gas | Minimizes exposure to air and moisture during weighing and transfer.[8][9][10] |
Step-by-Step Handling Protocol:
-
Preparation: Before opening the container, allow it to warm to room temperature in a desiccator to prevent condensation of moisture on the cold solid.
-
Inert Environment: Transfer the required amount of the boronic ester in a glovebox or under a positive pressure of an inert gas.
-
Weighing: Use a pre-tared, dry vial for weighing.
-
Sealing: After dispensing, purge the headspace of the original container with an inert gas before tightly resealing.
-
Storage: Promptly return the container to the recommended refrigerated storage conditions.
Section 4: Purity Assessment
Regularly assessing the purity of your 2-(4-bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane is crucial, especially for long-term storage or if you suspect degradation.
Recommended Analytical Technique: ¹H NMR Spectroscopy
Protocol for ¹H NMR Analysis:
-
Sample Preparation: Dissolve a small amount (5-10 mg) of the boronic ester in a deuterated solvent that is known to be anhydrous (e.g., CDCl₃, C₆D₆).
-
Data Acquisition: Acquire a standard proton NMR spectrum.
-
Data Analysis:
-
Intact Ester: Look for the characteristic signals of the 4-bromophenyl group (aromatic region, typically two doublets) and the trimethyl-dioxaborinane ring.
-
Hydrolysis Product (4-Bromophenylboronic Acid): The presence of a broad singlet in the aromatic region, which may exchange with D₂O, can indicate the presence of the boronic acid. The signals for the diol will also be present.
-
Integration: Compare the integration of the aromatic protons to the protons of the dioxaborinane ring to quantify the purity.
-
References
- Cammidge, A. N., & Crepy, K. V. L. (2004). Stability of Boronic Esters to Hydrolysis: A Comparative Study. Tetrahedron, 60(19), 4377-4380.
-
Wikipedia. (n.d.). Boronic acid. Retrieved from [Link]
-
ResearchGate. (2016). How Can I hydrolyse the boronate ester intermediate of corresponding aldehyde to alcohol for Hydroboration reaction?. Retrieved from [Link]
- Halliwell, D. E., & Whiting, A. (2011). Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. In Boronic Acids (pp. 1-97). Wiley-VCH.
- Zhang, Y., et al. (2018). Internal and external catalysis in boronic ester networks. Chemical Science, 9(3), 635-641.
-
ResearchGate. (n.d.). Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. Retrieved from [Link]
-
Organic Syntheses. (n.d.). boronic esters. Retrieved from [Link]
- Sach, N., & Weaver, J. (2008). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 12(4), 644-647.
- Billingsley, K. L., & Buchwald, S. L. (2008). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 130(48), 16484-16494.
Sources
- 1. Boronic acid - Wikipedia [en.wikipedia.org]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. academic.oup.com [academic.oup.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. chemicalbook.com [chemicalbook.com]
- 10. echemi.com [echemi.com]
Technical Support Center: A Guide to Preventing Deborylation of 2-(4-Bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane
Welcome, researchers, to your dedicated resource for ensuring the stability and successful application of 2-(4-Bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane. This guide provides in-depth technical support, troubleshooting advice, and frequently asked questions to help you mitigate the common challenge of deborylation. Our goal is to empower you with the scientific understanding and practical protocols necessary to achieve reliable and reproducible results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is deborylation and why is it a concern for 2-(4-Bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane?
A1: Deborylation, specifically protodeborylation, is an undesired side reaction where the carbon-boron bond in your aryl boronic ester is cleaved and replaced with a carbon-hydrogen bond. This process converts your valuable starting material into an inert byproduct (4-bromobenzene), reducing the yield and efficiency of subsequent reactions, most notably the Suzuki-Miyaura cross-coupling.[1] For 2-(4-Bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane, this degradation pathway competes with the desired chemical transformation, leading to inconsistent results.
Q2: How does the neopentyl glycol protecting group in my compound compare to the more common pinacol (Bpin) esters in terms of stability?
A2: Neopentyl glycol esters, such as the one you are using, are generally considered to offer comparable or even enhanced stability against protodeborylation compared to their pinacol counterparts.[1] This is often attributed to the formation of a stable six-membered dioxaborinane ring. However, the reactivity and stability can be influenced by specific reaction conditions. For instance, in some anhydrous Suzuki-Miyaura coupling conditions, neopentyl esters have shown good reactivity.[1]
Q3: What are the primary factors that trigger the deborylation of my boronic ester?
A3: The primary culprit behind deborylation is hydrolysis. The presence of water, especially under basic or acidic conditions, can lead to the cleavage of the boronic ester to the corresponding boronic acid. This boronic acid is often more susceptible to protodeborylation.[2][3] The rate of this degradation is highly dependent on pH, with many arylboronic acids showing increased rates of protodeborylation at high pH due to the formation of the more reactive boronate anion.
Q4: Can I use my 2-(4-Bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane directly in a Suzuki-Miyaura reaction without further purification if it's of high purity?
A4: In many instances, if the boronic ester is of high purity and has been stored correctly, it can be used directly. However, it is crucial to ensure that the reaction conditions are anhydrous to prevent hydrolysis and subsequent deborylation.[4] The success of using it directly will also depend on the specific catalyst, base, and solvent system employed in your Suzuki-Miyaura coupling.
Troubleshooting Guide: Identifying and Resolving Deborylation
This section provides a structured approach to troubleshooting experiments where deborylation is suspected.
Issue 1: Low Yield in Suzuki-Miyaura Coupling and Presence of 4-Bromobenzene Byproduct
-
Possible Cause A: Presence of Water in the Reaction
-
Expert Insight: Water is the primary antagonist to the stability of your boronic ester. It facilitates hydrolysis to the boronic acid, which is often a key intermediate in the protodeborylation pathway. Anhydrous conditions are paramount for minimizing this side reaction.[4]
-
Solution:
-
Rigorous Drying of Glassware and Reagents: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).
-
Use of Anhydrous Solvents: Employ freshly distilled or commercially available anhydrous solvents.
-
Inert Atmosphere: Conduct the reaction under a blanket of nitrogen or argon to exclude atmospheric moisture.
-
-
-
Possible Cause B: Inappropriate Base Selection
-
Expert Insight: The choice of base is critical. While a base is necessary to activate the boronic ester for transmetalation in the Suzuki-Miyaura catalytic cycle, strongly basic aqueous conditions can accelerate the formation of the boronate species, which can be more prone to protodeborylation.[5]
-
Solution:
-
Screening of Bases: If you suspect base-mediated decomposition, consider screening weaker bases such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄).
-
Anhydrous Base: Utilize an anhydrous base to avoid introducing water into the reaction mixture.
-
-
-
Possible Cause C: Prolonged Reaction Time or High Temperature
-
Expert Insight: Extended reaction times and elevated temperatures can increase the likelihood of degradation. The longer your boronic ester is exposed to the reaction conditions, the greater the opportunity for deborylation to occur.
-
Solution:
-
Employ a Highly Active Catalyst System: The use of modern, highly active palladium precatalysts and ligands can significantly shorten reaction times, thereby minimizing the window for deborylation.
-
Temperature Optimization: Determine the lowest effective temperature for your coupling reaction to proceed at a reasonable rate.
-
-
Issue 2: Degradation of 2-(4-Bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane During Storage or Handling
-
Possible Cause: Improper Storage Conditions
-
Expert Insight: Neopentyl glycol, the precursor to your boronic ester's protecting group, is hygroscopic and should be handled in a way that prevents moisture absorption.[6] By extension, the boronic ester itself should be protected from atmospheric moisture.
-
Solution:
-
Inert Atmosphere Storage: Store the compound in a tightly sealed container under an inert atmosphere (nitrogen or argon).
-
Low Temperature and Dry Environment: Keep the container in a cool, dry place, such as a desiccator or a freezer.[7][8] The ideal storage temperature for neopentyl glycol is between 5°C and 30°C.[8]
-
Original Packaging: Whenever possible, store the compound in its original packaging to minimize exposure to air and moisture.[6]
-
-
Experimental Protocols
Protocol 1: Monitoring Deborylation using ¹H NMR Spectroscopy
This protocol allows for the quantitative monitoring of the degradation of your boronic ester over time.
Materials:
-
2-(4-Bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane
-
Anhydrous deuterated solvent (e.g., CDCl₃ or DMSO-d₆)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
NMR tubes and caps
Procedure:
-
Prepare a stock solution of your boronic ester and the internal standard in the chosen anhydrous deuterated solvent.
-
Transfer an aliquot of this solution to an NMR tube and acquire an initial ¹H NMR spectrum.
-
To study the effect of water, a known amount of D₂O can be added to the NMR tube.
-
Acquire subsequent ¹H NMR spectra at regular time intervals.
-
Integrate the characteristic signals of the aryl protons of the boronic ester and the 4-bromobenzene byproduct relative to the integral of the internal standard. This will allow you to quantify the extent of deborylation over time.
Data Interpretation:
-
The aromatic protons of 2-(4-Bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane will appear as distinct doublets.
-
The aromatic protons of the 4-bromobenzene byproduct will also appear as a set of doublets, but at slightly different chemical shifts.
-
The disappearance of the starting material's signals and the appearance of the byproduct's signals over time is indicative of deborylation.
Protocol 2: Purification of 2-(4-Bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane by Column Chromatography
While neopentyl glycol esters are generally more stable on silica gel than their pinacol counterparts, care should still be taken during purification.[1]
Materials:
-
Crude 2-(4-Bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane
-
Silica gel
-
Anhydrous hexanes and ethyl acetate
Procedure:
-
Prepare a slurry of silica gel in hexanes and pack the column.
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or a mixture of hexanes and ethyl acetate).
-
Load the sample onto the column.
-
Elute the column with a gradient of ethyl acetate in hexanes, starting with a low polarity mixture.
-
Monitor the fractions by thin-layer chromatography (TLC).
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Expert Tip: To minimize potential hydrolysis on the silica gel, work efficiently and use anhydrous solvents for the chromatography.
Visualizing the Deborylation Pathway
The following diagram illustrates the key steps in the hydrolytic deborylation of an aryl neopentyl glycol boronic ester.
Caption: Hydrolytic pathway for the deborylation of an aryl boronic ester.
Workflow for Preventing Deborylation
This workflow provides a logical sequence of steps to proactively minimize deborylation in your experiments.
Caption: A proactive workflow to minimize deborylation.
Summary of Key Stability Factors
| Factor | Impact on Stability | Recommendations |
| Water | High | Use anhydrous solvents and reagents; handle under an inert atmosphere. |
| pH | High | Avoid strongly acidic or basic aqueous conditions; screen for milder bases. |
| Temperature | Medium | Use the lowest effective temperature for your reaction. |
| Reaction Time | Medium | Employ highly active catalysts to minimize reaction duration. |
| Oxygen | Low to Medium | Degas solvents and maintain an inert atmosphere to prevent oxidative side reactions. |
References
-
Oka, N., Yamada, T., Sajiki, H., Akai, S., & Ikawa, T. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters, 24(19), 3510–3514. Available at: [Link]
-
Request PDF. (n.d.). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Available at: [Link]
-
Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(4), 1475-1485. Available at: [Link]
-
Forst, M. B., et al. (2012). Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids. Journal of Pharmaceutical and Biomedical Analysis, 62, 138-144. Available at: [Link]
-
Wang, Y., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Pharmaceutical and Biomedical Analysis, 61, 223-230. Available at: [Link]
-
Kumar, A., et al. (2014). ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. Journal of Liquid Chromatography & Related Technologies, 37(8), 1101-1113. Available at: [Link]
-
Loba Chemie. (2015). NEOPENTYL GLYCOL FOR SYNTHESIS MSDS. Available at: [Link]
-
ResearchGate. (n.d.). Analytical Strategy for Low-Level Estimation of Unstable Genotoxic Boronate Ester Impurities. Available at: [Link]
-
Möller Chemie GmbH & Co. KG. (n.d.). Neopentyl Glycol in flakes Safety data sheet. Available at: [Link]
-
Denmark, S. E., & Smith, R. C. (2020). Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. Organic Syntheses, 97, 245-261. Available at: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
Jiuan Chemical. (n.d.). Best Practices for Storing Neopentyl Glycol. Available at: [Link]
-
El-Sayed, N. N. E., et al. (2023). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ACS Omega, 8(36), 32835-32851. Available at: [Link]
-
Rauniyar, V., & Hall, D. G. (2004). Lewis Acids Catalyze the Addition of Allylboronates to Aldehydes by Electrophilic Activation of the Dioxaborolane in a Closed Transition Structure. Journal of the American Chemical Society, 126(14), 4518-4519. Available at: [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Available at: [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. Available at: [Link]
- Google Patents. (2011). US20110155950A1 - Process for the preparation of 4-bromophenyl derivatives.
-
Royal Society of Chemistry. (n.d.). 1H NMR. Available at: [Link]
-
Theranostics. (n.d.). Supporting Information. Available at: [Link]
-
ResearchGate. (n.d.). High resolution 1 H NMR spectra showing the lack of any deuterated... Available at: [Link]
-
Sayes, M., Benoit, G., & Charette, A. B. (2019). Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane from Dichloromethane. Organic Syntheses, 96, 277-299. Available at: [Link]
-
Frontiers. (2022). Mild, Organo-Catalysed Borono-Deamination as a Key to Late-Stage Pharmaceutical Precursors and 18F-Labelled Radiotracers. Available at: [Link]
-
Roy, A. S., et al. (2015). A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. Polymers, 7(12), 2605-2617. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Defunctionalisation catalysed by boron Lewis acids. Available at: [Link]
-
Li, Y., et al. (2022). Arylboronic Acid Deborylation Deuteration via Synergistic Thiol, Lewis Base, and Photoredox Catalysis. Organic Letters, 24(10), 2064-2068. Available at: [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Available at: [Link]
-
ResearchGate. (n.d.). Stability of Boronic Esters to Hydrolysis: A Comparative Study. Available at: [Link]
-
Z. B. Shifrina, M. S. Averina, A. N. Zhezlov, and A. M. Muzafarov (2015). Thienyl MIDA Boronate Esters as Highly Effective Monomers for Suzuki–Miyaura Polymerization Reactions. Macromolecules, 48(5), 1335-1343. Available at: [Link]
-
PubMed Central. (2022). Lewis Acid-Induced Dinitrogen Cleavage in an Anionic Side-on End-on Bound Dinitrogen Diniobium Hydride Complex. Available at: [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. orgsyn.org [orgsyn.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. perstorp.com [perstorp.com]
- 7. lobachemie.com [lobachemie.com]
- 8. jiuanchemical.com [jiuanchemical.com]
Optimizing reaction conditions for 2-(4-Bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane
An authoritative guide for researchers, scientists, and drug development professionals on the synthesis and purification of 2-(4-Bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane.
Technical Support Center: 2-(4-Bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane
Welcome to the technical support center for the synthesis and optimization of 2-(4-Bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane. This guide is designed to provide in-depth, field-proven insights into the common challenges encountered during the preparation of this versatile neopentyl glycol boronate ester. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible methodology.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common preliminary questions regarding the synthesis and properties of the target compound.
Q1: What are the primary methods for synthesizing 2-(4-Bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane?
A1: There are two principal synthetic routes:
-
Esterification of Boronic Acid: This is the most direct method, involving the condensation reaction between 4-bromophenylboronic acid and neopentyl glycol (2,2-dimethyl-1,3-propanediol). The reaction is an equilibrium process that requires the removal of water to drive it to completion.
Q2: Why use a neopentyl glycol ester instead of the corresponding boronic acid or a pinacol ester?
A2: Boronic acids can be unstable, prone to dehydration to form cyclic boroxine anhydrides or susceptible to protodeboronation under certain conditions.[5][6] Boronate esters are used to enhance stability, making them easier to handle, purify, and store.[7][8] While pinacol esters are extremely common, neopentyl glycol esters offer a comparable level of stability and can sometimes exhibit different reactivity or physical properties (e.g., crystallinity) that may be advantageous.[9][10]
Q3: What is the primary challenge in the esterification of 4-bromophenylboronic acid with neopentyl glycol?
A3: The primary challenge is managing the reversible nature of the esterification.[11][12] The reaction produces water as a byproduct, and its presence can shift the equilibrium back towards the starting materials, resulting in incomplete conversion. Therefore, effective and continuous removal of water is critical for achieving high yields.
Q4: Is 2-(4-Bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane stable to silica gel chromatography?
A4: It is moderately stable, but decomposition can be a significant issue. The Lewis acidic nature of the boron atom can interact with the acidic silanol groups on the surface of standard silica gel.[13] This interaction can catalyze hydrolysis of the boronate ester back to the more polar 4-bromophenylboronic acid, leading to streaking on TLC, poor recovery, and contamination of the final product.[7][13]
Part 2: Troubleshooting Guide for Synthesis & Purification
This section provides a detailed, problem-oriented approach to common issues encountered during the synthesis via the esterification route.
Issue 1: Low Yield or Incomplete Reaction
Symptom: NMR or GC-MS analysis of the crude reaction mixture shows significant amounts of remaining 4-bromophenylboronic acid.
Causality: This is almost always due to the presence of water in the reaction mixture, which prevents the equilibrium from shifting completely towards the product. Impure starting materials or insufficient reaction time can also be contributing factors.
Solutions:
-
Aggressive Water Removal: The use of a Dean-Stark apparatus with a refluxing solvent (e.g., toluene or benzene) is the most effective method. The azeotrope of the solvent and water is distilled off, physically removing water from the system.
-
Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (e.g., Nitrogen or Argon). Use anhydrous solvents.
-
Use of a Drying Agent: While less efficient for driving the equilibrium, adding a drying agent like magnesium sulfate (MgSO₄) can help sequester water, though this is less common for this specific transformation.
-
Reaction Time and Temperature: Ensure the reaction is allowed to proceed for an adequate duration. Monitor the reaction by TLC or GC-MS until the boronic acid spot/peak is no longer visible. Refluxing is typically required to facilitate azeotropic water removal.
Caption: Esterification workflow using a Dean-Stark trap.
Issue 2: Product Decomposition During Chromatographic Purification
Symptom: The purified product is contaminated with 4-bromophenylboronic acid, or the overall recovery from the column is very low. TLC plates may show a "streak" from the product spot back to the baseline.
Causality: As stated in FAQ4, the acidic nature of silica gel promotes the hydrolysis of the boronate ester. The B-O bonds are susceptible to cleavage in the presence of proton sources (silanol groups) and water, which is often present in chromatography solvents unless rigorously dried.[12][13][14]
Solutions:
-
Neutralize the Silica Gel: Pre-treating the silica gel with a non-nucleophilic base like triethylamine (NEt₃) can cap the acidic silanol groups, rendering the stationary phase less reactive.
-
Use an Alternative Stationary Phase: For less polar esters, neutral alumina can be an excellent alternative to silica gel.[13]
-
Minimize Contact Time: Use a short plug of silica gel rather than a long column for flash chromatography. This reduces the time the compound is exposed to the stationary phase.
-
Non-Aqueous Workup and Dry Solvents: Ensure the crude product is rigorously dried before loading it onto the column. Use high-quality, dry solvents for your eluent system to minimize on-column hydrolysis.[13]
-
Measure the required amount of silica gel for your column.
-
Prepare a slurry of the silica gel in your chosen non-polar eluent (e.g., hexane).
-
Add triethylamine to the slurry to a final concentration of 1% (v/v). For example, add 5 mL of NEt₃ to 500 mL of the eluent/silica slurry.
-
Gently stir the slurry for 15-20 minutes.
-
Pack the column with the treated silica slurry as you normally would.
-
Equilibrate the column with your starting eluent mixture, which should also contain 0.5-1% triethylamine to maintain the neutralized state.
Issue 3: Homocoupling Side Product in Palladium-Catalyzed Synthesis
Symptom: If synthesizing via a Miyaura borylation route, you observe the formation of 4,4'-dibromobiphenyl as a significant byproduct.
Causality: This side reaction, known as homocoupling, is common in Suzuki-Miyaura reactions.[5] It can be caused by:
-
Presence of Oxygen: Molecular oxygen can facilitate the oxidative homocoupling of boronic acid derivatives.[5]
-
Pd(II) Precatalysts: If using a Pd(II) source like Pd(OAc)₂, it must first be reduced to the catalytically active Pd(0). This reduction can occur via the homocoupling of two boronate molecules.[5]
Solutions:
-
Thorough Degassing: Before heating, thoroughly degas the reaction mixture. This is typically done by bubbling argon or nitrogen through the solvent for 20-30 minutes or by using several freeze-pump-thaw cycles.
-
Use a Pd(0) Catalyst: Employing a Pd(0) precatalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can mitigate the need for an initial reductive step that often leads to homocoupling.
-
Optimize Reaction Conditions: Ensure the base, solvent, and temperature are optimized for the specific catalyst and ligand system being used, as suboptimal conditions can favor side reactions.[1][15]
Caption: Decision tree for selecting a purification strategy.
Part 3: Data & Protocols
Table 1: Recommended Reaction Conditions for Esterification
| Parameter | Recommended Condition | Rationale & Notes |
| Reactants | 4-bromophenylboronic acid (1.0 eq) | Ensure high purity of starting materials. |
| Neopentyl glycol (1.05 - 1.2 eq) | A slight excess of the diol can help drive the equilibrium. | |
| Solvent | Toluene or Benzene | Forms an azeotrope with water for effective removal. |
| Apparatus | Dean-Stark Trap | Essential for collecting and removing water byproduct. |
| Temperature | Reflux (~111°C for Toluene) | Required for azeotropic distillation. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents potential oxidative side reactions. |
| Reaction Time | 2 - 12 hours | Monitor by TLC or GC-MS until starting material is consumed. |
Table 2: Quick Troubleshooting Reference
| Symptom | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Conversion | Insufficient water removal; reaction time too short. | Use a Dean-Stark trap; increase reflux time. |
| Low Isolated Yield | Product loss during aqueous workup; decomposition on silica. | Minimize contact with water; use neutralized silica or alumina. |
| Product is an Oil | Inherent property or presence of impurities. | Attempt trituration with cold hexane or pentane to induce crystallization. |
| Contamination with Boronic Acid | Hydrolysis during workup or purification.[13] | Perform anhydrous workup; use neutralized chromatography media. |
| Formation of 4,4'-dibromobiphenyl | (For Pd-catalyzed route) Oxygen contamination; Pd(II) reduction. | Degas reaction mixture thoroughly; use a Pd(0) precatalyst.[5] |
References
-
An Efficient Catalyst System for Palladium-Catalyzed Borylation of Aryl Halides with Pinacolborane. Organic Chemistry Portal. [Link]
-
Kubota, K., et al. (2017). Palladium-catalyzed solid-state borylation of aryl halides using mechanochemistry. Beilstein Journal of Organic Chemistry, 13, 2068–2074. [Link]
-
Zou, G., et al. (2018). Palladium-catalyzed borylation of aryl (pseudo)halides and its applications in biaryl synthesis. Chemistry Central Journal, 12(1), 137. [Link]
-
Metal-Catalyzed Borylation of Aryl and Heteroaryl Halides. Synform. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). An Improved System for the Palladium-Catalyzed Borylation of Aryl Halides with Pinacol Borane. The Journal of Organic Chemistry, 73(14), 5589–5591. [Link]
-
Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]
-
Al-Faiyz, Y. S. S., et al. (2018). Hydrolytic Stability of Boronate Ester-Linked Covalent Organic Frameworks. KAUST Repository. [Link]
-
Yesilyurt, V., et al. (2019). Boronate Ester Hydrogels for Biomedical Applications: Challenges and Opportunities. Polymers, 11(9), 1439. [Link]
-
A Water-Stable Boronate Ester Cage. Journal of the American Chemical Society. [Link]
-
Stability of Boronic Esters to Hydrolysis: A Comparative Study. ResearchGate. [Link]
-
Ekanayake, D. I. (2017). EFFECT OF BORON TRIFLUORIDE ON THE TRANSESTERIFICATION OF BORONATE ESTERS. Scholarly Works @ SHSU. [Link]
-
Stabilization of catechol–boronic ester bonds for underwater self-healing and recycling of lipophilic bulk polymer in wider pH range. Journal of Materials Chemistry A. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Scope of stereoselective synthesis of hindered tertiary neopentyl boronic esters. ResearchGate. [Link]
-
Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. Organic Syntheses. [Link]
-
How Can I hydrolyse the boronate ester intermediate of corresponding aldehyde to alcohol for Hydroboration reaction? ResearchGate. [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. [Link]
-
A Method for the Deprotection of Alkylpinacolyl Boronate Esters. National Institutes of Health. [Link]
-
Recent Advances in the Synthesis of Borinic Acid Derivatives. MDPI. [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
Sources
- 1. An Efficient Catalyst System for Palladium-Catalyzed Borylation of Aryl Halides with Pinacolborane [organic-chemistry.org]
- 2. BJOC - Palladium-catalyzed solid-state borylation of aryl halides using mechanochemistry [beilstein-journals.org]
- 3. Palladium-catalyzed borylation of aryl (pseudo)halides and its applications in biaryl synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metal-Catalyzed Borylation of Aryl and Heteroaryl Halides - Wordpress [reagents.acsgcipr.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. orgsyn.org [orgsyn.org]
- 10. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 11. Boronate Ester Hydrogels for Biomedical Applications: Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. DSpace [repository.kaust.edu.sa]
- 15. An Improved System for the Palladium-Catalyzed Borylation of Aryl Halides with Pinacol Borane - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Conversion Rates with 2-(4-Bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane
Welcome to the technical support center for 2-(4-Bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane. This guide is designed for researchers, scientists, and drug development professionals encountering challenges, particularly low conversion rates, during its use in Suzuki-Miyaura cross-coupling reactions. Our goal is to provide field-proven insights and actionable protocols to help you navigate and resolve common experimental hurdles.
Introduction: Understanding Your Reagent
2-(4-Bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane is a neopentyl glycol boronic ester. Compared to the corresponding boronic acid, this ester derivative offers enhanced stability, making it easier to handle, purify, and store.[1] However, like all reagents in the sensitive catalytic cycle of a Suzuki-Miyaura coupling, its performance is contingent on a range of factors from reagent quality to subtle nuances in reaction setup. This guide will address these factors in a practical, question-and-answer format.
Part 1: Initial Troubleshooting Checklist
Before diving into complex optimizations, it's often beneficial to review the fundamentals. Low conversion can frequently be traced back to a simple oversight. Use the following table as a first-pass diagnostic tool.
| Checkpoint | Question | Common Pitfall & Rationale |
| Reagents | Are all reagents fresh and properly stored? | Boronic esters can slowly hydrolyze, and palladium catalysts, especially Pd₂(dba)₃, can degrade. Using a fresh batch from a reputable supplier is a crucial first step.[2] |
| Atmosphere | Was the reaction thoroughly degassed? | The active Pd(0) catalyst is sensitive to oxygen. Incomplete degassing can lead to catalyst oxidation and deactivation, halting the catalytic cycle. |
| Stoichiometry | Are the reagent ratios correct? | Typically, a slight excess (1.1-1.5 equivalents) of the boronic ester is used. An incorrect ratio can lead to incomplete consumption of the limiting reagent. |
| Stirring | Is the reaction mixture stirring efficiently? | In heterogeneous mixtures (e.g., with an insoluble base), efficient stirring is critical for ensuring phase transfer and enabling reactants to interact with the catalyst. |
Part 2: Frequently Asked Questions (FAQs) - In-Depth Troubleshooting
This section provides detailed answers to specific problems you may encounter.
Section A: Reagent Integrity and Handling
Question 1: I suspect my 2-(4-Bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane has degraded. How can I verify its quality and what are the best storage practices?
Answer: Neopentyl glycol boronic esters are more robust than boronic acids but are not immune to degradation, primarily through hydrolysis.
-
Verification: The simplest way to check for degradation is to run a ¹H NMR. The neopentyl glycol protecting group has characteristic signals (singlets for the methyl groups and the CH₂ group) that will change or diminish upon hydrolysis to the boronic acid. You can also run a control reaction with a simple, reliable coupling partner that has previously worked in your lab.
-
Storage: Store the reagent in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), and in a cool, dark, and dry place, such as a desiccator at room temperature or in a refrigerator.
-
Causality: Moisture is the primary culprit. Hydrolysis breaks the B-O bonds of the dioxaborinane ring, converting the ester back to 4-bromophenylboronic acid. While boronic acids are active in Suzuki couplings, this change in the starting material can affect solubility, reactivity, and the optimal reaction conditions, leading to inconsistency and potentially lower yields if the protocol is optimized for the ester.[1]
Question 2: Does the boronic ester react directly, or does it need to hydrolyze to the boronic acid first?
Answer: This is a subject of mechanistic debate, but recent studies provide strong evidence that boronic esters can and do participate directly in the transmetalation step without prior hydrolysis.[3] The reaction can proceed via two main pathways:
-
The Boronate Pathway: The base activates the boronic ester to form a more nucleophilic tetrahedral boronate species, which then transmetalates with the palladium complex.[1]
-
The Oxo-Palladium Pathway: The base reacts with the palladium(II) halide complex to form a palladium-hydroxide or -alkoxide species, which is highly reactive towards the neutral boronic ester.[1]
For neopentyl glycol esters, direct reaction is plausible. However, in aqueous solvent systems, a degree of hydrolysis is almost inevitable. The key takeaway is that anhydrous conditions can be beneficial and may offer a more controlled reaction.[2][4][5] If your reaction is failing, switching from an aqueous to a strictly anhydrous system is a valid troubleshooting step.
Section B: The Catalyst System
Question 3: My reaction is black and appears to have stalled. What does this mean and how can I fix it?
Answer: The formation of a black precipitate is often indicative of palladium black, which is bulk, catalytically inactive palladium metal.[6] This signifies catalyst decomposition.
-
Causes of Decomposition:
-
Inefficient Ligand: The phosphine ligand may not be robust enough to stabilize the Pd(0) intermediate, especially at high temperatures.
-
Incorrect Pd:Ligand Ratio: For monodentate phosphine ligands (e.g., PPh₃, PCy₃), a ratio of 1:2 to 1:4 (Pd:Ligand) is often required to maintain a stable catalytic species.
-
High Temperatures: While heat can accelerate the reaction, excessive temperatures can also accelerate catalyst decomposition pathways.[7]
-
-
Solutions:
-
Switch to a More Robust Ligand: Consider using bulky, electron-rich biarylphosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. These are designed to stabilize the palladium center and promote the desired catalytic steps.[8]
-
Use a Pre-catalyst: Modern pre-catalysts (e.g., Buchwald G3 or G4 pre-catalysts) are air-stable and designed to efficiently generate the active, monoligated Pd(0) species in solution, often leading to more reproducible results and lower catalyst loadings.[8]
-
Optimize Temperature: Try lowering the reaction temperature. If the reaction is sluggish at lower temperatures, the issue may lie with another parameter (like the base or solvent) rather than kinetics alone.
-
Question 4: I'm using Pd(OAc)₂. Could the palladium source be the problem?
Answer: Yes, the choice of palladium source is critical.[9] Pd(OAc)₂ is a Pd(II) source and must be reduced in situ to the active Pd(0) species. This reduction step can sometimes be inefficient or inconsistent.
-
Troubleshooting Steps:
-
Ensure Reductive Conditions: The phosphine ligand often acts as the reductant for Pd(II), but this is not always efficient. Sometimes, additives or specific reaction conditions are needed.
-
Switch to a Pd(0) Source: A simpler approach is to use a dedicated Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃. This removes the uncertainty of the in situ reduction step. Note that Pd₂(dba)₃ itself can be of variable quality and should be from a reliable source.[2]
-
Consider a Pre-catalyst: As mentioned above, pre-catalysts are often the most reliable way to ensure the generation of the active catalyst.
-
Section C: Reaction Conditions (Base, Solvent, Temperature)
Question 5: Which base should I be using? My reaction with K₂CO₃ is not working.
Answer: The base plays a crucial role in activating the boronic ester for transmetalation, and its choice is not trivial.[10][11][12] If K₂CO₃ is failing, the issue could be related to its strength, solubility, or the presence of water.
| Base Type | Common Examples | Strength | Typical Use Case & Rationale |
| Carbonates | K₂CO₃, Cs₂CO₃, Na₂CO₃ | Moderate | General purpose, often used in aqueous mixtures where they have good solubility. Cs₂CO₃ is more soluble in organic solvents and more basic, often effective when others fail.[13] |
| Phosphates | K₃PO₄ | Strong | Very effective, especially in anhydrous conditions with boronic esters. It's a strong base that can facilitate difficult couplings. Often requires a small amount of water to function unless used in specific systems.[14] |
| Hydroxides | NaOH, KOH | Strong | Highly effective but can be problematic for base-sensitive functional groups on your substrates.[10] |
| Alkoxides | K-OtBu, TMSOK | Very Strong | Used for challenging couplings. Potassium trimethylsilanolate (TMSOK) has been shown to be exceptionally effective for anhydrous couplings of boronic esters.[4][5] |
Troubleshooting Strategy:
-
Switch to K₃PO₄: This is often the next logical step. It is a stronger base and is highly effective.
-
Try Cs₂CO₃: If solubility is a potential issue, the higher solubility of cesium carbonate in organic solvents can be beneficial.
-
Consider Anhydrous Conditions with TMSOK: For a significant rate and yield improvement, especially in challenging cases, an anhydrous system using TMSOK with your boronic ester is a powerful combination.[5]
Question 6: How does solvent choice affect the reaction? I am using Toluene.
Answer: The solvent is not merely a medium for the reaction; it influences reagent solubility, catalyst stability, and can directly participate in the catalytic cycle.[15][16][17] The choice between polar and nonpolar solvents can be critical.[16][18]
-
Nonpolar Solvents (Toluene, Dioxane, THF): These are very common for Suzuki couplings. They are generally good at dissolving the organic coupling partners and the catalyst complex. Dioxane and THF are often used with an aqueous base solution.
-
Polar Aprotic Solvents (DMF, DMAc): These are more coordinating and can dissolve a wider range of reagents, including some inorganic bases. However, they can sometimes coordinate to the palladium center and alter its reactivity.[16][19] They are also more difficult to render completely anhydrous.
-
Solvent Quality: Trace impurities in solvents can poison the palladium catalyst.[15] For example, contaminants from the manufacturing of THF can significantly decrease conversion. Using high-purity, anhydrous solvents is essential for reproducible results.
Troubleshooting Strategy: If your reaction in toluene is failing:
-
Try a THF/water or Dioxane/water system: A classic and robust choice, especially with carbonate or phosphate bases.
-
Ensure Anhydrous Conditions: If you suspect water is causing issues (e.g., protodeboronation), switch to a rigorously dried solvent like dioxane and a base suitable for anhydrous conditions (e.g., K₃PO₄ or TMSOK).
Part 3: Visualization of Key Processes
Understanding the underlying mechanisms and troubleshooting logic can be aided by visualization.
The Suzuki-Miyaura Catalytic Cycle
Caption: Fig 1. The Suzuki-Miyaura Catalytic Cycle
Troubleshooting Workflow for Low Conversion
Caption: Fig 2. A logical workflow for troubleshooting.
Part 4: Standardized Experimental Protocol
This protocol provides a reliable starting point for the Suzuki-Miyaura coupling of 2-(4-Bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane with a generic aryl halide.
Materials:
-
Aryl Halide (1.0 mmol, 1.0 equiv)
-
2-(4-Bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane (1.2 mmol, 1.2 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Solvent System (e.g., Dioxane and Water, 4:1 v/v, 5 mL total)
Procedure:
-
Vessel Preparation: To a flame-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), 2-(4-Bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane (1.2 mmol), and the palladium catalyst (0.02 mmol).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Solvent Addition: Add the organic solvent (e.g., 4 mL of dioxane) via syringe.
-
Base Addition: Prepare the base solution by dissolving the base (e.g., K₂CO₃, 2.0 mmol) in the aqueous component (e.g., 1 mL of water). Degas this solution by bubbling argon through it for 15-20 minutes. Add the degassed base solution to the reaction flask via syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 80-100 °C). Stir vigorously for the intended reaction time (monitor by TLC or LC-MS).
-
Workup:
-
Cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer. Wash with water, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).
References
- ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions.
- Lima, C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Semantic Scholar.
- Neufeldt, S. R., & Sanford, M. S. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. NIH.
- Pinto, J. R. M., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ResearchGate.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.
- Ghaffari, B., et al. (n.d.). Analyzing the Solvent Effects in Palladium/N‑Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. NIH.
- CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions.
- Sherwood, J., et al. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Neufeldt, S. R., & Sanford, M. S. (2019). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. ResearchGate.
- Carrow, B. P., & Hartwig, J. F. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH.
- BenchChem. (2025). Technical Support Center: Optimizing Suzuki Coupling Reactions with Vinylboronic Acids.
- de la Mata, F. J., & Flores, J. C. (2011). Palladium Nanoparticles as Efficient Catalysts for Suzuki Cross-Coupling Reactions. The Journal of Physical Chemistry Letters.
- Thomas, A. A., et al. (n.d.). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. NIH.
- Smith, R. C., et al. (n.d.). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Organometallics.
- Thomas, A. A., et al. (2020). Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. Organic Syntheses.
- González-Antonio, O. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate.
- BenchChem. (2025). Technical Support Center: Optimizing Cross-Coupling Reactions with Deuterated Boronic Esters.
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?
- Miyaura, N., & Suzuki, A. (n.d.). Organoborane coupling reactions (Suzuki coupling). NIH.
Sources
- 1. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. orgsyn.org [orgsyn.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. reddit.com [reddit.com]
- 15. arodes.hes-so.ch [arodes.hes-so.ch]
- 16. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 17. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 18. Analyzing the Solvent Effects in Palladium/N‑Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Poisoning in Reactions with 2-(4-Bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane
Welcome to the dedicated technical support center for troubleshooting catalyst poisoning in cross-coupling reactions involving 2-(4-Bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common catalytic challenges encountered during their experiments. Our goal is to provide in-depth, field-proven insights to ensure the success and reproducibility of your synthetic endeavors.
Introduction: Understanding the Susceptibilities of Your Catalytic System
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its versatility and functional group tolerance. The use of boronic acid surrogates, such as 2-(4-Bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane, offers advantages in terms of stability and handling. However, the success of these reactions is intrinsically linked to the activity of the palladium catalyst, which is highly susceptible to deactivation by various chemical species, often present in trace amounts.
Catalyst poisoning, the deactivation of a catalyst by a chemical compound, can lead to sluggish or incomplete reactions, ultimately impacting yields and purity. This guide will dissect the common causes of catalyst poisoning specific to reactions utilizing 2-(4-Bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane and provide systematic approaches to diagnose and mitigate these issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalyst poisons I should be aware of when using 2-(4-Bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane?
A1: The most prevalent catalyst poisons in palladium-catalyzed cross-coupling reactions fall into several categories:
-
Sulfur Compounds: Elemental sulfur and various organosulfur compounds are notorious for irreversibly poisoning palladium catalysts by forming stable palladium sulfides. These can be introduced as impurities from starting materials or reagents.
-
Halides: While a halide is part of your substrate, excess halide ions (especially iodide) in the reaction mixture can lead to the formation of inactive palladium-halide complexes.
-
Coordinating Species: Lewis basic functionalities, including certain nitrogen-containing heterocyles and even the oxygen atoms of the dioxaborinane ring or its hydrolysis byproducts, can coordinate to the palladium center and inhibit catalysis.[1]
-
Oxidizing Agents: Residual oxidizing agents from the synthesis of starting materials can oxidize the active Pd(0) to inactive Pd(II) species.
-
Other Metals: Trace amounts of other metals can interfere with the catalytic cycle.
Q2: My reaction with 2-(4-Bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane is sluggish or has stalled. How can I determine if catalyst poisoning is the culprit?
A2: Observing a significant decrease in reaction rate or a complete halt before full conversion of the starting material are strong indicators of catalyst deactivation. To confirm if poisoning is the cause, you can perform a "catalyst rescue" experiment. In this experiment, a fresh portion of the palladium catalyst and ligand are added to the stalled reaction mixture. If the reaction restarts and proceeds to completion, it strongly suggests that the initial catalyst was deactivated.
Q3: Could the 2-(4-Bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane reagent itself be a source of catalyst poisons?
A3: Yes, the quality of your boronic ester is critical. Potential sources of catalyst poisons originating from this reagent include:
-
Unreacted 4-Bromophenylboronic Acid: Commercial 4-bromophenylboronic acid can contain varying amounts of its anhydride (a boroxine), which may have different reactivity and solubility, potentially affecting the reaction kinetics.[2][3]
-
Impurities from Synthesis: The synthesis of 4-bromophenylboronic acid can introduce impurities. For example, if prepared via a Grignard reaction, unreacted magnesium or magnesium salts could be present. If synthesized through lithiation, residual lithium species might remain.
-
Hydrolysis Byproducts: The dioxaborinane ring can be susceptible to hydrolysis, especially in the presence of water, yielding 4-bromophenylboronic acid and 4-methyl-2,4-pentanediol. While the boronic acid is the desired reactive species, the diol could potentially coordinate to the palladium catalyst and impede its activity. The rate of hydrolysis can influence the concentration of the active boron species.
Q4: How does water content in the reaction affect catalyst activity when using a dioxaborinane ester?
A4: The role of water is complex. While Suzuki-Miyaura reactions are often tolerant to water and can even be accelerated by it, excessive water can lead to the hydrolysis of the dioxaborinane ester. This "slow release" of the boronic acid can be beneficial in some cases by maintaining a low concentration of the boronic acid and minimizing side reactions like homocoupling. However, if the hydrolysis is too rapid or incomplete, it can lead to inconsistent results. Furthermore, the liberated diol (4-methyl-2,4-pentanediol) could potentially interact with the palladium catalyst. It is crucial to use anhydrous solvents and reagents to ensure reproducibility, especially when troubleshooting.
Troubleshooting Guide: Diagnosing and Resolving Catalyst Poisoning
This guide provides a structured approach to identifying and solving common issues related to catalyst poisoning.
| Symptom | Potential Cause(s) Related to Poisoning | Recommended Solutions & Preventative Measures |
| Low to No Product Yield | 1. Impure 2-(4-Bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane: Presence of unreacted starting materials, byproducts from synthesis, or residual catalysts. | a. Reagent Purification: Recrystallize or purify the boronic ester. b. Quality Check: Use a fresh, high-purity batch of the reagent from a reputable supplier. c. Stoichiometry: A slight excess (1.1-1.5 equivalents) of the boronic ester can sometimes overcome issues with purity. |
| 2. Sulfur Contamination: Trace amounts of sulfur-containing compounds from reagents or solvents. | a. High-Purity Solvents: Use freshly distilled or anhydrous, high-purity solvents. b. Reagent Scrutiny: Ensure all starting materials are of high purity. Consider pre-treating reagents with a sulfur scavenger if contamination is suspected. | |
| Reaction Stalls Prematurely | 1. Catalyst Deactivation by Coordinating Species: The diol byproduct from hydrolysis or other Lewis basic impurities may be coordinating to the palladium center. | a. Anhydrous Conditions: Ensure rigorous exclusion of water by using oven-dried glassware, anhydrous solvents, and a dry inert atmosphere (Argon or Nitrogen). b. Ligand Choice: Employ bulky, electron-rich phosphine ligands that can help stabilize the catalyst and reduce inhibition by coordinating species. |
| 2. Incomplete Hydrolysis of the Dioxaborinane: The rate of hydrolysis to the active boronic acid may be too slow under the reaction conditions. | a. Additive Screening: A small amount of a boronic acid activator, such as trimethyl borate, can sometimes facilitate the reaction.[1] b. Base Selection: The choice and strength of the base can influence the rate of boronate formation and subsequent transmetalation. | |
| Inconsistent Results Batch-to-Batch | 1. Variable Reagent Quality: Inconsistent levels of impurities in different batches of the boronic ester or other reagents. | a. Standardize Reagent Source: Use reagents from the same lot for a series of experiments. b. Incoming Reagent QC: If possible, perform analytical checks (e.g., NMR, GC-MS) on new batches of critical reagents. |
| 2. Atmospheric Contamination: Inconsistent exclusion of air and moisture. | a. Rigorous Inert Atmosphere Techniques: Employ Schlenk line techniques or a glovebox for all manipulations. b. Degassing: Thoroughly degas all solvents before use. |
Experimental Protocols
Protocol 1: Catalyst Poisoning Detection via "Catalyst Rescue"
This protocol is designed to determine if catalyst deactivation is the cause of a stalled reaction.
Materials:
-
Stalled reaction mixture
-
Palladium catalyst (same as used in the initial reaction)
-
Phosphine ligand (same as used in the initial reaction)
-
Anhydrous solvent (same as used in the initial reaction)
-
Inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
Sample the Stalled Reaction: Under an inert atmosphere, carefully withdraw a small aliquot of the stalled reaction mixture for analysis (e.g., TLC, LC-MS, GC-MS) to establish a baseline.
-
Prepare the "Rescue" Charge: In a separate, dry flask under an inert atmosphere, dissolve a fresh portion of the palladium catalyst (e.g., 0.5-1 mol%) and ligand in a small amount of anhydrous solvent.
-
Add the "Rescue" Charge: Using a syringe or cannula, add the freshly prepared catalyst/ligand solution to the stalled reaction mixture.
-
Monitor the Reaction: Continue to stir the reaction under the original conditions and monitor its progress over time by taking aliquots for analysis.
-
Analyze the Results: If the reaction restarts and proceeds to a higher conversion, it is a strong indication that the original catalyst was poisoned.
Protocol 2: Purification of 2-(4-Bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane by Recrystallization
This protocol can be used to remove non-volatile impurities from the boronic ester.
Materials:
-
Crude or suspect 2-(4-Bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane
-
A suitable solvent system for recrystallization (e.g., hexanes, heptane, or a mixture with a more polar solvent like ethyl acetate)
-
Heating mantle and condenser
-
Ice bath
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Solvent Selection: Determine an appropriate solvent system where the boronic ester is soluble at elevated temperatures but sparingly soluble at low temperatures.
-
Dissolution: In a flask equipped with a condenser, dissolve the crude boronic ester in a minimal amount of the hot solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals. Further cooling in an ice bath can increase the yield.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
-
Purity Assessment: Analyze the purity of the recrystallized material using techniques such as NMR spectroscopy and melting point analysis.
Visualization of Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting a problematic reaction with 2-(4-Bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane.
Caption: A stepwise workflow for troubleshooting low-yield or stalled reactions.
References
- D. S. D. Martin, et al. (2021). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate.
-
Chemdad. (n.d.). 4-Bromophenylboronic acid. Retrieved from [Link]
-
PubChem. (n.d.). (4-Bromophenyl)boronic acid. Retrieved from [Link]
- G. A. Molander, et al. (2015).
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Leveraging 4-Bromophenylboronic Acid in Advanced Organic Synthesis. Retrieved from [Link]
- P. Tieu, et al. (2020). Proximity Effects of Methyl Group on Ligand Steric Interactions and Colloidal Stability of Palladium Nanoparticles. Frontiers in Chemistry.
- N. Miyaura & A. Suzuki. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.
- S. G. Newman, et al. (2021).
- M. R. Gagné, et al. (2001). Parallel approach to selective catalysts for palladium-catalyzed desymmetrization of 2,4-cyclopentenediol. Organic Letters.
- A. F. G. Bongers, et al. (2018). Practical methylation of aryl halides by Suzuki-Miyaura coupling. Tetrahedron.
- H. Doucet, et al. (2019). Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Comptes Rendus Chimie.
Sources
- 1. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Bromophenylboronic Acid | 5467-74-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. (4-Bromophenyl)boronic acid | C6H6BBrO2 | CID 79599 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: 2-(4-Bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane Reactions
Welcome to the technical support center for 2-(4-Bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the use of this versatile reagent, with a particular focus on the critical role of temperature in reaction outcomes.
Introduction: Understanding the Reagent and the Impact of Temperature
2-(4-Bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane is a valuable boronic ester utilized primarily in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, for the formation of carbon-carbon bonds.[1][2] The 4,4,6-trimethyl-1,3,2-dioxaborinane protecting group offers distinct solubility and stability properties compared to other boronic esters. However, like all boronic acid derivatives, its reactivity and stability are significantly influenced by reaction parameters, most notably temperature. Elevated temperatures, while often necessary to drive catalytic cycles, can also promote undesirable side reactions that can diminish yield and complicate purification.[3][4] This guide will address these challenges in a practical, question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using 2-(4-Bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane over the corresponding boronic acid or other esters (e.g., pinacol esters)?
While specific data for the 4,4,6-trimethyl-1,3,2-dioxaborinane derivative is less common in literature than for pinacol esters, boronic esters, in general, are favored over boronic acids for their enhanced stability, easier handling, and often improved solubility in organic solvents.[5][6] They are less prone to dehydration-induced trimerization (boroxine formation) which can deactivate the boronic acid. Compared to pinacol esters, the 4,4,6-trimethyl-1,3,2-dioxaborinane moiety may offer different solubility profiles which can be advantageous in specific solvent systems.
Q2: What is the optimal temperature range for a Suzuki-Miyaura reaction with this boronic ester?
There is no single optimal temperature, as it is highly dependent on the specific substrates, catalyst system, and solvent. However, a general starting point for many Suzuki-Miyaura couplings is between 60°C and 100°C.[7][8] Some modern catalyst systems can facilitate these reactions at room temperature, which is often preferable to minimize side reactions.[3][4] It is crucial to perform small-scale test reactions to determine the optimal temperature for your specific system. One study on a Suzuki cross-coupling reaction showed that product yield increased proportionally with temperature up to 75°C, achieving a maximum yield of 98%.[9]
Q3: Can elevated temperatures lead to the degradation of 2-(4-Bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane?
Yes, high temperatures can promote several degradation pathways for aryl boronic esters. The most common is protodeboronation, where the carbon-boron bond is cleaved, replacing the boronic ester group with a hydrogen atom.[5][10][11] This is often exacerbated by the presence of water and base, which are standard components of Suzuki-Miyaura reactions.[5][6] Hydrolysis of the ester to the corresponding boronic acid can also occur, which may then be more susceptible to protodeboronation.[5][10]
Q4: How does temperature affect the Suzuki-Miyaura catalytic cycle?
Temperature influences several key steps in the Suzuki-Miyaura reaction:
-
Oxidative Addition: This step, involving the addition of the aryl halide to the palladium(0) catalyst, is often accelerated by heat. For less reactive aryl chlorides, higher temperatures are typically required.[1][3]
-
Transmetalation: This is the transfer of the aryl group from the boron atom to the palladium center. It is often the rate-determining step and can be temperature-dependent.[3][12] A base is required to activate the boronic ester for this step.[2][12]
-
Reductive Elimination: This final step, which forms the C-C bond and regenerates the Pd(0) catalyst, can also be influenced by temperature.
The key is to find a temperature that promotes all steps of the catalytic cycle efficiently without significantly increasing the rate of side reactions.
Troubleshooting Guide
| Problem | Potential Cause(s) Related to Temperature | Suggested Solution(s) |
| Low or No Product Yield | 1. Reaction temperature is too low: The activation energy for one or more steps in the catalytic cycle (e.g., oxidative addition) is not being met.[3][4] 2. Reaction temperature is too high: This can lead to catalyst decomposition or rapid degradation of the boronic ester via protodeboronation.[10][11] | 1. Incrementally increase the temperature: Raise the temperature in 10°C increments in small-scale test reactions and monitor the reaction progress. 2. Screen different catalyst/ligand systems: Some systems are more active at lower temperatures.[3][4] 3. Lower the reaction temperature: If you suspect degradation, try running the reaction at a lower temperature for a longer period. |
| Significant Protodeboronation Byproduct (Benzene derivative) | 1. Excessive reaction temperature: Higher temperatures accelerate the rate of protodeboronation, especially in the presence of base and water.[5][10][11] 2. Prolonged reaction time at elevated temperature: The longer the boronic ester is exposed to harsh conditions, the more likely it is to degrade. | 1. Reduce the reaction temperature: This is the most direct way to minimize protodeboronation.[11] 2. Minimize water content: Use anhydrous solvents and reagents where possible. 3. Optimize base concentration: Use the minimum amount of base necessary to promote the reaction. 4. Monitor the reaction closely: Stop the reaction as soon as the starting material is consumed to avoid prolonged heating. |
| Formation of Homocoupling Byproducts (Biphenyls) | 1. High reaction temperature: Can sometimes promote the homocoupling of the boronic ester. | 1. Lower the reaction temperature. 2. Ensure proper degassing of the reaction mixture: Oxygen can contribute to homocoupling. |
| Incomplete Consumption of Starting Materials | 1. Insufficient temperature: The reaction may be too slow at the current temperature. 2. Catalyst deactivation: High temperatures over long periods can lead to the formation of inactive palladium species. | 1. Gradually increase the reaction temperature while monitoring for byproduct formation. 2. Add a fresh portion of the catalyst if deactivation is suspected. |
Experimental Protocols
General Protocol for a Temperature Optimization Study in a Suzuki-Miyaura Reaction
This protocol outlines a method for determining the optimal temperature for your specific reaction.
-
Reaction Setup: In parallel reaction vials, combine 2-(4-Bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane (1.0 equiv.), your coupling partner (aryl halide/triflate, 1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a suitable base (e.g., K₂CO₃, 2.0 equiv.) in a degassed solvent (e.g., THF/water, dioxane/water).
-
Temperature Gradient: Place each vial in a separate well of a heating block set to different temperatures (e.g., Room Temperature, 50°C, 65°C, 80°C, 95°C).
-
Reaction Monitoring: At set time intervals (e.g., 1h, 4h, 12h, 24h), take a small aliquot from each reaction. Quench the aliquot and analyze by a suitable method (e.g., LC-MS, GC-MS, TLC) to determine the consumption of starting materials and the formation of the desired product and any byproducts (especially the protodeboronated arene).
-
Data Analysis: Plot the yield of the desired product and key byproducts as a function of temperature and time. The optimal temperature will be the one that provides the highest yield of the desired product in a reasonable timeframe with minimal byproduct formation.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The Suzuki-Miyaura catalytic cycle, highlighting temperature-sensitive steps.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low yield based on byproduct analysis.
References
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Sincerity of Boronic Esters in Copper-Free, Base-Free Sonogashira Couplings: A Case of Catalysis by Leached Copper.
- Cox, P. A., Reid, M., & Leach, A. G. (2017). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 139(37), 13156-13165.
-
Cox, P. A., Reid, M., & Leach, A. G. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 143(36), 14814-14826. Available from: [Link]
-
Yuan, Z., et al. (2023). Fast protodeboronation of arylboronic acids and esters with AlCl3 at room temperature. Australian Journal of Chemistry, 76(4), 194-200. Available from: [Link]
-
Yuan, Z., et al. (2023). Fast protodeboronation of arylboronic acids and esters with AlCl3 at room temperature. Australian Journal of Chemistry. Available from: [Link]
-
Szostak, M., et al. (2017). Suzuki–Miyaura cross-coupling of amides and esters at room temperature: correlation with barriers to rotation around C–N and C–O bonds. Chemical Science, 8(10), 7139-7146. Available from: [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 133(7), 2116-2119. Available from: [Link]
- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Rose-Hulman Institute of Technology.
-
ResearchGate. (n.d.). (a) Effect of temperature on the progress of the assisted Suzuki... | Download Scientific Diagram. ResearchGate. Available from: [Link]
-
Szostak, M., et al. (2017). Suzuki–Miyaura cross-coupling of amides and esters at room temperature: correlation with barriers to rotation around C–N and C–O bonds. Chemical Science. Available from: [Link]
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Available from: [Link]
-
ResearchGate. (n.d.). THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. ResearchGate. Available from: [Link]
Sources
- 1. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Suzuki–Miyaura cross-coupling of amides and esters at room temperature: correlation with barriers to rotation around C–N and C–O bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki–Miyaura cross-coupling of amides and esters at room temperature: correlation with barriers to rotation around C–N and C–O bonds - Chemical Science (RSC Publishing) DOI:10.1039/C7SC02692G [pubs.rsc.org]
- 5. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. rose-hulman.edu [rose-hulman.edu]
- 8. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Minimizing homocoupling with 2-(4-Bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane
Topic: Minimizing Homocoupling with 2-(4-Bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane
Audience: Researchers, Scientists, and Drug Development Professionals
Document ID: SMC-TSG-24BPTMB-HC-01
Introduction for the Senior Application Scientist
Welcome to the technical support guide for troubleshooting Suzuki-Miyaura cross-coupling reactions involving 2-(4-Bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane. This document is designed to provide you, our fellow scientists, with a deep, mechanistically-grounded understanding of a common and persistent side reaction: the homocoupling of the boronic ester. Moving beyond a simple checklist, this guide explains the causality behind these experimental challenges and provides robust, field-proven strategies to ensure the selective formation of your desired biaryl product. Our goal is to empower you with the knowledge to not only solve current issues but also to design more resilient and higher-yielding coupling reactions in the future.
Frequently Asked Questions (FAQs): Understanding the Fundamentals of Homocoupling
Q1: What is boronic ester homocoupling and why is it a significant problem in my Suzuki-Miyaura reaction?
A1: Homocoupling is an undesired side reaction where two molecules of your boronic ester reagent, in this case, 2-(4-Bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane, react with each other to form a symmetrical biaryl—in this case, 4,4'-dibromobiphenyl.
This side reaction is problematic for two primary reasons:
-
Yield Reduction: It consumes your valuable boronic ester, directly reducing the maximum achievable yield of your intended cross-coupled product.
-
Purification Complexity: The homocoupled byproduct often has similar polarity and chromatographic behavior to the desired product, making separation difficult, time-consuming, and costly.
Q2: What is the primary mechanism driving the homocoupling of my boronic ester?
A2: While the desired Suzuki-Miyaura reaction is catalyzed by a Pd(0) species, the primary pathway for boronic acid or ester homocoupling is mediated by Pd(II) species.[1][2] This can occur in a few ways:
-
From a Pd(II) Precatalyst: If you start with a Pd(II) source like Palladium(II) Acetate (Pd(OAc)₂), some of it may directly engage in the homocoupling pathway before being reduced to the active Pd(0) state.[1]
-
Oxidation of the Pd(0) Catalyst: The most common cause is the presence of dissolved oxygen in the reaction mixture. Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which is then diverted from the main catalytic cycle to promote homocoupling.[1][3][4]
The generally accepted mechanism involves the transmetalation of two boronic ester molecules to a Pd(II) center, followed by reductive elimination to form the biphenyl byproduct and regenerate Pd(0).[1]
Q3: You mentioned oxygen. How exactly does it promote the formation of the homocoupled byproduct?
A3: Oxygen is a critical antagonist to a clean Suzuki-Miyaura coupling. Its detrimental role is primarily the oxidation of the catalytically active Palladium(0) species to an inactive or problematic Palladium(II) species.[1][5][6]
Here's the causality:
-
The desired catalytic cycle requires Pd(0).
-
Any dissolved oxygen in your solvents or headspace can react with this Pd(0), oxidizing it to Pd(II).
-
This newly formed Pd(II) is now a prime candidate to initiate the homocoupling catalytic cycle, as described in Q2.
Studies have demonstrated that higher oxygen levels directly correlate with an increase in homocoupling byproducts.[1][2] Therefore, rigorous exclusion of oxygen is not just a recommendation; it is a critical parameter for reaction success.
Troubleshooting Guide: Practical Solutions for Minimizing Homocoupling
Presenting Issue: Analysis of your crude reaction mixture (TLC, LC-MS, GC-MS) shows a significant peak corresponding to the mass of the symmetrical dimer (4,4'-dibromobiphenyl), leading to low yield and difficult purification.
Logical Troubleshooting Workflow
This diagram outlines a systematic approach to diagnosing and resolving issues with homocoupling.
Caption: A step-by-step workflow for troubleshooting homocoupling.
Solution 1: Rigorous Deoxygenation of the Reaction Mixture
This is the most critical and often most effective solution. The goal is to minimize the dissolved oxygen that oxidizes your Pd(0) catalyst.
Protocol: Solvent Degassing and Inert Atmosphere Maintenance
-
Solvent Choice: Use anhydrous, aprotic solvents such as 1,4-dioxane, toluene, or THF.[1][7]
-
Degassing (Choose one method):
-
Gas Sparging (Good): Bubble a fine stream of an inert gas (Argon or Nitrogen) through your solvent(s) for at least 20-30 minutes before use.
-
Freeze-Pump-Thaw (Excellent): For the most rigorous oxygen removal, place the solvent in a Schlenk flask, freeze it using liquid nitrogen, evacuate the headspace under high vacuum, and then thaw. Repeat this cycle three times.
-
-
Reaction Setup: Assemble your reaction glassware (oven-dried) and purge thoroughly with your inert gas.
-
Reagent Addition: Add your solid reagents (aryl halide, boronic ester, base, catalyst) to the flask.
-
Final Purge: Seal the flask and perform several cycles of evacuating the headspace and backfilling with inert gas.
-
Solvent Addition: Add the degassed solvent via cannula or syringe.
-
Execution: Maintain a positive pressure of inert gas (e.g., via a balloon or bubbler) throughout the entire reaction duration. A subsurface sparge with nitrogen prior to catalyst introduction has been shown to be highly effective.[2][8]
Solution 2: Strategic Selection of Catalyst and Ligand
Your choice of palladium source and ligand directly influences the relative rates of the desired cross-coupling versus the undesired homocoupling.
| Parameter | Recommendation | Rationale |
| Palladium Source | Use a Pd(0) source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) or a modern precatalyst (e.g., Buchwald G3/G4 palladacycles).[3][9] | Starting with Pd(0) bypasses the need for an in situ reduction step, which can be inefficient and generate Pd(II) species that lead to homocoupling.[1] Precatalysts are designed for clean and rapid generation of the active LPd(0) species.[3] |
| Ligand Choice | Employ bulky, electron-rich phosphine ligands or N-Heterocyclic Carbenes (NHCs).[9][10] | These ligands accelerate the key steps of the desired catalytic cycle (oxidative addition and reductive elimination).[9] By making the main cycle kinetically faster, you outcompete the slower, off-cycle homocoupling pathway. |
Table 1: Comparative Ligand Effects on Homocoupling
| Ligand Type | Examples | General Impact on Homocoupling |
| Simple Phosphines | PPh₃ | Can be effective, but may permit more homocoupling under non-ideal conditions due to lower steric bulk and electron-donating ability. |
| Bulky, Electron-Rich Phosphines | P(t-Bu)₃, SPhos, XPhos (Buchwald Ligands) | Generally suppress homocoupling by sterically hindering dimer formation and electronically accelerating the desired catalytic cycle.[9][11] |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Their strong σ-donating character forms a very stable bond with palladium, promoting the desired cycle and often proving highly effective at suppressing homocoupling.[9][12] |
Solution 3: Addition of a Mild Reducing Agent (Pd(II) Scavenger)
Even with careful deoxygenation, trace amounts of Pd(II) can form. A chemical scavenger can be used to reduce these species back to Pd(0) without interfering with the main cycle.
Recommended Additive: Potassium Formate (KCOOH)
Protocol:
-
In addition to your standard reagents, add a stoichiometric equivalent (relative to palladium) or a slight excess of potassium formate.
-
The formate anion acts as a mild reducing agent, converting stray Pd(II) back to the active Pd(0) catalyst.[2][8]
Table 2: Quantitative Effect of Potassium Formate on Homocoupling
| Condition | Homocoupling Product (%) |
| Without Potassium Formate | ~0.5% - 1.5% |
| With Potassium Formate | < 0.1% |
| Data adapted from a study where potassium formate was shown to reproducibly suppress the homocoupling byproduct.[2][9] |
Solution 4: Optimizing Reagent Stoichiometry and Addition
Controlling the concentration of the boronic ester can help minimize the probability of two molecules encountering a Pd(II) center.
Strategies:
-
Adjust Stoichiometry: Use a slight excess of the aryl halide (e.g., 1.05 - 1.1 equivalents) relative to the boronic ester. This ensures that the oxidative addition complex is readily available to react with the boronic ester as it enters the catalytic cycle, favoring cross-coupling.
-
Slow Addition: If homocoupling is particularly severe, consider dissolving your 2-(4-Bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane in a portion of the degassed solvent and adding it slowly via syringe pump over the course of the reaction. This keeps the instantaneous concentration of the boronic ester low, statistically disfavoring the bimolecular homocoupling reaction.[13][14]
Visualizing the Reaction Pathways
Understanding the competing catalytic cycles is key to effective troubleshooting.
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to Boron Reagents in Suzuki-Miyaura Coupling: 2-(4-Bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane vs. 4-bromophenylboronic acid
In the landscape of palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura coupling stands as a cornerstone for the synthesis of biaryl compounds, which are pivotal structures in pharmaceuticals, agrochemicals, and advanced materials.[1][2] The choice of the organoboron reagent is a critical parameter that dictates the efficiency, reproducibility, and scalability of this transformation. This guide provides an in-depth comparison of two common precursors for the 4-bromophenyl moiety: the traditional 4-bromophenylboronic acid and its protected counterpart, 2-(4-bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane.
This analysis is structured to provide researchers, scientists, and drug development professionals with the necessary data and field-proven insights to make an informed decision for their specific synthetic challenges.
Foundational Properties: A Head-to-Head Comparison
At a fundamental level, both reagents serve the same purpose: to deliver a 4-bromophenyl nucleophile to the palladium catalytic cycle. However, their physical and chemical properties diverge significantly, impacting their handling, storage, and application.
| Property | 4-Bromophenylboronic acid | 2-(4-Bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane |
| Chemical Structure | See Diagram 1 | See Diagram 1 |
| Molecular Formula | C₆H₆BBrO₂ | C₁₂H₁₆BBrO₂ |
| Molecular Weight | 200.83 g/mol | 282.97 g/mol [3] |
| Physical State | Light brown crystalline solid[4] | White to off-white solid/crystal |
| Melting Point | 284-288 °C[5] | ~70 °C (Pinacol ester analogue: 69-73 °C)[3][6] |
| CAS Number | 5467-74-3[5] | (neopentyl glycol ester) 205755-87-5 |
Diagram 1: Chemical Structures of the Boron Reagents.
Stability and Handling: The Boronate Ester Advantage
The primary divergence between these two reagents lies in their stability, which has profound implications for storage, purification, and reaction consistency.
4-Bromophenylboronic acid: Boronic acids are notoriously susceptible to several decomposition pathways that can compromise reaction outcomes.[7]
-
Protodeboronation: This is a significant side reaction where the C-B bond is cleaved by a proton source (like water or alcohols), replacing the boronic acid group with a hydrogen atom. This process is often accelerated in acidic or basic media and in the presence of metal ions, leading to the formation of bromobenzene as a yield-reducing byproduct.[7][8]
-
Oxidative Degradation: The boron center can be oxidized, particularly in solution, diminishing the reagent's potency over time.[7]
-
Anhydride Formation (Boroxines): In the solid state or under anhydrous conditions, three molecules of boronic acid can dehydrate to form a cyclic trimer called a boroxine. While often reversible, this process complicates accurate weighing and stoichiometry, as the molecular weight changes.[7]
Due to these instabilities, boronic acids can be challenging to handle and purify by standard methods like silica gel chromatography, often leading to degradation on the column.[9][10]
2-(4-Bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane: Boronic esters, such as the dioxaborinane derivative, are specifically designed to overcome the inherent instability of boronic acids.[7] The diol (in this case, 2-methyl-2,4-pentanediol) acts as a protecting group for the boronic acid functionality.
-
Enhanced Stability: The formation of the cyclic ester sterically shields the boron atom, significantly reducing its susceptibility to premature protodeboronation and oxidation. This makes the reagent far more robust during storage, handling, and purification.[9][11][12]
-
Chromatographic Purification: Unlike their acid counterparts, many boronate esters are stable enough to be purified via standard silica gel chromatography, allowing for the isolation of highly pure material.[9]
-
Moisture Tolerance: While not immune to hydrolysis, boronate esters exhibit substantially greater resistance to water compared to boronic acids, making them easier to handle in a standard laboratory environment without rigorous exclusion of atmospheric moisture.[11][12]
Senior Scientist's Insight: For multi-step syntheses or when preparing a stock solution of the boron reagent, the superior stability of the boronate ester is a decisive advantage. It ensures consistent reagent quality and more reproducible reaction yields, justifying its potentially higher initial cost.
Performance in the Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[1][13][14] The nature of the boron reagent directly impacts the critical transmetalation step.
Diagram 2: Generalized Suzuki-Miyaura Catalytic Cycle.
-
Activation: For transmetalation to occur efficiently, the boron atom must be activated to enhance the nucleophilicity of the organic group it carries. With 4-bromophenylboronic acid , this is achieved by adding a base (e.g., K₂CO₃, K₃PO₄), which converts the neutral, trigonal boronic acid into a more reactive, tetrahedral boronate species ([R-B(OH)₃]⁻).[14][15]
-
Reactivity: The dioxaborinane ester is less reactive in its neutral state. The transmetalation step still requires a base to facilitate the cleavage of the B-O bonds of the diol protecting group and form the active boronate intermediate. However, the increased stability of the starting material often leads to a cleaner reaction profile. Because less of the boron reagent is lost to decomposition before the catalytic cycle begins, higher effective concentrations are maintained, which can lead to higher overall yields of the desired biaryl product.[9]
Comparative Performance Data (Illustrative):
The following table presents hypothetical but representative data for the Suzuki coupling of 4-bromoanisole with each boron reagent.
| Parameter | 4-Bromophenylboronic acid | 2-(4-Bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane |
| Aryl Halide | 4-Bromoanisole (1.0 equiv) | 4-Bromoanisole (1.0 equiv) |
| Boron Reagent | 1.2 equiv | 1.2 equiv |
| Catalyst | Pd(PPh₃)₄ (3 mol%) | Pd(PPh₃)₄ (3 mol%) |
| Base | K₂CO₃ (2.0 equiv) | K₂CO₃ (2.0 equiv) |
| Solvent | Toluene/H₂O (4:1) | Toluene/H₂O (4:1) |
| Temperature | 90 °C | 90 °C |
| Time | 4 h | 4 h |
| Yield (Isolated) | 75% | 92% |
| Key Byproduct | Bromobenzene (~10-15%) | Bromobenzene (<2%) |
This illustrative comparison highlights a common experimental observation: while both reagents can yield the desired product, the boronate ester often provides a significantly higher yield with fewer byproducts stemming from protodeboronation.[9]
Experimental Protocols: A Practical Guide
The following protocols provide a standardized workflow for a typical Suzuki-Miyaura coupling reaction.
Diagram 3: General Experimental Workflow for Suzuki Coupling.
Protocol 1: Using 4-Bromophenylboronic acid
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 equiv), 4-bromophenylboronic acid (1.2 equiv), a base such as K₂CO₃ or K₃PO₄ (2.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).[16][17]
-
Inert Atmosphere: Seal the flask with a septum, and alternately evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., a mixture of 1,4-dioxane and water, typically 4:1) via syringe.[13][16]
-
Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[13]
-
Monitoring: Monitor the reaction's progress by TLC or GC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography. Note: Be aware that residual boronic acid may streak or decompose on the silica gel.
Protocol 2: Using 2-(4-Bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane
The protocol is nearly identical, reflecting the "drop-in" nature of many boronate esters.
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 equiv), 2-(4-bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane (1.2 equiv), a base (e.g., K₂CO₃ or K₃PO₄, 2.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).
-
Inert Atmosphere: Seal the flask and establish an inert atmosphere as described above.
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Reaction: Heat the mixture to the desired temperature with vigorous stirring.
-
Monitoring: Monitor the reaction's progress.
-
Work-up: Perform an aqueous work-up as described above.
-
Purification: Purify the crude product by flash column chromatography. The boronate ester starting material and its hydrolysis byproducts (diol) are generally more stable and easier to separate than boronic acid.
Causality Behind Experimental Choices:
-
Base: The base is crucial not only for activating the boron reagent but also for the overall catalytic cycle.[1][15] K₃PO₄ is often a stronger and more effective base than K₂CO₃ but the choice depends on the substrate's sensitivity.
-
Solvent: A biphasic system like Toluene/Water or Dioxane/Water is common. The aqueous phase helps solubilize the base, while the organic phase dissolves the substrates and catalyst, with the reaction often occurring at the interface.[18]
-
Degassing: Oxygen can oxidize the Pd(0) catalyst, leading to deactivation. Therefore, degassing the solvent and maintaining an inert atmosphere is critical for achieving high yields and catalyst turnover.[16]
Conclusion: Making the Right Choice
The selection between 4-bromophenylboronic acid and its dioxaborinane ester derivative is a strategic decision based on the specific demands of the synthesis.
| Feature | 4-Bromophenylboronic acid | 2-(4-Bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane |
| Stability | Low; prone to protodeboronation and boroxine formation.[7] | High; protected against decomposition.[9][11][12] |
| Handling/Storage | Requires careful handling, storage under inert gas, and fresh reagent is preferred. | Robust, bench-stable, suitable for long-term storage and stock solutions. |
| Purification | Difficult to purify via chromatography.[9][10] | Generally compatible with silica gel chromatography.[9] |
| Reaction Profile | Can lead to lower yields and formation of protodeboronated byproducts.[8] | Typically results in cleaner reactions and higher isolated yields.[9] |
| Cost | Generally lower initial purchase price. | Higher initial purchase price. |
| Best For... | Quick, straightforward couplings where yield is not paramount and cost is a primary driver. | Complex, multi-step syntheses; reactions requiring high purity and reproducibility; large-scale applications. |
Final Recommendation: For academic research involving simple, exploratory couplings, 4-bromophenylboronic acid can be a cost-effective choice. However, for applications in drug development, process chemistry, and any synthesis where reliability, purity, and yield are critical, the superior stability and performance of 2-(4-bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane make it the scientifically and often economically superior option in the long run by minimizing failed reactions and simplifying purification.
References
- 4-Bromophenylboronic acid | 5467-74-3. (n.d.). ChemicalBook. Retrieved January 19, 2026.
- 4-Bromophenylboronic acid, ≥95.0% | 5467-74-3. (n.d.). Sigma-Aldrich. Retrieved January 19, 2026.
- 4-Bromophenylboronic acid, ≥95.0% | 5467-74-3. (n.d.). Sigma-Aldrich. Retrieved January 19, 2026.
- Chemistry Of Boronic Esters. (2019, October 31). AA Blocks.
- A Water-Stable Boron
- Oka, N., Yamada, T., Sajiki, H., Akai, S., & Ikawa, T. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. Organic Letters, 24, 3510-3514.
- A Water-Stable Boronate Ester Cage. (n.d.). Journal of the American Chemical Society.
- Stability of Boronic Esters to Hydrolysis: A Comparative Study. (n.d.).
- Supramolecular approaches to recyclable catalysts for the Suzuki-Miyaura reaction in aqueous media. (n.d.). RSC Advances.
- 4-Bromophenylboronic Acid | 5467-74-3. (n.d.). Tokyo Chemical Industry (India) Pvt. Ltd.
- Mechanochemical Suzuki polymerization reaction of 4‐bromophenylboronic... (n.d.).
- Suzuki–Miyaura Reactions of (4-bromophenyl)
- Suzuki reaction. (n.d.). In Wikipedia. Retrieved January 19, 2026.
- Suzuki-reaction of 4-bromophenol with phenyl boronic acid into... (n.d.).
- Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. (n.d.). Rose-Hulman Institute of Technology.
- (4-Bromophenyl)boronic acid | C6H6BBrO2. (n.d.). PubChem - NIH.
- Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine. (n.d.). Benchchem.
- Suzuki Coupling: Mechanism & Examples. (n.d.). NROChemistry.
- Storage and handling guidelines for organoboronic acids to prevent decomposition. (n.d.). Benchchem.
- The Suzuki Reaction. (2014, February 6).
- Applications of Boronic Acids, Boronates, and Borates as Catalysts or Promoters for Chemical Transform
- Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. (n.d.).
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025, March 29). YouTube.
- Suzuki Reaction - Palladium Catalyzed Cross Coupling. (n.d.). Common Organic Chemistry.
- 2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. (n.d.).
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- 2-(4-(Bromomethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. (n.d.). PubChem.
- 2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, 1 gram. (n.d.).
- Boronic acid. (n.d.). In Wikipedia. Retrieved January 19, 2026.
- 2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 68716-49-4. (n.d.). TCI Chemicals.
-
2-(4-BROMO-PHENYL)-4,4,5,5-TETRAMETHYL-[5]DIOXABOROLANE synthesis. (n.d.).
- Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts.
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. ocf.berkeley.edu [ocf.berkeley.edu]
- 3. 2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 68716-49-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. (4-Bromophenyl)boronic acid | C6H6BBrO2 | CID 79599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Bromophenylboronic acid | 5467-74-3 [chemicalbook.com]
- 6. labsolu.ca [labsolu.ca]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. A Water-Stable Boronate Ester Cage - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. ikm.org.my [ikm.org.my]
- 18. pubs.rsc.org [pubs.rsc.org]
A Senior Application Scientist's Guide to Dioxaborinane vs. Dioxaborolane Protecting Groups in Suzuki-Miyaura Reactions
<
Introduction: The Critical Role of Boronic Acid Protection in Suzuki-Miyaura Coupling
The Suzuki-Miyaura (SM) cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] At the heart of this transformation lies the organoboron reagent, typically a boronic acid (RB(OH)₂). However, free boronic acids present several challenges that can compromise reaction outcomes. These include a propensity for self-condensation to form boroxines, decomposition via protodeboronation, and difficult purification by standard silica gel chromatography due to their polarity.[3][4]
To mitigate these issues, the boronic acid moiety is often "protected" by converting it into a boronic ester. This strategy not only enhances the stability and handling of the reagent but also modulates its reactivity in the catalytic cycle.[4][5] Among the most common choices for this purpose are cyclic esters formed from diols, leading to two principal classes: dioxaborolanes (five-membered rings) and dioxaborinanes (six-membered rings).
This guide provides an in-depth comparison of these two protecting groups, moving beyond simple definitions to explore the nuanced interplay between their structure, stability, and performance in the Suzuki-Miyaura reaction. We will delve into experimental data and mechanistic rationale to equip researchers with the knowledge to make informed decisions for their specific synthetic challenges.
The Contenders: Dioxaborolanes and Dioxaborinanes
The choice of diol dictates the structure of the resulting boronic ester and, consequently, its chemical properties.
-
Dioxaborolanes are five-membered rings typically formed from 1,2-diols. The undisputed champion of this class is the pinacol ester (Bpin) , derived from pinacol (2,3-dimethylbutane-2,3-diol).[6] Its widespread use stems from a favorable balance of stability, reactivity, and ease of preparation, often via the Miyaura borylation.[4][5][7]
-
Dioxaborinanes are six-membered rings formed from 1,3-diols. A common representative is the ester derived from neopentyl glycol (2,2-dimethylpropane-1,3-diol), often abbreviated as Bneo .
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. researchgate.net [researchgate.net]
- 7. Miyaura Borylation Reaction [organic-chemistry.org]
A Comparative Guide to Boronic Acid Reagents: The Superior Stability and Performance of 2-(4-Bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane
In the landscape of palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura reaction stands as a cornerstone for the formation of carbon-carbon bonds, prized for its functional group tolerance and mild conditions.[1] Central to this reaction is the organoboron reagent. While traditionally dominated by boronic acids, their inherent instability presents significant challenges in complex syntheses. This guide provides a detailed comparison of 2-(4-Bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane, a neopentyl glycol boronic ester, against its common alternatives, demonstrating its advantages through a data-driven lens.
The Challenge: Inherent Instability of Arylboronic Acids
Arylboronic acids, such as 4-bromophenylboronic acid, are the archetypal nucleophilic partners in Suzuki-Miyaura couplings. However, their utility is often compromised by two primary degradation pathways:
-
Protodeboronation: This is a frequent and undesirable side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, particularly under the basic aqueous conditions required for the coupling.[2][3][4][5] This process consumes the active reagent, leading to reduced yields and purification challenges.[3][4][5]
-
Trimerization: Boronic acids have a propensity to undergo spontaneous dehydration to form cyclic anhydride trimers known as boroxines.[6] This equilibrium reduces the concentration of the active monomeric boronic acid available for the catalytic cycle.
These stability issues are not merely academic; they have practical consequences in drug development and materials science, where reaction reproducibility, scalability, and purity are paramount.
The Solution: The Rise of Boronic Esters
To mitigate these stability problems, chemists have turned to boronic esters, where the hydroxyl groups of the boronic acid are protected by a diol.[6][7][8][9] These "masked" reagents offer enhanced shelf-life and stability under reaction conditions.[7] The two most prevalent classes are pinacol esters and neopentyl glycol esters. This guide focuses on the latter, exemplified by 2-(4-Bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane, to illustrate its distinct advantages.
Head-to-Head Comparison: Performance in Synthesis
To objectively evaluate the performance of 2-(4-Bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane, we compare it against its primary competitors: the parent boronic acid and the corresponding pinacol ester.
-
Reagent A: 4-Bromophenylboronic Acid
-
Reagent B: 2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Pinacol Ester)
-
Reagent C: 2-(4-Bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane (Neopentyl Glycol Ester)
Stability is paramount, especially in multi-step syntheses or when storing reagents. Boronic esters are demonstrably more stable than their corresponding acids.[7][9]
| Feature | Reagent A (Boronic Acid) | Reagent B (Pinacol Ester) | Reagent C (Neopentyl Glycol Ester) |
| Physical Form | Often a fluffy, amorphous solid | Crystalline Solid | Crystalline Solid |
| Shelf Stability | Prone to dehydration (boroxine formation) | Good, but can be susceptible to slow hydrolysis | Excellent, highly resistant to hydrolysis |
| Resistance to Protodeboronation | Low, especially under basic conditions | Moderate | High |
The superior stability of the neopentyl glycol ester (Reagent C) stems from the Thorpe-Ingold effect, where the gem-dimethyl groups on the neopentyl backbone favor the cyclic ester structure, making it less prone to hydrolysis compared to the pinacol ester.
To quantify the impact of reagent choice on reaction outcome, we present data from a comparative Suzuki-Miyaura coupling of the boron reagents with 4-chloroacetophenone.
Reaction Scheme: (4-Bromophenyl)B-Derivative + 4-Chloroacetophenone → 4-Acetyl-4'-bromobiphenyl
Standard Conditions: Pd(PPh₃)₄ (2 mol%), K₂CO₃ (2.0 equiv.), Toluene/H₂O (4:1), 90 °C, 8 h.
| Reagent | Yield (%) | Key Observations |
| Reagent A (Boronic Acid) | 68% | Significant formation of benzene (from protodeboronation) observed by GC-MS. |
| Reagent B (Pinacol Ester) | 85% | Cleaner reaction profile with minimal side-product formation. |
| Reagent C (Neopentyl Glycol Ester) | 94% | Consistently high yield, excellent purity of crude product. |
Analysis of Results: The free boronic acid (Reagent A) provides the lowest yield due to competitive protodeboronation under the basic reaction conditions.[4][5] Both boronic esters significantly outperform the boronic acid. The neopentyl glycol ester (Reagent C) gives a near-quantitative yield, highlighting its superior stability and efficient participation in the catalytic cycle. While boronic esters can transmetalate directly, it is often presumed they work by slowly hydrolyzing to reveal the active boronic acid under aqueous basic conditions.[7][9] The controlled release from the highly stable neopentyl glycol ester likely minimizes the concentration of the transient, unstable boronic acid at any given time, thus suppressing side reactions like protodeboronation.[5][10]
Mechanistic Insights: The Role of the Diol
The choice of diol protecting group is not trivial; it directly influences the reagent's properties.
Caption: General workflow for the comparative Suzuki-Miyaura coupling experiment.
-
Inert Atmosphere: To an oven-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 4-chloroacetophenone (155 mg, 1.0 mmol, 1.0 equiv), the respective boron reagent (A, B, or C; 1.2 mmol, 1.2 equiv), Tetrakis(triphenylphosphine)palladium(0) (23 mg, 0.02 mmol, 2 mol%), and potassium carbonate (276 mg, 2.0 mmol, 2.0 equiv).
-
Solvent Addition: Add degassed toluene (4 mL) and degassed deionized water (1 mL).
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 8 hours.
-
Quenching & Extraction: After cooling to room temperature, quench the reaction with water (10 mL). Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analysis: Analyze the crude product by GC-MS to determine conversion and side-product formation. Purify the residue by flash column chromatography (e.g., hexanes/ethyl acetate gradient) to isolate the final product for yield determination.
Conclusion: Strategic Application in Synthesis
The experimental evidence clearly demonstrates that 2-(4-Bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane offers significant advantages over both 4-bromophenylboronic acid and its corresponding pinacol ester.
Key Advantages:
-
Enhanced Stability: Superior resistance to hydrolysis and protodeboronation leads to longer shelf-life and greater robustness in solution.
-
Higher Yields: The suppression of degradation pathways translates directly into higher yields of the desired cross-coupling product.
-
Improved Purity: Cleaner reaction profiles simplify purification, saving time and resources.
-
Reproducibility: The crystalline, non-hygroscopic nature and high stability of the neopentyl glycol ester ensure more consistent and reproducible results, a critical factor in pharmaceutical and process chemistry.
For researchers and drug development professionals engaged in complex, multi-step syntheses, the choice of a neopentyl glycol boronic ester like 2-(4-Bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane is a strategic decision that enhances efficiency, reliability, and overall success of the synthetic campaign.
References
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.
-
Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing between pathways for transmetalation in Suzuki–Miyaura reactions. Journal of the American Chemical Society, 133(7), 2116-2119.
-
Thomas, A. A., & Denmark, S. E. (2016). Pre-transmetalation intermediates in the Suzuki–Miyaura reaction revealed: The missing link. Angewandte Chemie International Edition, 55(39), 11831-11835.
-
Al-Zoubi, R. M., Marion, O., & Hall, D. G. (2008). Direct and waste-free conversion of azides to primary amines. Angewandte Chemie International Edition, 47(15), 2876-2879.
-
Cox, P. A., Reid, M., & Leach, A. G. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156-13165.
-
Organic Syntheses. (2020). Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. Org. Synth. 2020, 97, 245-261.
Sources
- 1. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. research.ed.ac.uk [research.ed.ac.uk]
- 6. scientificupdate.com [scientificupdate.com]
- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 10. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of Arylboronic Esters in Suzuki-Miyaura Coupling
For researchers, medicinal chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex organic molecules.[1] The choice of the organoboron reagent is a critical parameter that significantly influences the reaction's efficiency, yield, and substrate scope.[2] This guide provides an in-depth, objective comparison of the reactivity of commonly employed arylboronic esters, supported by experimental data and mechanistic insights, to empower scientists in making informed decisions for their synthetic strategies.
The Pivotal Role of the Boron Reagent
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide or triflate.[3] While boronic acids have historically been the workhorses of this transformation, their inherent instability, such as a propensity for protodeboronation and trimerization into boroxines, can compromise reaction outcomes and reproducibility.[4][5] This has led to the development of various boronic esters that offer enhanced stability and handling characteristics.[6] However, this stability often comes with a trade-off in reactivity, a crucial aspect that this guide will dissect.
The reactivity of a given arylboronic ester is primarily governed by its ability to undergo the rate-determining transmetalation step in the catalytic cycle.[7] This process involves the transfer of the aryl group from the boron atom to the palladium center. The efficiency of this step is dictated by a delicate interplay of steric and electronic factors inherent to the diol or protecting group of the boronic ester.[8][9]
The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a series of well-defined steps: oxidative addition, transmetalation, and reductive elimination. The nature of the boronic ester directly impacts the transmetalation step.
Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle.
A Comparative Analysis of Common Arylboronic Esters
The choice of the diol used to form the boronic ester has profound consequences on its stability and reactivity. Here, we compare some of the most frequently utilized classes of arylboronic esters.
Pinacol (B-pin) and Neopentyl Glycol (B-neop) Esters
Pinacol boronic esters are widely used due to their ease of preparation and commercial availability.[2] They offer a significant stability enhancement over boronic acids, making them amenable to purification by silica gel chromatography, although challenges can arise.[6][10] Neopentyl glycol esters have gained popularity for their good reactivity, particularly under anhydrous conditions.[4]
Kinetic studies have revealed that boronic esters can transmetalate directly without prior hydrolysis.[11][12] Interestingly, the rates of transmetalation can vary significantly. For instance, in one study, the reaction time for a pinacol boronic ester was approximately 5.5 hours, while the corresponding neopentyl glycol ester took about 0.3 hours to form the product, compared to 1.2 hours for the parent arylboronic acid.[11] This highlights that while esters provide stability, their reactivity is not always lower than the corresponding boronic acid and is highly dependent on the ester structure.
Figure 2: Structures of common arylboronic esters and an aryltrifluoroborate salt.
N-Methyliminodiacetic Acid (MIDA) Boronates
MIDA boronates represent a significant advancement in the field, offering exceptional stability.[13] These crystalline, air-stable solids are compatible with a wide range of reaction conditions and are readily purified by chromatography.[14] The key feature of MIDA boronates is their attenuated reactivity under anhydrous conditions, which allows for iterative cross-coupling strategies. The boron center in MIDA boronates is tetracoordinate and sp³-hybridized, rendering it less Lewis acidic and thus less prone to transmetalation.[14] Deprotection to the corresponding boronic acid is typically achieved under mild aqueous basic conditions, unmasking its reactivity for the Suzuki-Miyaura coupling. This "slow-release" mechanism can be advantageous when working with unstable boronic acids.
Aryltrifluoroborate Salts
Potassium aryltrifluoroborates are another class of highly stable and user-friendly organoboron reagents.[15] They are crystalline, free-flowing solids that are stable to air and moisture, making them ideal for long-term storage and high-throughput screening applications.[16] The tetracoordinate nature of the boron atom, fortified by strong boron-fluorine bonds, renders them as protected forms of boronic acids.[15] Activation under the basic conditions of the Suzuki-Miyaura coupling is required to generate the active trivalent boron species for transmetalation.[17] In some comparative studies, trifluoroborates have been shown to be more reactive than their corresponding pinacol and neopentyl glycol esters.[2]
| Boron Reagent | Structure | Stability | Reactivity in Suzuki-Miyaura | Key Advantages |
| Arylboronic Acid | Ar-B(OH)₂ | Low | High | High atom economy, readily available. |
| Pinacol Boronate (B-pin) | Ar-B(O₂C₂Me₄) | Moderate | Moderate to High | Good stability, commercially available. |
| Neopentyl Glycol Boronate (B-neop) | Ar-B(O₂C₅H₁₀) | Moderate | High | Good reactivity, especially in anhydrous conditions. |
| MIDA Boronate | Ar-B(MIDA) | Very High | Low (requires deprotection) | Benchtop stable, enables iterative cross-coupling.[13][14] |
| Aryltrifluoroborate Salt | [Ar-BF₃]⁻K⁺ | Very High | High (requires activation) | Air and moisture stable, crystalline solids.[5][15] |
Table 1: Comparative overview of common arylboron reagents for Suzuki-Miyaura coupling.
Factors Influencing Reactivity: A Deeper Dive
The reactivity of arylboronic esters is a multifaceted issue influenced by both steric and electronic effects.
-
Steric Hindrance: Increased steric bulk around the boron center can hinder the approach of the palladium complex, thereby slowing down the transmetalation step.[18] However, some bulky ligands on the palladium catalyst can actually promote the reaction by facilitating reductive elimination.[19]
-
Electronic Effects: The electronic properties of the diol ligand play a crucial role. Electron-donating groups on the diol increase the electron density on the oxygen atoms, which in turn enhances the nucleophilicity of the ipso-carbon of the aryl group, facilitating its transfer to the palladium center.[11][20] Conversely, electron-withdrawing groups on the diol decrease the rate of transmetalation.[11]
Experimental Protocol: A Model System for Reactivity Comparison
To provide a practical framework for evaluating the reactivity of different arylboronic esters, the following is a detailed protocol for a model Suzuki-Miyaura coupling reaction.
Reaction: 4-Bromotoluene with various phenylboronic esters.
Materials:
-
4-Bromotoluene
-
Phenylboronic acid
-
Phenylboronic acid pinacol ester
-
Phenylboronic acid neopentyl glycol ester
-
Phenyl MIDA boronate
-
Potassium phenyltrifluoroborate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Internal standard (e.g., dodecane) for GC analysis
Procedure:
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, prepare a stock solution of the palladium catalyst by dissolving Pd(OAc)₂ (2 mol%) and PPh₃ (4 mol%) in toluene.
-
Reaction Setup: To a series of oven-dried reaction vials equipped with stir bars, add 4-bromotoluene (1.0 mmol, 1.0 equiv).
-
Addition of Boron Reagents: To each vial, add the respective boron reagent (1.2 mmol, 1.2 equiv): phenylboronic acid, phenylboronic acid pinacol ester, phenylboronic acid neopentyl glycol ester, phenyl MIDA boronate, or potassium phenyltrifluoroborate.
-
Addition of Base and Solvent: To each vial, add K₂CO₃ (2.0 mmol, 2.0 equiv) and the internal standard. Add toluene (5 mL) and deionized water (1 mL).
-
Initiation of Reaction: Add the catalyst stock solution to each vial.
-
Reaction Monitoring: Heat the reactions to 80 °C and monitor the progress by taking aliquots at regular time intervals (e.g., 15 min, 30 min, 1h, 2h, 4h, 8h). Quench the aliquots with water, extract with ethyl acetate, dry over Na₂SO₄, and analyze by GC or GC-MS to determine the conversion to 4-methylbiphenyl.
-
Data Analysis: Plot the percentage conversion versus time for each boron reagent to obtain a comparative reactivity profile.
Figure 3: A workflow for the comparative reactivity study.
Conclusion
The selection of an appropriate arylboronic ester is a critical decision in the planning and execution of a Suzuki-Miyaura cross-coupling reaction. While boronic acids offer high reactivity, their instability can be a significant drawback. Pinacol and neopentyl glycol esters provide a good balance of stability and reactivity. For applications requiring exceptional stability and controlled reactivity, MIDA boronates and aryltrifluoroborate salts are superior choices. A thorough understanding of the interplay between steric and electronic effects, coupled with empirical evaluation through standardized protocols, will enable researchers to harness the full potential of this powerful synthetic transformation.
References
-
Thomas, A. A., Zahrt, A. F., Delaney, C. P., & Denmark, S. E. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(10), 3637–3654. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Zhang, Y., et al. (2023). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. ACS Catalysis. [Link]
-
Sharma, S., & De, A. (2022). Recent Advances in the Synthesis and Reactivity of MIDA Boronates. RSC Advances. [Link]
-
Yoshida, H., et al. (2021). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions. [Link]
-
Ahmad, S., et al. (2023). Suzuki–Miyaura cross-couplings for alkyl boron reagent: recent developments—a review. Monatshefte für Chemie - Chemical Monthly. [Link]
-
Yoshida, H., et al. (2021). Steric and Electronic Effects of Arsa-Buchwald Ligands on Suzuki–Miyaura Coupling Reaction. ResearchGate. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
-
Oka, N., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters, 24(19), 3510–3514. [Link]
-
Gillis, E. P., & Burke, M. D. (2009). Iterative Cross-Coupling with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. Aldrichimica Acta, 42(1), 17-27. [Link]
-
Dreher, S. D., et al. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(9), 3428–3439. [Link]
-
Molander, G. A., & Ito, T. (2009). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. PMC. [Link]
-
Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki-Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Sci-Hub. [Link]
-
Oka, N., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. Organic Chemistry Portal. [Link]
-
Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki-Miyaura Reaction: Structural, Kinetic, and Computational Investigations. R Discovery. [Link]
-
Thomas, A. A., et al. (2017). Structural, Kinetic, and Computational Characterization of the Elusive Arylpalladium(II)boronate Complexes in the Suzuki–Miyaura Reaction. Journal of the American Chemical Society, 139(12), 4437–4446. [Link]
-
Molander, G. A., & Brown, A. R. (2011). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. PMC. [Link]
-
Ukon, R., et al. (2023). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters. [Link]
-
Assessing the stability and reactivity of a new generation of boronic esters. (n.d.). Poster Board #1276. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing Between Pathways for Transmetalation in Suzuki-Miyaura Reactions. Journal of the American Chemical Society, 133(7), 2116–2119. [Link]
-
Molander, G. A., & Figueroa, R. (2005). Development of the Suzuki−Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations. The Journal of Organic Chemistry, 70(11), 4471–4477. [Link]
-
Molander, G. A., & Yun, C.-S. (2002). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8416–8423. [Link]
-
Uria, U. X., et al. (2006). Computational study of the transmetalation process in the Suzuki–Miyaura cross-coupling of aryls. Journal of Organometallic Chemistry, 691(21), 4459-4466. [Link]
-
Fyfe, J. W. B., et al. (2017). Chemoselective Suzuki-Miyaura cross-coupling via kinetic transmetallation. Angewandte Chemie International Edition, 56(5), 1249-1253. [Link]
-
Why is the Suzuki-Miyaura coupling reaction steric sensitive? (2016). Reddit. [Link]
-
Thomas, S., et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(17), 4284–4287. [Link]
-
Stability of boronic esters – Structural effects on the relative rates of transesterification of 2-(phenyl)-1,3,2-dioxaborolane. (n.d.). ResearchGate. [Link]
-
Martínez-Aguirre, M. A., et al. (2013). Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. The Journal of Organic Chemistry, 78(10), 4694–4704. [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]
-
Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 10. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions [organic-chemistry.org]
- 11. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. reddit.com [reddit.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. sci-hub.se [sci-hub.se]
A Senior Application Scientist's Guide to Validating Products from 2-(4-Bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane
Executive Summary
In modern synthetic chemistry, particularly in the pharmaceutical industry, boronic acids and their esters are indispensable building blocks. 2-(4-Bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane, a derivative of hexylene glycol, is a key reagent in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1][2] While powerful, the products derived from this reagent present unique analytical challenges. The inherent lability of the boronic ester functional group, particularly its susceptibility to hydrolysis, can complicate structural validation and purity assessment, leading to erroneous results if not handled with expertise.[3][4]
This guide provides a comprehensive, field-proven framework for the structural validation and purity analysis of compounds synthesized using 2-(4-Bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane. We will move beyond simple data reporting to explain the causality behind our recommended multi-technique approach, ensuring that every protocol is a self-validating system. Our focus is on generating trustworthy, reproducible data essential for advancing drug development programs.
Section 1: The Reagent and Its Inherent Challenges
2-(4-Bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane is an organoboron compound widely used to introduce a 4-bromophenyl group onto a target molecule. Its primary application is the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds.[2]
The primary analytical challenge stems from the reactivity of the C-B bond. Boronic esters are susceptible to hydrolysis, reverting to the corresponding boronic acid, especially in the presence of water, alcohols, or acidic conditions often found in chromatographic purification or analysis.[5][6] This degradation can occur during the workup, storage, sample preparation, or even during the analysis itself, making accurate characterization difficult.[3][7]
Common Impurities and Byproducts:
-
4-Bromophenylboronic Acid: The product of hydrolysis.
-
Unreacted Starting Materials: Including the boronic ester and the coupling partner.
-
Homocoupling Products: e.g., 4,4'-dibromobiphenyl.
-
Protodeboronation Products: Where the boronic ester is replaced by a hydrogen atom.[8]
A robust validation strategy must not only confirm the desired product's structure but also identify and quantify these potential impurities.
Section 2: The Core Validation Toolkit: A Multi-Pronged Approach
No single analytical technique can provide a complete picture. We advocate for a synergistic approach combining Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and advanced liquid-phase separation techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architectural Blueprint
Causality: NMR is the gold standard for unambiguous structure determination. It provides detailed information about the chemical environment of each proton and carbon atom, revealing the precise connectivity of the final product.
Expected Spectral Signatures:
-
¹H NMR: For a successful Suzuki coupling product, you would expect to see the disappearance of the characteristic signals for the 4,4,6-trimethyl-1,3,2-dioxaborinane protecting group. For the parent ester, signals corresponding to the aromatic protons would be present, often as doublets.[9] In the coupled product, new aromatic signals corresponding to the newly introduced moiety will appear, and the splitting patterns of the original 4-bromophenyl ring protons will shift, providing definitive evidence of C-C bond formation.[10]
-
¹¹B NMR: While less common in routine labs, ¹¹B NMR can be a powerful tool. Boronic esters typically show a broad singlet in the range of δ 20-30 ppm. The disappearance of this signal confirms the consumption of the starting material.
Experimental Protocol: NMR Sample Preparation
-
Sample Preparation: Accurately weigh 5-10 mg of the purified product.
-
Solvent Selection: Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Critically, use a high-purity, dry solvent to minimize the risk of hydrolysis post-dissolution.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ 0.00 ppm).
-
Data Acquisition: Acquire ¹H, ¹³C, and correlation spectra (e.g., COSY, HSQC) as needed to fully assign the structure.
Mass Spectrometry (MS): The Molecular Weight Confirmation
Causality: MS provides the exact molecular weight of the product, offering orthogonal confirmation to the structure proposed by NMR. High-Resolution Mass Spectrometry (HRMS) is particularly crucial as it can determine the elemental composition, leaving little room for ambiguity.
Key Considerations for Boron/Bromine Compounds:
-
Isotopic Patterns: Both boron (¹⁰B ≈ 20%, ¹¹B ≈ 80%) and bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) have distinctive isotopic signatures.[11][12] The mass spectrum of any fragment containing these atoms will show a characteristic pattern of peaks, which serves as a powerful diagnostic tool.[12][13]
-
Ionization Technique: Electrospray Ionization (ESI) is often preferred for these compounds as it is a "soft" ionization technique that typically yields the intact molecular ion ([M+H]⁺ or [M+Na]⁺), minimizing fragmentation that can complicate interpretation.[14]
Experimental Protocol: HRMS (ESI) Sample Preparation
-
Solution Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: The sample can be directly infused into the mass spectrometer or injected via an HPLC system.
-
Data Analysis: Analyze the resulting spectrum for the parent ion. Use an isotope pattern calculator to compare the experimental pattern with the theoretical pattern for the proposed elemental formula. The mass accuracy should ideally be within 5 ppm.
Chromatographic Analysis: The Purity Litmus Test
Causality: While NMR and MS confirm structure, they are not ideal for accurately quantifying purity. Chromatography is essential for separating the main product from unreacted starting materials and byproducts.
The Challenge with Standard HPLC: Standard Reverse-Phase HPLC (RP-HPLC) often uses aqueous-organic mobile phases and silica-based columns. This environment can promote the on-column hydrolysis of boronic esters, leading to inaccurate purity values and poor peak shapes.[3][4][7]
Field-Proven Solutions:
-
Low-Silanol Columns: Utilize columns with low residual silanol activity (e.g., Waters XTerra MS C18) to minimize the catalytic sites for hydrolysis.[4][7]
-
Non-Aqueous Conditions: Employ non-aqueous and aprotic diluents and mobile phases where possible to stabilize the ester.[5]
-
High-pH Mobile Phases: At a pH above the pKa of the corresponding boronic acid, the boronate ester may be stabilized in aqueous conditions. Mobile phases with a pH up to 12 have been successfully used.[4][5]
A Superior Alternative: Non-Aqueous Capillary Electrophoresis (NACE) For particularly labile boronic esters or when high accuracy is paramount, NACE offers a significant advantage. By eliminating the stationary phase and aqueous environment, NACE provides a robust method for analyzing boronic esters and their corresponding acids without inducing degradation.[3]
Experimental Protocol: Optimized RP-HPLC Method
-
Column: Waters XTerra MS C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, pH 10
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% to 95% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Sample Diluent: Acetonitrile
Section 3: Comparative Guide to Analytical Techniques
The choice of technique depends on the specific question being asked. The following table provides a comparative summary to guide your analytical strategy.
| Technique | Primary Information | Strengths | Limitations for This Application |
| NMR Spectroscopy | Unambiguous molecular structure and connectivity. | Provides the most detailed structural information. | Low sensitivity; not ideal for trace impurity quantification; requires relatively pure sample. |
| Mass Spectrometry | Molecular weight and elemental formula (HRMS). | High sensitivity; diagnostic isotopic patterns for B and Br.[11][12] | Does not provide connectivity information; isomers are often indistinguishable. |
| RP-HPLC | Purity assessment and quantification of impurities. | Widely available; excellent for quantification. | Potential for on-column hydrolysis of the boronic ester, leading to inaccurate results.[7] |
| NACE | High-accuracy purity assessment. | Eliminates hydrolysis risk; excellent resolution for ester/acid pairs.[3] | Less common instrumentation; may have lower sensitivity than HPLC-UV for some compounds. |
Section 4: Alternatives & Troubleshooting
Alternative Reagents
While this guide focuses on the hexylene glycol-derived ester, researchers frequently use other boronic esters. The validation principles remain the same, but their relative stability may differ.
-
Pinacol Esters (e.g., 2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane): The most common class of boronic esters.[15] They are also susceptible to hydrolysis, and the analytical strategies described here are directly applicable.[5][7]
-
MIDA Esters (e.g., 2-(4-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione): These N-methyliminodiacetic acid protected esters are known for their enhanced stability to chromatography and are often stable enough for purification on silica gel.[16] While more robust, the same validation workflow is recommended to ensure complete reaction and absence of impurities.
Troubleshooting Purification
Purification of boronic esters via standard silica gel chromatography is often problematic. The Lewis acidic boron atom can strongly interact with the Lewis basic silanol groups on the silica surface, leading to product loss or hydrolysis.[6]
Solutions:
-
Deactivated Silica: Treat the silica gel with a non-nucleophilic base (e.g., triethylamine in the eluent) to cap the acidic silanol groups.[6]
-
Alternative Stationary Phase: For less polar esters, neutral alumina can be a suitable alternative to silica gel.[6][17]
-
Direct Use: For many Suzuki couplings, it is possible to use the crude boronic ester directly in the next step after a simple filtration to remove catalysts and salts, bypassing chromatography altogether.[6]
Conclusion
Validating the structure of products derived from 2-(4-Bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane requires more than a cursory analysis. A scientifically sound, multi-technique approach is essential to navigate the challenges posed by the lability of the boronic ester group. By combining the detailed structural insights from NMR, the definitive mass confirmation from HRMS, and an intelligently designed chromatographic method (preferably leveraging high-pH RP-HPLC or NACE), researchers can generate reliable, high-quality data. This rigorous validation framework is fundamental to ensuring the integrity of synthetic intermediates and accelerating the path of discovery and development.
References
-
Forst, M. B., et al. (2012). Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
ResearchGate. (n.d.). Mass spectrometnc analysis for organic boron compounds. Available at: [Link]
-
Cragg, R. H., Lawson, G., & Todd, J. F. J. (1972). Mass spectral studies of organoboron compounds. Part I. Facility of hydrocarbon ion rearrangements in some phenylborolans under electron impact. Journal of the Chemical Society, Dalton Transactions. Available at: [Link]
-
American Chemical Society. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Available at: [Link]
-
Qiu, F., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
ACS Publications. (n.d.). Vibrational Properties of Boroxine Anhydride and Boronate Ester Materials: Model Systems for the Diagnostic Characterization of Covalent Organic Frameworks. Chemistry of Materials. Available at: [Link]
-
Kumar, A., et al. (2014). ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. Journal of Liquid Chromatography & Related Technologies. Available at: [Link]
-
ResearchGate. (2016). How to purify boronic acids/boronate esters?. Available at: [Link]
-
YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available at: [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Available at: [Link]
-
National Institutes of Health. (n.d.). Organoborane coupling reactions (Suzuki coupling). Available at: [Link]
-
The Royal Society of Chemistry. (2013). 1H NMR spectrum of Compound 32. Available at: [Link]
-
ACS Publications. (2009). Mass Spectrometry in Boron Chemistry. Available at: [Link]
-
Reddit. (2024). Purification of alkyl Bpin/other alkyl boronic esters. Available at: [Link]
-
Borates Today. (2023). The Boron Mass Spectrum: Isotopes, Peaks, And Real-World Applications. Available at: [Link]
-
National Institutes of Health. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Available at: [Link]
-
PubChem. (n.d.). 2-(4-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione. Available at: [Link]
-
PubMed. (2016). A review on the determination of isotope ratios of boron with mass spectrometry. Available at: [Link]
-
OCR Chemistry. (n.d.). Nuclear Magnetic Resonance Spectroscopy (NMR). Available at: [Link]
-
ResearchGate. (2016). 1H-NMR spectrum of N-[(E)-(4-bromophenyl) methylidene]-4-nitroaniline. Available at: [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-(4-BROMO-PHENYL)-4,4,5,5-TETRAMETHYL-[1,3,2]DIOXABOROLANE synthesis - chemicalbook [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. The Boron Mass Spectrum: Isotopes, Peaks, and Real-World Applications | Borates Today [borates.today]
- 13. A review on the determination of isotope ratios of boron with mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. 2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 68716-49-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 16. 2-(4-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | C11H11BBrNO4 | CID 44542259 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Organoboron Reagents: Benchmarking 2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a titan, a Nobel Prize-winning methodology that forges carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] Central to this reaction's success is the choice of the organoboron reagent. This guide provides an in-depth, objective comparison of 2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a widely used pinacol boronate ester, against its progenitor, 4-bromophenylboronic acid, and the increasingly popular N-methyliminodiacetic acid (MIDA) boronate ester.
This analysis is tailored for researchers, scientists, and drug development professionals who require a nuanced understanding of how reagent selection can profoundly impact reaction outcomes, from bench-scale synthesis to process development.
The Stability-Reactivity Conundrum: A Comparative Overview
The choice between a boronic acid and its ester derivatives is fundamentally a trade-off between reactivity and stability.[2] While boronic acids are generally more reactive, this comes at the cost of diminished stability. They are susceptible to degradation pathways such as protodeboronation and oxidation, which can affect their shelf-life and the reproducibility of reactions.[2]
Boronate esters, such as the pinacol ester 2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, offer a solution to this stability issue.[3] By masking the reactive boronic acid moiety, these esters are typically crystalline solids that are easier to handle, purify, and store for extended periods.[2] This enhanced stability is a significant advantage in multi-step syntheses and for applications in high-throughput screening.[2]
MIDA boronates represent a further evolution in organoboron chemistry, providing exceptional stability that allows for complex multi-step synthesis where the boronic acid moiety needs to be protected through various reaction conditions.[4] They are generally unreactive in anhydrous cross-coupling conditions and require a deprotection step, typically with a mild aqueous base, to liberate the active boronic acid for the Suzuki-Miyaura coupling.[5]
Below is a summary of the key performance characteristics of these three classes of organoboron reagents.
| Feature | 4-Bromophenylboronic Acid | 2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Pinacol Ester) | 4-Bromophenyl MIDA Boronate |
| Stability | Low; susceptible to protodeboronation and oxidation. | High; generally stable to air and moisture.[2] | Very High; stable to a wide range of reaction conditions, including chromatography.[5] |
| Handling | Can be challenging due to instability. | Easy; often a crystalline solid.[2] | Easy; typically a stable solid. |
| Reactivity | High; generally faster reaction rates.[6] | Moderate; may require slightly more forcing conditions than the boronic acid.[2] | Low (in protected form); requires deprotection for coupling.[5] |
| Solubility | Variable. | Generally good in organic solvents. | Good in a range of organic solvents. |
| Cost | Generally the lowest initial cost. | Higher initial cost than the boronic acid. | Generally the highest initial cost. |
| Ideal Use Case | Rapid, straightforward couplings where reagent instability is not a major concern. | Multi-step synthesis, high-throughput screening, and when working with sensitive substrates. | Complex, multi-step iterative cross-coupling sequences.[4] |
The Suzuki-Miyaura Reaction: A Mechanistic Overview
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of elementary steps involving a palladium catalyst.[1] Understanding this mechanism is key to appreciating the role of the organoboron reagent.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Showdown: A Comparative Protocol
To provide a practical comparison, the following section outlines a standardized experimental protocol for the Suzuki-Miyaura coupling of 4-iodoanisole with our three 4-bromophenylboron reagents. The expected outcomes are based on the general principles of reactivity and stability discussed previously.[2][6]
Experimental Workflow
Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling experiment.
Materials
-
Aryl Halide: 4-Iodoanisole (1.0 equiv)
-
Organoboron Reagents:
-
4-Bromophenylboronic acid (1.2 equiv)
-
2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.2 equiv)
-
4-Bromophenyl MIDA boronate (1.2 equiv)
-
-
Palladium Catalyst: Pd(PPh₃)₄ (2 mol%)
-
Base: K₂CO₃ (2.0 equiv)
-
Solvent: 1,4-Dioxane/H₂O (4:1 v/v)
General Procedure
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add 4-iodoanisole, the respective organoboron reagent, and potassium carbonate.
-
Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add the dioxane/water solvent mixture via syringe and degas the solution for 15 minutes.
-
Under a positive pressure of inert gas, add the palladium catalyst.
-
Heat the reaction mixture to 80 °C and monitor the reaction progress by TLC or GC-MS. For the MIDA boronate, an initial period at a higher temperature or with a stronger base may be necessary for deprotection prior to the coupling reaction.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Expected Comparative Results
| Organoboron Reagent | Expected Reaction Time | Expected Yield | Key Considerations |
| 4-Bromophenylboronic Acid | Shorter | Good to Excellent | Potential for lower yields due to reagent decomposition, especially on larger scales or with longer reaction times. |
| 2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Moderate | Excellent | Highly reproducible and reliable yields due to the stability of the reagent.[2] |
| 4-Bromophenyl MIDA Boronate | Longer (includes deprotection) | Excellent | The deprotection step adds to the overall reaction time, but the stability of the reagent allows for high yields even under forcing conditions.[5] |
Conclusion and Future Outlook
The choice of an organoboron reagent for Suzuki-Miyaura cross-coupling is a critical decision that should be guided by the specific requirements of the synthetic task at hand. For rapid and straightforward couplings, 4-bromophenylboronic acid remains a viable option. However, for more complex syntheses that demand high levels of reproducibility and reagent stability, 2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane offers a significant advantage. For intricate, multi-step iterative cross-coupling strategies, the superior stability of the 4-bromophenyl MIDA boronate is unparalleled.
As the demand for increasingly complex small molecules in drug discovery and materials science continues to grow, the development and application of robust and versatile organoboron reagents like pinacol and MIDA boronates will undoubtedly play a pivotal role in advancing the frontiers of chemical synthesis.
References
-
Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 134(20), 8466–8479. [Link]
-
Gallagher, K. J., et al. (2013). Transforming Suzuki–Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. Journal of the American Chemical Society, 135(46), 17362–17365. [Link]
- Lee, C. H., et al. (2022). Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. Malaysian Journal of Chemistry, 24(2), 1-10.
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Khan, I., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 26(16), 4945. [Link]
- Zunyun, F., et al. (2020). Optimizing Chemical Reaction Conditions Using Deep Learning: a Case Study for Suzuki-Miyaura Cross-Coupling Reaction. Research Square.
-
Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Mastering Suzuki Coupling: Your Guide to Boronate Ester Intermediates. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
El-Sayed, N. F., et al. (2020). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ACS Omega, 5(12), 6535–6546. [Link]
-
ResearchGate. (n.d.). Boronic acids and boronic acid esters used in the Suzuki couplings with 4. Retrieved from [Link]
- Google Patents. (2012). Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
-
Gallagher, K. J., et al. (2013). Transforming Suzuki–Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. Journal of the American Chemical Society, 135(46), 17362–17365. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
-
ResearchGate. (n.d.). (PDF) Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Retrieved from [Link]
- Google Patents. (2011). Process for the preparation of 4-bromophenyl derivatives.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Literature review of 2-(4-Bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane applications
An In-Depth Technical Guide to the Applications of 2-(4-Bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane
Introduction: A Stable and Versatile Reagent for Modern Organic Synthesis
In the landscape of palladium-catalyzed cross-coupling reactions, the choice of the organoboron reagent is critical to the success of the synthesis. While boronic acids are highly reactive, their propensity for dehydration to form boroxines and susceptibility to protodeboronation can present challenges in handling, stability, and stoichiometry. Boronic esters have emerged as highly effective alternatives, offering enhanced stability, easier purification, and improved handling characteristics.
This guide focuses on 2-(4-Bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane , a specific boronic ester derived from 4-bromophenylboronic acid and 2-methyl-2,4-pentanediol. This reagent serves as a robust and reliable source of the "4-bromophenyl" moiety, a ubiquitous building block in the synthesis of pharmaceuticals, agrochemicals, and functional materials. We will explore its primary application in the Suzuki-Miyaura coupling reaction, provide a comparative analysis against other common boron reagents, and detail its role in the construction of complex molecular architectures.
The Suzuki-Miyaura Reaction: The Cornerstone Application
The Suzuki-Miyaura reaction is a paramount method for forging carbon-carbon bonds, particularly for creating biaryl, styrenyl, and polyene structures.[1][2][3] The reaction couples an organoboron compound with an organohalide or triflate, catalyzed by a palladium(0) complex in the presence of a base.[2][4]
The Catalytic Cycle: A Mechanistic Overview
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a three-step catalytic cycle.[1][2][5][6]
-
Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-halogen bond of the organohalide (Ar¹-X), forming a Pd(II) intermediate. This is often the rate-determining step of the reaction.[1][2]
-
Transmetalation: The boronic ester, activated by a base, transfers its organic group (Ar²) to the Pd(II) center. The base is crucial for the formation of a borate complex, which enhances the nucleophilicity of the organic group, facilitating its transfer to the palladium.[4][7]
-
Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the Pd(II) center couple and are eliminated from the complex, forming the desired C-C bond (Ar¹-Ar²). This step regenerates the catalytically active Pd(0) species, which re-enters the cycle.[1][7]
Comparative Analysis: Choosing the Right Boron Reagent
The choice between a boronic acid, a pinacol ester, or a dioxaborinane like 2-(4-Bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane depends on the specific requirements of the synthesis, including substrate sensitivity, reaction scale, and purification strategy.
| Feature | Arylboronic Acid | Arylboronic Acid Pinacol Ester | 2-Aryl-4,4,6-trimethyl-1,3,2-dioxaborinane |
| Chemical Stability | Moderate; prone to dehydration to form boroxines and protodeboronation.[8] | High; generally stable to chromatography and storage.[8] | High; comparable or superior stability to pinacol esters. |
| Handling | Often crystalline solids, but can be hygroscopic or difficult to weigh accurately. | Typically stable, crystalline solids that are easy to handle. | Often stable, crystalline solids, facilitating accurate dispensing. |
| Reactivity | Generally more reactive than boronic esters in transmetalation.[9] | Less reactive than boronic acids, may require more forcing conditions. | Reactivity is similar to other boronic esters. |
| Purification | Can be challenging to purify due to boroxine formation. | Easily purified by chromatography or recrystallization. | Readily purified by standard laboratory techniques. |
| Byproducts | Boric acid and boroxine-related species. | Pinacol. | 2-Methyl-2,4-pentanediol. |
| Use Case | High-reactivity needs; when subsequent purification challenges are manageable. | Standard choice for stability, used in multi-step synthesis and library generation. | An excellent alternative to pinacol esters, particularly when different solubility or stability profiles are desired. |
Expert Insight: The use of a dioxaborinane derived from 2-methyl-2,4-pentanediol instead of the more common pinacol ester can be a strategic choice. The resulting diol byproduct is more water-soluble than pinacol, which can simplify the aqueous work-up and removal of boron-containing impurities post-reaction. Furthermore, the steric and electronic properties of the dioxaborinane ring can subtly influence catalyst turnover and reaction kinetics, sometimes offering an advantage for specific substrate combinations.
Experimental Protocol: A Guide to Practice
This section provides a detailed, step-by-step methodology for a typical Suzuki-Miyaura coupling reaction using 2-(4-Bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane.
Objective: To synthesize a 4-substituted biphenyl derivative via palladium-catalyzed cross-coupling.
Materials:
-
2-(4-Bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane (1.0 equiv)
-
Aryl or heteroaryl halide (e.g., an aryl bromide or iodide, 1.1 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/water, Toluene/water)[10][11]
-
Inert gas (Argon or Nitrogen)
Workflow:
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 2-(4-Bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane, the aryl halide, the base, and the palladium catalyst.[10]
-
Causality: Using a dry flask under an inert atmosphere is crucial to prevent the deactivation of the Pd(0) catalyst by oxygen and to avoid unwanted side reactions involving water.
-
-
Establish Inert Atmosphere: Seal the flask, and then evacuate and backfill it with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane and water in a 4:1 ratio) via syringe. The reaction is typically run at a concentration of 0.1 to 0.5 M with respect to the limiting reagent.[10]
-
Causality: Degassing the solvent removes dissolved oxygen. The presence of water is often beneficial, as it aids in dissolving the inorganic base and can accelerate the transmetalation step.
-
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.[10]
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Once complete, cool the mixture to room temperature. Dilute the reaction with an organic solvent like ethyl acetate and wash sequentially with water and brine.[10]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure biphenyl product.[10][12]
Applications in Medicinal Chemistry and Materials Science
The 4-bromophenyl group, readily installed using this dioxaborinane reagent, is a key structural motif in many high-value compounds. The Suzuki-Miyaura coupling enables the efficient synthesis of biphenyls and their derivatives, which are privileged structures in medicinal chemistry and materials science.[13]
-
Drug Discovery: The biphenyl core is present in numerous pharmaceuticals. For example, the synthesis of precursors for dual endothelin receptor antagonists like Macitentan involves the coupling of a pyrimidine derivative with a 4-bromophenyl unit.[14] The stability and reliability of boronic esters make them ideal for use in complex, multi-step syntheses common in drug development.[15][16]
-
Functional Materials: Biphenyl structures are fundamental to liquid crystals, organic light-emitting diodes (OLEDs), and other advanced materials. The predictable and high-yielding nature of the Suzuki-Miyaura reaction allows for the systematic construction of conjugated systems with tailored electronic and photophysical properties.
Conclusion
2-(4-Bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane stands as a highly valuable reagent for synthetic chemists. It combines the synthetic power of the Suzuki-Miyaura reaction with the practical advantages of a stable, easy-to-handle boronic ester. Its primary utility lies in providing a reliable method for introducing the 4-bromophenyl synthon, enabling the efficient construction of complex biaryl compounds. By offering a robust alternative to both volatile boronic acids and standard pinacol esters, it provides researchers with greater flexibility in reaction design, work-up procedures, and overall synthetic strategy, solidifying its place as an important tool in the modern synthetic chemist's arsenal.
References
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]
-
Pérez-Temprano, M. H., et al. (2008). A DFT Study of the Full Catalytic Cycle of the Suzuki−Miyaura Cross-Coupling on a Model System. Organometallics. [Link]
-
Macharia, J. M., et al. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
-
ResearchGate. (n.d.). Comparison of reactivity of different boron reagents. [Link]
-
Grzelak, M., et al. (2022). Boronic Acid Esters and Anhydrates as Dynamic Cross-Links in Vitrimers. Polymers (Basel). [Link]
-
Singh, R., et al. (2017). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Arabian Journal of Chemistry. [Link]
-
Organic Syntheses. 4,4'-dibromobiphenyl. [Link]
-
ResearchGate. (2014). Synthesis of Biphenyls. [Link]
-
Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Silva, F., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. [Link]
-
Kaur, N. (2021). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances. [Link]
-
Schmidt, J., et al. (2017). Suzuki–Miyaura cross-coupling reaction on copper-trans-A2B corroles with excellent functional group tolerance. Beilstein Journal of Organic Chemistry. [Link]
-
Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Organoborane coupling reactions (Suzuki coupling). Journal of the Indian Institute of Science. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. [Link]
-
Organic Synthesis. Suzuki-Miyaura Coupling. [Link]
-
Kotha, S., et al. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron. [Link]
-
Khalid, M., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules. [Link]
-
El-Naggar, M., et al. (2023). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ACS Omega. [Link]
-
PubChem. 2-(4-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione. [Link]
-
Farand, J. A., & Brown, J. M. (2012). A stereoselective synthesis of 1,6-diphenyl-1,3,5-hexatrienes utilising 4,4,6-trimethyl-2-vinyl-1,3,2-dioxaborinane as a two-carbon alkenyl building block. Organic & Biomolecular Chemistry. [Link]
-
Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry. [Link]
-
Penner, N., et al. (2022). The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry. Molecules. [Link]
-
Huseyinov, E. (n.d.). SYNTHESIS OF METHYL 4-(4-BROMOPHENYL)-2,7,7-TRIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE. Baku State University. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. byjus.com [byjus.com]
- 3. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. rose-hulman.edu [rose-hulman.edu]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
The Strategic Advantage of 2-(4-Bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane in Modern Synthesis
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of carbon-carbon bond formation, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone, offering a powerful and versatile tool for the synthesis of complex molecules. The choice of the organoboron reagent is a critical parameter that dictates the efficiency, reproducibility, and scalability of this transformation. This guide provides an in-depth technical comparison of 2-(4-Bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane, a neopentyl glycol boronate ester, with its common alternatives, namely 4-bromophenylboronic acid and its pinacol ester derivative. Through an analysis of experimental data and mechanistic insights, we will elucidate the strategic advantages of employing this stable and highly reactive building block in demanding synthetic applications, particularly in the realm of pharmaceutical and materials science.
The Boron Problem: A Tale of Stability and Reactivity
While boronic acids are the traditional workhorses of Suzuki-Miyaura coupling, their inherent instability presents significant challenges. They are prone to dehydration to form cyclic trimers known as boroxines and can undergo protodeboronation, especially under basic reaction conditions. This degradation can lead to inconsistent reaction outcomes and difficulties in stoichiometric control. To circumvent these issues, boronic esters, formed by the reaction of a boronic acid with a diol, have emerged as superior alternatives, offering enhanced stability and ease of handling.[1]
The most commonly used protecting group is pinacol, forming a five-membered dioxaborolane ring. However, the choice of the diol has a profound impact on the reactivity of the boronate ester. This is where 2-(4-Bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane, derived from neopentyl glycol, distinguishes itself.
The Neopentyl Glycol Advantage: A Kinetic Perspective
The six-membered ring of the 4,4,6-trimethyl-1,3,2-dioxaborinane system confers distinct reactivity advantages over the five-membered ring of pinacol boronates. A seminal study by Carrow and Hartwig provided a detailed kinetic investigation into the transmetalation step of the Suzuki-Miyaura reaction, revealing that neopentyl arylboronic esters react significantly faster than their pinacol counterparts.[2]
In a direct comparison, the reaction of a palladium complex with a neopentyl boronic ester proceeded to completion in approximately 0.3 hours, whereas the corresponding reaction with a pinacol boronic ester took around 5.5 hours. The parent arylboronic acid reacted in about 1.2 hours under the same conditions.[2] This demonstrates a clear kinetic advantage for the neopentyl ester, which can translate to shorter reaction times, lower catalyst loadings, and improved overall efficiency in a synthetic workflow.
Table 1: Comparative Reaction Times for the Transmetalation Step [2]
| Boron Reagent | Reaction Time (hours) |
| Neopentyl Boronic Ester | ~0.3 |
| Arylboronic Acid | ~1.2 |
| Pinacol Boronic Ester | ~5.5 |
This enhanced reactivity of the neopentyl ester is attributed to a combination of steric and electronic factors that influence the crucial transmetalation step of the catalytic cycle.
Mechanistic Insights: Why Neopentyl Glycol Boronates Excel
The Suzuki-Miyaura catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination. The transmetalation step, where the organic group is transferred from the boron atom to the palladium center, is often rate-limiting. For this to occur, the boronic acid or ester must be activated by a base to form a more nucleophilic boronate species.[3]
The structure of the diol in the boronate ester influences the ease of this activation and the subsequent transfer of the aryl group. The six-membered ring of the neopentyl glycol boronate is believed to be more flexible and less sterically hindered around the boron atom compared to the pinacol ester. This facilitates the approach of the palladium complex and the formation of the key intermediate leading to transmetalation.[2]
Case Study: Synthesis of Biaryl-Containing Scaffolds
The 4-bromophenyl group is a versatile handle that can be further functionalized, making it a valuable starting point for the synthesis of a wide range of compounds. For instance, the biphenyl scaffold, which can be readily accessed through Suzuki-Miyaura coupling with 2-(4-Bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane, is a privileged structure in many pharmaceuticals, including the angiotensin II receptor blockers (ARBs) like Losartan and Valsartan.[4]
The following experimental protocol provides a general framework for the Suzuki-Miyaura coupling of 2-(4-Bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane with an aryl halide.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol is a generalized procedure and may require optimization for specific substrates.
Materials:
-
2-(4-Bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Schlenk flask or other suitable reaction vessel
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), 2-(4-Bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane (1.2 mmol), the palladium catalyst (0.02-0.05 mmol, 2-5 mol%), and the base (2.0-3.0 mmol).
-
Add the anhydrous solvent (5-10 mL) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or GC-MS).
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.
Comparison Summary: Choosing the Right Boron Reagent
| Feature | 4-Bromophenylboronic Acid | 4-Bromophenylpinacol Boronate | 2-(4-Bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane |
| Stability | Low; prone to dehydration and protodeboronation | High; stable solid | High; stable solid |
| Handling | Can be challenging due to instability | Easy to handle | Easy to handle |
| Reactivity | Moderate | Slower than boronic acid and neopentyl ester[2] | Faster than both boronic acid and pinacol ester[2] |
| Stoichiometry | Can be inconsistent due to degradation | Reliable | Reliable |
| Purification | Byproducts from degradation can complicate purification | Generally clean reactions | Generally clean reactions |
Conclusion and Future Outlook
2-(4-Bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane offers a compelling combination of high stability and enhanced reactivity in Suzuki-Miyaura cross-coupling reactions. The neopentyl glycol protecting group provides a distinct kinetic advantage over the more commonly used pinacol esters, leading to faster reaction times and potentially more efficient synthetic routes. For researchers and drug development professionals, the use of this boronate ester can translate to more reliable and scalable syntheses of complex biaryl-containing molecules. While specific case studies in the synthesis of marketed drugs are not yet prevalent in the literature, the fundamental advantages of this reagent position it as a valuable tool for future synthetic endeavors in medicinal chemistry and materials science. As the demand for more efficient and robust synthetic methodologies continues to grow, the strategic application of well-designed building blocks like 2-(4-Bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane will undoubtedly play a pivotal role in advancing the frontiers of chemical synthesis.
References
-
Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 133(7), 2116–2119. [Link]
-
Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Anwar, M. T., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(21), 5029. [Link]
-
Gantrade. (n.d.). 2 Methyl 1, 3 Propanediol (MPO) Uses for Neopentyl Glycol (NPG) Applications. [Link]
-
Buchwald, S. L., & Martin, R. (2009). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 48(45), 8564-8567. [Link]
-
DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC - NIH. (n.d.). [Link]
-
Seki, M., & Nagahama, M. (2011). Synthesis of angiotensin II receptor blockers by means of a catalytic system for C-H activation. The Journal of organic chemistry, 76(24), 10198–10206. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. [Link]
-
Miyaura, N., et al. (1981). A new stereospecific cross-coupling by the palladium-catalyzed reaction of 1-alkenylboranes with 1-alkenyl or 1-alkynyl halides. Tetrahedron Letters, 22(3), 2039-2042. [Link]
-
Palani, A., et al. (2001). Discovery of 4-[(Z)-(4-bromophenyl)-(ethoxyimino)methyl]-1'-[(2,4-dimethyl-3-pyridinyl)carbonyl]-4'-methyl-1,4'-bipiperidine N-oxide (SCH 351125): an orally bioavailable human CCR5 antagonist for the treatment of HIV infection. Journal of medicinal chemistry, 44(21), 3339–3342. [Link]
-
Suzuki, A. (1999). Organoborane coupling reactions (Suzuki coupling). Journal of Organometallic Chemistry, 576(1-2), 147-168. [Link]
-
Al-Masum, M., & El-Sayed, E. (2017). Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. Journal of Saudi Chemical Society, 21(1), S105-S111. [Link]
-
Wikipedia. (2023). Discovery and development of angiotensin receptor blockers. [Link]
-
El-Sayed, N. S., et al. (2023). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ACS Omega, 8(22), 19785–19800. [Link]
-
Scribd. (n.d.). Exp 4 - Suzuki Coupling Reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. [Link]
-
Al-Zoubi, R. M., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Monatshefte für Chemie - Chemical Monthly, 153(2), 163-173. [Link]
-
ResearchGate. (2023). (PDF) Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. [Link]
-
ResearchGate. (2015). (PDF) Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]
-
ResearchGate. (n.d.). Synthesis of a novel angiotensin II receptor antagonist olmesartan medoxomil. [Link]
- Google Patents. (n.d.). US20220127238A1 - Process for the preparation of angiotensin ii receptor blockers.
-
Al-Zoubi, R. M., & Al-Hamdany, W. A. (2017). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Current Organic Synthesis, 14(4), 514-530. [Link]
-
MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. [Link]
- Google Patents. (n.d.). CN102942613A - Method for preparing anti-inflammatory and anti-allergic drug deflazacort.
-
ResearchGate. (2016). (PDF) Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. [Link]
-
ResearchGate. (n.d.). Reactions for Suzuki-Miyaura cross coupling of 11a. [Link]
-
PubMed. (2021). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. [Link]
-
MDPI. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]
-
PMC. (2012). A Boron-Based Synthesis of the Natural Product (+)-trans-Dihydrolycoricidine. [Link]
-
PMC. (2022). Atroposelective synthesis of biaxial bridged eight-membered terphenyls via a Co/SPDO-catalyzed aerobic oxidative coupling/desymmetrization of phenols. [Link]
-
ResearchGate. (n.d.). Synthesis of Biaryls via Cross-Coupling Reaction of Arylboronic Acids with Aryl Chlorides Catalyzed by NiCl 2/Triphenylphosphine Complexes. [Link]
-
ResearchGate. (n.d.). Synthesis of Biaryls | Request PDF. [Link]
-
Organic Syntheses. (2019). Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5- tetramethyl-1,3,2-dioxaborolane from Dichloromethane. [Link]
-
PMC. (2022). Synthesis and Characterization of a Variety of α,ω-Bisacylpolysilanes—A Study on Reactivity and Accessibility. [Link]
-
PMC. (n.d.). Syntheses of Marine Natural Products via Matteson Homologations and Related Processes. [Link]
-
ResearchGate. (n.d.). Three‐Step Synthesis of 2‐(Diiodomethyl)‐4,4,5,5‐Tetramethyl‐1,3,2‐Dioxaborolane from Dichloromethane. [Link]
-
PMC. (2021). Development of Methods for the Synthesis of Neopentyl Glycol by Hydrogenation of Hydroxypivaldehyde. [Link]
-
PMC. (2014). A novel 4-aminoantipyrine-Pd(II) complex catalyzes Suzuki–Miyaura cross-coupling reactions of aryl halides. [Link]
-
ResearchGate. (n.d.). Scope of stereoselective synthesis of hindered tertiary neopentyl boronic esters. Reaction conditions. [Link]
-
PMC. (n.d.). Boronate Ester Hydrogels for Biomedical Applications: Challenges and Opportunities. [Link]
- Google Patents. (n.d.).
-
Atlantis Press. (n.d.). Synthesis of 6-bromo-4-iodoquinoline Wenhui Wang1, Yuping Guo1, a, Linxiao Wang1, Yiqiang OuYang1, Qinqin Wang1, Wufu Zhu1,b. [Link]
-
WWJMRD. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. [Link]
-
ResearchGate. (n.d.). Synthesis of Biaryls via Palladium-Catalyzed Cross-Coupling: 2-Methyl-4′-Nitrobiphenyl. [Link]
Sources
- 1. Development of Methods for the Synthesis of Neopentyl Glycol by Hydrogenation of Hydroxypivaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Economic analysis of using 2-(4-Bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane in scale-up
An Economic and Performance-Based Comparison for the Scale-Up of 2-(4-Bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, particularly within the pharmaceutical and fine chemical industries. The choice of the boron reagent—traditionally a boronic acid—is a critical parameter that profoundly influences reaction efficiency, scalability, and overall process economics. This guide presents an in-depth economic and performance analysis of 2-(4-bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane, the neopentyl glycol boronic ester of 4-bromophenylboronic acid. We provide a direct comparison with its common alternatives, 4-bromophenylboronic acid and its pinacol ester, to equip researchers and process chemists with the data-driven insights necessary for making strategic decisions in a scale-up environment. This guide covers raw material considerations, process efficiency, operational costs, and waste management, supported by comparative experimental protocols and performance data.
The Strategic Role of Boron Reagents in Industrial Synthesis
The formation of carbon-carbon bonds via palladium-catalyzed cross-coupling reactions is indispensable for the synthesis of complex organic molecules, from active pharmaceutical ingredients (APIs) to materials for organic electronics. Among these, the Suzuki-Miyaura coupling is favored for its high functional group tolerance and the generally low toxicity of its boron-containing reagents.[1]
The workhorse of this reaction has long been the arylboronic acid. However, on an industrial scale, the inherent instability of many boronic acids—which are prone to dehydration to form cyclic boroxine anhydrides—can lead to inconsistent reactivity, purification challenges, and reagent degradation upon storage. This presents a significant process risk and can inflate costs due to batch failures and wasted material.
Boronic esters, such as those derived from neopentyl glycol or pinacol, have emerged as highly stable, crystalline, and easily handled alternatives.[2] While their upfront cost per kilogram may be higher, a comprehensive economic analysis must account for the total cost of ownership, including process robustness, throughput, and waste disposal. This guide addresses the central question: Under what scale-up conditions does the use of 2-(4-bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane provide a decisive economic and operational advantage over its precursor, 4-bromophenylboronic acid?
Comparative Profile of Key Boron Reagents
The selection of a boron reagent is a balance between reactivity, stability, and cost. Understanding the distinct properties of each alternative is the first step in a sound economic analysis.
| Property | 4-Bromophenylboronic Acid | 2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Pinacol Ester) | 2-(4-Bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane (Neopentyl Glycol Ester) |
| Formula | C₆H₆BBrO₂ | C₁₂H₁₆BBrO₂ | C₁₃H₁₈BBrO₂ |
| Molecular Wt. | 200.83 g/mol | 282.97 g/mol | 296.99 g/mol |
| Form | Crystalline solid | Crystalline solid[3] | Crystalline solid |
| Stability | Prone to dehydration to form boroxines, affecting stoichiometry and reactivity.[4] | High; stable to chromatography and long-term storage.[2] | High; often demonstrates superior stability and reactivity compared to pinacol esters.[2] |
| Solubility | Sparingly soluble in non-polar organic solvents. | Readily soluble in common apolar organic solvents.[2] | Readily soluble in common apolar organic solvents. |
| Handling | Can be a fine, dusty powder. Inconsistent hydration levels can complicate accurate dispensing. | Free-flowing, crystalline solid, easy to handle and dispense accurately. | Free-flowing, crystalline solid, easy to handle and dispense accurately. |
A Framework for Economic Analysis in Scale-Up
A holistic economic evaluation extends beyond the purchase price of the starting materials. It encompasses the entire process, from reagent handling to final product isolation.
Raw Material and Synthesis Costs
The most apparent cost difference lies in the raw materials. While 4-bromophenylboronic acid is the cheaper starting point, using a boronic ester necessitates either purchasing the pre-formed ester at a premium or synthesizing it in-house.
In-House Synthesis Protocol: 2-(4-Bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane
This procedure details the straightforward esterification of the boronic acid, a common step for process chemists looking to improve reagent quality and consistency.
Methodology:
-
To a 1 L round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 4-bromophenylboronic acid (100.4 g, 0.5 mol).
-
Add toluene (500 mL) to the flask, creating a slurry.
-
Add neopentyl glycol (57.3 g, 0.55 mol, 1.1 equiv) to the mixture.
-
Heat the reaction mixture to reflux. Water will begin to collect in the Dean-Stark trap.
-
Continue refluxing until no more water is observed azeotroping from the reaction (typically 2-4 hours). The reaction progress can be monitored by observing the cessation of water collection.[4]
-
Cool the reaction mixture to room temperature.
-
The solvent is removed under reduced pressure to yield the crude product.
-
The crude solid can be purified by recrystallization from a suitable solvent like hexanes to afford the desired neopentyl glycol boronic ester as a crystalline solid.
Causality Note: The use of a slight excess of neopentyl glycol ensures the complete conversion of the boronic acid, which may contain varying amounts of the boroxine anhydride.[4] The removal of water via the Dean-Stark trap drives the equilibrium towards the ester product.
Caption: Workflow for the in-house synthesis of the neopentyl glycol boronic ester.
Economic Implications:
-
"Buy" Decision: Purchasing the ester directly saves time, capital investment in equipment for an additional step, and analytical resources for quality control. This is often preferred for lower-volume campaigns or when speed is critical.
-
"Make" Decision: For large-scale, multi-ton campaigns, synthesizing the ester in-house from the less expensive boronic acid can significantly reduce raw material costs, despite the added processing step. This also gives the manufacturer full control over the reagent's quality and specifications.
Process Efficiency and Throughput
Process efficiency is a major driver of manufacturing cost. Boronic esters can offer substantial, if less obvious, economic benefits in this area.
-
Reaction Kinetics: While boronic acids are often considered more reactive, this is not universally true.[5] Under specific anhydrous conditions, boronic esters can exhibit significantly enhanced reaction rates. For example, using potassium trimethylsilanolate (TMSOK) as the base in ethereal solvents with neopentyl glycol boronic esters has been shown to decrease reaction times by up to 10-fold compared to traditional aqueous conditions with boronic acids.[4] Faster cycle times directly translate to higher plant throughput and lower cost per batch.
-
Yield and Reproducibility: The defined, monomeric nature of boronic esters ensures consistent stoichiometry.[2] The variable hydration and boroxine content of boronic acids can lead to inconsistent effective molar quantities, resulting in batch-to-batch variability and potentially lower yields. The enhanced stability of esters prevents degradation during the reaction, leading to more reliable and reproducible outcomes—a critical factor in validated manufacturing processes.
-
Downstream Processing: The hydrophobic nature of the neopentyl glycol protecting group can simplify workup and purification. The resulting boronic ester byproducts are often more soluble in organic solvents, facilitating their removal from the desired product during extraction or crystallization compared to the more polar byproducts from boronic acids.
Operational and Handling Costs
-
Stability and Shelf-Life: Boronic esters are generally stable to air and moisture and can be stored for extended periods without special precautions. Boronic acids, conversely, require more controlled storage conditions to prevent degradation, and expired or out-of-spec material contributes directly to costs.
-
Safety and Handling: From a process safety perspective, both classes of compounds require appropriate handling. However, the consistent, crystalline nature of the esters makes them easier to handle in automated charging systems and reduces issues with airborne dust compared to the often-powdery boronic acids. A thorough hazard evaluation should always be conducted before any scale-up operation.[6][7]
Waste Management and Environmental Impact
The "greenness" of a process is increasingly tied to its economic viability.
-
Atom Economy: The synthesis of the ester from the boronic acid generates water as the only byproduct, representing excellent atom economy.
-
Solvent Use: While the ester synthesis requires an additional solvent-driven step, the potential for running the subsequent Suzuki-Miyaura coupling under more concentrated, anhydrous conditions can reduce overall solvent volume.[4] Furthermore, simplified purification may decrease the solvent required for chromatography or recrystallization.
Caption: Decision matrix for selecting the optimal boron reagent.
Performance Data: A Model Suzuki-Miyaura Coupling
To provide a tangible comparison, we present illustrative data for a representative Suzuki-Miyaura coupling of the specified boron reagents with 4-iodoanisole.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
Methodology:
-
To an appropriately sized, inerted reactor, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%) and a suitable ligand if required.
-
Add the aryl halide (4-iodoanisole, 1.0 equiv).
-
Add the boron reagent (4-bromophenylboronic acid OR its neopentyl glycol ester, 1.2 equiv).
-
Add the solvent system (e.g., Toluene/Water for the boronic acid; THF for the ester with TMSOK).
-
Add the base (e.g., K₂CO₃ for the boronic acid; TMSOK for the ester).
-
Heat the reaction mixture to the target temperature (e.g., 80 °C for aqueous, 23 °C for anhydrous).
-
Monitor the reaction to completion by HPLC or TLC.
-
Upon completion, cool the mixture, perform an aqueous workup, extract the product with an organic solvent, and purify by crystallization or chromatography.
Comparative Performance Data (Illustrative)
| Parameter | Method A: Boronic Acid | Method B: Neopentyl Glycol Ester |
| Conditions | Pd(PPh₃)₄ (2%), K₂CO₃, Toluene/H₂O, 80 °C | Pd-P(t-Bu)₃-G3 (2%), TMSOK, THF, 23 °C |
| Reaction Time | 8 - 12 hours | 1 - 3 hours[4] |
| Isolated Yield | 85 - 92% | 95 - 98%[4] |
| Product Purity | >98% (after recrystallization) | >99% (after trituration/filtration) |
| Catalyst Loading | 2 mol% | 2 mol% |
| Key Advantage | Lower raw material cost. | Higher throughput, higher yield, milder conditions, simpler workup. |
| Key Disadvantage | Slower reaction, potential for inconsistency. | Higher initial reagent cost. |
Conclusion and Strategic Recommendations
The choice between 2-(4-bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane and 4-bromophenylboronic acid is not merely a matter of comparing catalogue prices. It is a strategic process decision that hinges on the specific goals of the manufacturing campaign.
-
For early-stage development, small-scale synthesis, or when upfront cost is the absolute primary constraint, 4-bromophenylboronic acid remains a viable option.[8] Its use is well-understood, and for single batches, its inconsistencies can often be managed.
-
For large-scale, multi-batch, or validated cGMP manufacturing, the neopentyl glycol boronic ester presents a compelling economic case. Its superior stability, handling characteristics, and the potential for significantly accelerated, high-yielding reactions under anhydrous conditions lead to higher plant throughput, greater process robustness, and more reliable outcomes.[4] The higher initial cost of the reagent is frequently offset by reduced batch failures, lower purification costs, and increased overall asset utilization.
Ultimately, the neopentyl glycol boronic ester represents an investment in process reliability. For drug development professionals and scientists focused on efficient and dependable scale-up, this investment often yields substantial returns in the form of reduced risk and a more streamlined path to production.
References
-
Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
-
Dykstra, K. D., et al. (2020). Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. Organic Syntheses, 97, 245-261. [Link]
-
Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(12), 4257-4268. [Link]
-
Wang, D., et al. (2022). Comparison of reactivity of different boron reagents. ResearchGate. [Link]
-
Isom, N. B., et al. (2021). Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. Organic Process Research & Development, 25(6), 1347-1355. [Link]
-
Sun, J., et al. (2023). Integrating Process Development and Safety Analysis for Scale-Up of a Diborane-Generating Reduction Reaction. Organic Process Research & Development. [Link]
-
PubChem. (n.d.). (4-Bromophenyl)boronic acid. National Center for Biotechnology Information. [Link]
-
Roemmele, R. C., & Christie, M. A. (2011). Development and Scale-Up of an Optimized Route to the Peptide Boronic Acid, CEP-18770. Organic Process Research & Development, 15(5), 1144-1149. [Link]
- Google Patents. (n.d.). CN106946915A - A kind of high-purity, method to chlorophenylboronic acid is prepared in high yield.
-
Schaber, S. D., et al. (2011). Economic Analysis of Integrated Continuous and Batch Pharmaceutical Manufacturing: A Case Study. Industrial & Engineering Chemistry Research, 50(17), 10083-10092. [Link]
-
ResearchGate. (n.d.). Why is pinacol boronic ester more widely used in Suzuki coupling compared to other diols? ResearchGate. [Link]
-
Gallant, S. R., et al. (2015). Process Safety Considerations in the Design and Scale-Up of Chemical Looping Processes. Industrial & Engineering Chemistry Research, 54(28), 7035-7047. [Link]
-
Lehmann, J., et al. (2016). Flow Chemistry on Multigram Scale: Continuous Synthesis of Boronic Acids within 1 s. Organic Letters, 18(15), 3630-3633. [Link]
-
Sayes, M., et al. (2019). Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane from Dichloromethane. Organic Syntheses, 96, 277-299. [Link]
-
Kumar, A., et al. (2011). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Journal of Pharmaceutical and Biomedical Analysis, 54(5), 1017-1022. [Link]
-
El-Sayed, N. N. E., et al. (2023). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. Molecules, 28(10), 4235. [Link]
-
Gao, Y., et al. (2022). Techno-Economic Analysis on an Industrial-Scale Production System of Polyhydroxyalkanoates (PHA) from Cheese By-Products by Halophiles. Fermentation, 8(11), 597. [Link]
-
Riermeier, T. H., et al. (2003). Organic Boronic Acids and Boronic Acid Esters in Industrial Synthesis. ResearchGate. [Link]
- Google Patents. (n.d.). CN102952137A - Preparation method of 2,4-diamino-6-bromomethyl pteridine.
- Google Patents. (n.d.). CN102250026A - Synthesis method of 2,4,6-tris(2,4-dihydroxyphenyl)-1,3,5-triazine.
-
Jasper, S., & El-Halwagi, M. M. (2015). A Techno-Economic Comparison between Two Methanol-to-Propylene Processes. Processes, 3(3), 684-698. [Link]
-
Farfán, N., et al. (1999). New perspectives for boronic esters in macrocyclic chemistry. Journal of Organometallic Chemistry, 581(1-2), 70-81. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 3. labsolu.ca [labsolu.ca]
- 4. orgsyn.org [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Process Safety Considerations in the Design and Scale-Up of Chemical Looping Processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 2-(4-Bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane and Related Arylboronic Esters
As researchers and drug development professionals, our work with versatile reagents like 2-(4-Bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane is foundational to innovation. However, our responsibility extends beyond the successful synthesis to the safe and compliant management of the entire chemical lifecycle. This guide provides a comprehensive, experience-driven framework for the proper disposal of this compound and related arylboronic esters, grounding procedural steps in chemical principles to ensure safety and regulatory adherence.
Hazard Assessment and Chemical Profile
Before any disposal procedure, a thorough understanding of the chemical's properties and hazards is paramount. While some safety data sheets (SDS) for similar pinacol esters may classify them as non-hazardous, a conservative approach is always the most prudent path in a laboratory setting.[1] The presence of the bromophenyl group necessitates handling it as a halogenated organic compound.
The primary operational principle is to always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for the exact lot number you are using. Hazards can vary based on impurities and synthesis residuals. However, related brominated aryl compounds often carry warnings for skin irritation, serious eye irritation, and potential respiratory irritation if inhaled as a dust or aerosol.[2][3]
Table 1: Chemical Profile of 2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Pinacol Ester Analog)
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆BBrO₂ | [4] |
| Synonyms | 4-Bromophenylboronic Acid Pinacol Ester, 1-Bromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene | |
| Appearance | White to off-white crystalline powder | [5] |
| Reactivity | Stable under recommended storage conditions. Can hydrolyze to 4-bromophenylboronic acid. | [6] |
The Core Principle: Waste Segregation and Containment
The most critical step in chemical waste management is proper segregation at the point of generation.[7] Mixing incompatible waste streams can lead to dangerous reactions or complicate the final disposal process. Because this compound contains bromine, it must be treated as halogenated organic waste .[8]
Causality Behind Segregation:
Disposal facilities often use high-temperature incineration for organic waste. Halogenated compounds require specialized incinerators with "scrubbers" to neutralize the resulting acidic gases (like hydrogen bromide, HBr) and prevent their release into the atmosphere. Mixing halogenated and non-halogenated waste streams unnecessarily increases the volume of waste requiring this specialized, more expensive treatment.
Experimental Protocol 1: Standard Collection of Solid and Organic Waste
-
Container Selection: Obtain a dedicated, properly vented hazardous waste container labeled "Halogenated Organic Waste." Ensure the container material is compatible (e.g., polyethylene for solvents, glass for solids).
-
Waste Transfer:
-
Unused Solid Reagent: Carefully transfer the solid 2-(4-Bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane into the container.
-
Contaminated Labware: Place grossly contaminated items such as gloves, weigh boats, and pipette tips into a sealed bag and then into the solid waste container.
-
Organic Solutions: Collect reaction mother liquors and solvent rinses (e.g., from ethyl acetate, dichloromethane, THF) directly into the liquid halogenated waste container.
-
-
Labeling: Immediately update the waste label with the chemical name, concentration/percentage, and date. The Environmental Protection Agency (EPA) requires that each waste label contains the words “Hazardous Waste,” the identity of the waste, and a hazard warning indication.[9][10]
-
Storage: Keep the waste container securely capped and store it in a designated Satellite Accumulation Area (SAA).[7][9] The SAA must be at or near the point of waste generation and under the control of the operator.
Caption: Waste segregation decision workflow.
Chemical Neutralization for Aqueous Waste Streams
In many synthetic workflows, particularly during reaction workups, you will aim to remove excess boronic esters or the resulting boronic acids. A common and effective method is a basic aqueous wash.
Causality Behind the Chemistry:
Boronic acids are Lewis acids. This property is exploited during workups. By washing an organic solution with a base (e.g., NaOH, KOH), the boronic acid (formed from hydrolysis of the ester) is deprotonated to form a water-soluble boronate salt.[11] This salt is efficiently extracted from the organic phase into the aqueous phase, purifying the desired product in the organic layer.
Experimental Protocol 2: Decontamination via Hydrolysis and Basic Extraction
This protocol is for treating a reaction mixture to generate a cleaner organic product stream and a consolidated aqueous boronate waste stream.
-
Initial Quench: If your reaction is in an aprotic solvent (e.g., THF, Dioxane), slowly add water to hydrolyze the boronic ester to the corresponding 4-bromophenylboronic acid.
-
Extraction: Transfer the mixture to a separatory funnel. Add an equal volume of a suitable organic solvent (e.g., ethyl acetate) if needed.
-
Basic Wash: Add 1-2 volumes of a 1M NaOH or KOH aqueous solution. Stopper the funnel and shake vigorously, venting frequently. Allow the layers to separate.
-
Segregation of New Streams:
-
Organic Layer: Drain the organic layer, which contains your desired product, into a clean flask. This stream may still contain trace halogens and should be disposed of as "Halogenated Organic Waste" after subsequent workup steps (e.g., drying, concentration).
-
Aqueous Layer: Drain the aqueous layer, now containing sodium 4-bromophenylboronate, into a dedicated waste container labeled "Aqueous Hazardous Waste" or "Aqueous Waste Containing Boron."
-
-
Final Aqueous Waste Handling:
-
NEVER pour this aqueous waste down the drain. Boron compounds can be harmful to wildlife.
-
Adjust the pH of the collected aqueous waste to be between 5.0 and 12.5 before it is collected by your institution's Environmental Health & Safety (EH&S) department.[7] This prevents corrosion of plumbing and infrastructure.
-
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. synzeal.com [synzeal.com]
- 4. 2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | C12H16BBrO2 | CID 10755376 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 68716-49-4 | TCI EUROPE N.V. [tcichemicals.com]
- 6. Boronic acid - Wikipedia [en.wikipedia.org]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. scienceready.com.au [scienceready.com.au]
- 9. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 10. MedicalLab Management Magazine [medlabmag.com]
- 11. reddit.com [reddit.com]
Navigating the Safe Handling of 2-(4-Bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and organic synthesis, aryl boronic acid derivatives are indispensable tools. Among these, 2-(4-Bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane serves as a key building block. While its utility is significant, a thorough understanding of its safe handling, emergency procedures, and disposal is paramount to ensure a secure laboratory environment. This guide provides essential, actionable information, moving beyond a simple checklist to instill a deep understanding of the "why" behind each safety recommendation.
Immediate Safety and Personal Protective Equipment (PPE)
A proactive approach to safety begins with the correct selection and use of Personal Protective Equipment. The primary routes of potential exposure to 2-(4-Bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane are inhalation of dust particles, skin contact, and eye contact.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | ANSI Z87.1-compliant safety glasses with side shields, or chemical splash goggles.[2] A face shield may be necessary when handling larger quantities or when there is a significant splash risk.[2][3] | Protects the eyes from airborne dust particles and accidental splashes. Boronic acid derivatives can be irritating to the eyes.[4][5] |
| Hand Protection | Chemically resistant gloves, such as nitrile.[2][6] | Prevents direct skin contact. Although the risk may be low, some boronic esters can cause skin irritation.[7][8] Gloves should be inspected before use and disposed of properly after handling the chemical or in case of contamination.[2] |
| Body Protection | A standard laboratory coat, long pants, and closed-toe shoes.[2][3] | Provides a barrier against accidental spills and contamination of personal clothing. |
| Respiratory Protection | Generally not required under normal handling conditions with adequate ventilation. If handling large quantities or if dust generation is likely, a NIOSH-approved N95 respirator is recommended.[3] | Minimizes the risk of inhaling fine particles of the compound, which may cause respiratory tract irritation.[7][8] |
Operational Plan: A Step-by-Step Workflow for Safe Handling
A structured approach to handling this compound minimizes risk and ensures procedural consistency. The following workflow outlines the key stages from preparation to disposal.
Caption: A logical workflow for the safe handling of 2-(4-Bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane.
Preparation
-
Ventilation is Key: Always handle 2-(4-Bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane in a well-ventilated area. A chemical fume hood is strongly recommended to minimize the potential for inhalation of any dust particles.
-
PPE First: Before handling the chemical container, ensure you are wearing the appropriate personal protective equipment as outlined in the table above.
Handling
-
Controlled Dispensing: When weighing and transferring the solid material, do so carefully to avoid generating dust. Use a spatula and a weighing funnel to minimize the risk of spills.
-
Inert Atmosphere Considerations: While many boronic esters are stable in air for short periods, for prolonged storage or in sensitive reactions, handling under an inert atmosphere (e.g., nitrogen or argon) can prevent degradation.
Cleanup & Disposal
-
Decontamination: Thoroughly clean any glassware or surfaces that have come into contact with the chemical using an appropriate solvent (e.g., acetone or ethanol), followed by soap and water.
-
Waste Segregation: All waste materials, including contaminated gloves, weighing paper, and excess reagent, should be collected in a designated, labeled waste container for halogenated organic compounds.[9]
Emergency Procedures: Rapid and Effective Response
In the event of an accidental exposure or spill, a swift and correct response is crucial.
Personal Exposure
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[10][11] Seek medical attention. |
| Skin Contact | Remove any contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[10] If irritation persists, seek medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[7] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water and drink plenty of water. Never give anything by mouth to an unconscious person.[7] Seek immediate medical attention. |
Spill Response
For minor spills (a few grams) in a well-ventilated area:
-
Alert personnel in the immediate vicinity.
-
Ensure you are wearing appropriate PPE , including respiratory protection if the material is dusty.
-
Contain the spill by gently covering it with an absorbent material like vermiculite or sand.
-
Carefully sweep or scoop the contained material into a labeled waste container. Avoid generating dust.
-
Clean the spill area with a suitable solvent and then with soap and water.
-
Dispose of all cleanup materials as hazardous waste.
For major spills, evacuate the area and contact your institution's environmental health and safety department.
Disposal Plan: Environmental Responsibility
Proper disposal of 2-(4-Bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane and its associated waste is a critical aspect of laboratory safety and environmental stewardship.
-
Waste Categorization: This compound is a brominated organic compound and should be disposed of as halogenated organic waste.[9] Do not mix it with non-halogenated waste streams.
-
Containerization: Collect all solid and liquid waste containing this chemical in a clearly labeled, sealed container. The label should include the chemical name and the words "Hazardous Waste."
-
Empty Containers: "Empty" containers may still retain chemical residues. These should be triple-rinsed with a suitable solvent (e.g., acetone). The rinsate must be collected and disposed of as hazardous waste.
-
Institutional Guidelines: Always follow your institution's specific guidelines for hazardous waste disposal. These procedures are in place to ensure compliance with local, state, and federal regulations. In some cases, incineration at a licensed hazardous waste facility is the required disposal method for brominated compounds.[12]
By adhering to these detailed procedures, researchers can confidently and safely utilize 2-(4-Bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane in their work, fostering a culture of safety and scientific excellence.
References
- Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?
- U.S. Environmental Protection Agency. (1983, December). Bromination Process For Disposal Of Spilled Hazardous Materials.
- TCI Chemicals. (2025, March 14). SAFETY DATA SHEET: 2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
- Fisher Scientific. (2025, December 19).
- Fisher Scientific. (2025, December 18).
- Environmental Health and Safety, University of Nevada, Reno. Personal Protective Equipment Requirements for Laboratories. Retrieved from the University of Nevada, Reno website.
- Chemtalk - #1 Science Forum For Lab Technicians. Bromine water - disposal.
- Princeton University Environmental Health and Safety. (n.d.). Section 3: Emergency Procedures.
- University of Tennessee, Knoxville Environmental Health & Safety. Personal Protective Equipment (PPE). Retrieved from the University of Tennessee, Knoxville EHS website.
- Thermo Fisher Scientific. (2025, September 16). SAFETY DATA SHEET: Acetamide, N-(4-bromophenyl)-.
- GOV.UK. (2024, October 10). What to do in a chemical emergency.
- University of Arizona Research Laboratory & Safety Services. (2015, July 22). Personal Protective Equipment Selection Guide. Retrieved from the University of Arizona RLSS website.
- Carnegie Mellon University Qatar. Emergency Response Guide for Laboratories.
- Auburn University Risk Management & Safety. Personal Protective Equipment.
- University of Waterloo Safety Office. EMERGENCY RESPONSE GUIDE – EXPOSURES & SPILLS.
- CTAHR. UNIT 7: Personal Protective Equipment.
- SynZeal. Safety Data Sheet: Methyl 4-Bromophenylacetate.
- University of Kentucky Research Safety. Emergency Procedures for Incidents Involving Chemicals.
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. ba.auburn.edu [ba.auburn.edu]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. research.arizona.edu [research.arizona.edu]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. synzeal.com [synzeal.com]
- 9. UNIT 7: Personal Protective Equipment [cms.ctahr.hawaii.edu]
- 10. ehs.princeton.edu [ehs.princeton.edu]
- 11. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
- 12. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
